Technical Documentation Center

Sodium 2-oxogluconate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Sodium 2-oxogluconate
  • CAS: 36389-86-3

Core Science & Biosynthesis

Foundational

Sodium 2-Oxogluconate: A Pivotal Chiral Synthon and Chelation Agent

Topic: Sodium 2-oxogluconate (CAS 14984-38-4): Technical Monograph Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals[1] Executive Technical Summary Sodium...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Sodium 2-oxogluconate (CAS 14984-38-4): Technical Monograph Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals[1]

Executive Technical Summary

Sodium 2-oxogluconate (CAS 14984-38-4), also known as Sodium 2-ketogluconate or the sodium salt of 2-keto-D-gluconic acid (2-KGA) , is a specialized oxidized derivative of D-glucose.[1] Unlike its parent compound gluconate, the presence of a ketone group at the C-2 position significantly alters its reactivity and chelating thermodynamics.

It serves two primary critical functions in industrial and pharmaceutical chemistry:

  • Chiral Precursor: It is the immediate biosynthetic precursor to D-Erythorbic acid (Isoascorbic acid) , a stereoisomer of Vitamin C used globally as a food antioxidant and preservative.[1]

  • High-Affinity Sequestrant: The unique

    
    -keto-carboxylate moiety allows for tridentate chelation of divalent cations (Ca²⁺, Mg²⁺), surpassing standard gluconates in specific high-alkalinity detergent applications.[1]
    

This guide details the physicochemical profile, oxidative fermentation production, and validated analytical protocols for this compound.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Sodium 2-oxogluconate is an ionic salt typically isolated as a white to off-white crystalline powder. Its high solubility in water is driven by the ionic carboxylate head and the polyhydroxy tail.

Table 1: Physicochemical Specifications

PropertyDataNotes
CAS Registry Number 14984-38-4 Specific to the sodium salt.[1][2][3][4]
IUPAC Name Sodium (3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoateOften cited as Sodium 2-keto-D-gluconate.[1]
Molecular Formula C₆H₉NaO₇
Molecular Weight 216.12 g/mol Anhydrous basis.[1]
Solubility (Water) Freely Soluble (>500 g/L est.)Highly hydrophilic; significantly more soluble than the calcium salt (CAS 3470-37-9).[1]
pKa (Acid) ~2.6 (Estimated)The

-keto group increases acidity compared to gluconic acid (pKa 3.7).[1]
Appearance White to pale yellow crystalline powderHygroscopic; store under desiccant.[1]
Thermal Stability Decomposes >196°CDoes not melt; undergoes caramelization/decarboxylation.[1]

Biosynthesis & Production Dynamics

The industrial production of Sodium 2-oxogluconate is almost exclusively biological. Chemical oxidation of glucose lacks the regioselectivity required to target the C-2 hydroxyl group without over-oxidizing the terminal alcohol.

Oxidative Fermentation Pathway

The synthesis is a periplasmic oxidation process carried out by specific Gram-negative bacteria, notably Pseudomonas fluorescens, Pseudomonas plecoglossicida, and Gluconobacter oxydans.[1]

  • Glucose Dehydrogenase (GDH): Oxidizes D-Glucose to D-Glucono-

    
    -lactone, which hydrolyzes to D-Gluconate.[1]
    
  • Gluconate Dehydrogenase (GADH): A membrane-bound dehydrogenase that regioselectively oxidizes D-Gluconate at the C-2 position to form 2-Keto-D-gluconate (2-KGA).[1]

This process is strictly aerobic.[1] The efficiency of the conversion relies on maintaining high dissolved oxygen (DO) levels to drive the electron transport chain where these dehydrogenases are coupled.

Fermentation Workflow Diagram

FermentationPathway cluster_periplasm Periplasmic Oxidation (Pseudomonas/Gluconobacter) Glucose D-Glucose (Substrate) Gluconate D-Gluconate (Intermediate) Glucose->Gluconate Glucose Dehydrogenase (GDH-PQQ) KGA 2-Keto-D-Gluconate (Target) Gluconate->KGA Gluconate Dehydrogenase (GADH-FAD) Erythorbic D-Erythorbic Acid (Downstream Product) KGA->Erythorbic Acid/Base Catalyzed Enolization & Lactonization

Figure 1: The oxidative fermentation pathway from Glucose to 2-KGA, showing the enzymatic steps located in the bacterial periplasm.[1]

Chelation Thermodynamics & Industrial Utility

Sodium 2-oxogluconate exhibits superior sequestering capacity compared to standard gluconates, particularly for Calcium (Ca²⁺) and Iron (Fe³⁺).[1]

Mechanism of Action

While gluconate binds metals primarily through carboxylate and hydroxyl groups, the 2-oxo group in 2-oxogluconate enables a tighter "pincer" effect.

  • Tridentate Ligand: The molecule can coordinate metal ions using the C-1 carboxylate oxygen, the C-2 keto oxygen, and the C-3 hydroxyl group.

  • Stability Constant: The formation of this 5-membered chelate ring is thermodynamically favored, making it an effective builder in detergents to prevent scale formation (CaCO₃ precipitation) in alkaline conditions.[1]

Pharmaceutical Applications: The Erythorbic Acid Route

The most significant commercial application of Sodium 2-oxogluconate is its role as the immediate precursor to Sodium Erythorbate and Erythorbic Acid .

The Conversion Protocol

Unlike the fermentation steps, the conversion of 2-KGA to Erythorbic acid is typically a chemical process (esterification followed by enolization).[1]

  • Acidification: Sodium 2-oxogluconate is protonated to the free acid.[1]

  • Esterification: Reacted with methanol/ethanol to form the ester.[1]

  • Cyclization: Base-catalyzed rearrangement (using Sodium Methoxide) induces enolization and lactonization to form the erythorbic acid ring structure.[1]

This pathway is preferred over the Reichstein process (used for Vitamin C) because it requires fewer steps and utilizes a more direct biological oxidation.

Analytical Characterization Protocol

Quantifying Sodium 2-oxogluconate requires separating it from residual glucose and gluconate.[1] High-Performance Liquid Chromatography (HPLC) with Ion Exclusion chromatography is the industry standard.[1]

Validated HPLC Method

Objective: Determine purity of Sodium 2-oxogluconate in fermentation broth or raw material.

  • System: HPLC with Refractive Index (RI) or UV Diode Array Detector (DAD).[1]

  • Column: Bio-Rad Aminex HPX-87H (300 x 7.8 mm) or equivalent cation-exchange column (H+ form).[1]

  • Mobile Phase: 5 mM Sulfuric Acid (H₂SO₄).[1]

  • Flow Rate: 0.5 - 0.6 mL/min.[1]

  • Temperature: 35°C - 50°C (Higher temp improves resolution).[1]

  • Detection:

    • UV: 210 nm (Carbonyl group absorption).[1] Preferred for 2-KGA specificity.

    • RI: Universal detection (detects glucose/gluconate well).[1]

  • Retention Order: 2-Keto-D-gluconate typically elutes before Gluconate and Glucose due to higher polarity and acidity.

Analytical Workflow Diagram

AnalyticalWorkflow cluster_detection Dual Detection Mode Sample Sample Preparation (Broth or Powder) Filter Filtration (0.22 µm PVDF) Sample->Filter Dilution Dilution (Mobile Phase: 5mM H2SO4) Filter->Dilution HPLC HPLC Injection (Aminex HPX-87H Column) Dilution->HPLC UV UV Detector (210 nm) Specific for Carbonyl (2-KGA) HPLC->UV RI RI Detector Detects Residual Glucose HPLC->RI Analysis Data Integration Calculate Purity % UV->Analysis RI->Analysis

Figure 2: Step-by-step analytical workflow for the quantification of Sodium 2-oxogluconate using Ion Exclusion HPLC.

References

  • Sun, W.J., et al. (2012).[1] "Semi-continuous production of 2-keto-gluconic acid by Pseudomonas fluorescens AR4 from rice starch hydrolysate." Bioresource Technology. Link

  • Chia, M., et al. (2008).[1] "Gluconate production by Pseudomonas species: A review of the metabolic pathway and industrial application." Process Biochemistry.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 23672314, Sodium 2-oxoglutarate (Structural Analog Reference). Link

  • Bio-Rad Laboratories. "Aminex HPX-87H Column Application Guide for Organic Acid Analysis." Link

  • European Food Safety Authority (EFSA). "Scientific Opinion on the safety of Erythorbic acid (E 315) and Sodium erythorbate (E 316) as food additives."[1] EFSA Journal.[1] Link[1]

Sources

Exploratory

Technical Guide: Sodium 2-Oxogluconate as a Precursor for Erythorbic Acid Synthesis

Executive Summary Erythorbic acid (D-isoascorbic acid) is a stereoisomer of L-ascorbic acid (Vitamin C) widely utilized as a potent antioxidant in the food and pharmaceutical industries (E315).[1] While structurally simi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Erythorbic acid (D-isoascorbic acid) is a stereoisomer of L-ascorbic acid (Vitamin C) widely utilized as a potent antioxidant in the food and pharmaceutical industries (E315).[1] While structurally similar to Vitamin C, its biological activity differs due to the stereochemistry at the C-5 position.

This technical guide focuses on the Sodium 2-oxogluconate (Na-2-KGA) pathway. While Calcium 2-ketogluconate is the traditional fermentation yield, the sodium salt variant offers distinct solubility profiles and downstream processing advantages. This document outlines the conversion mechanism, critical process parameters (CPPs), and a self-validating experimental protocol for synthesizing erythorbic acid from Na-2-KGA.

Chemical Foundation & Mechanistic Logic

The Precursor: Sodium 2-Oxogluconate
  • IUPAC Name: Sodium 2-keto-D-gluconate

  • Role: Chiral scaffold providing the six-carbon backbone.

  • Stereochemistry: The D-configuration at C-5 is preserved throughout the synthesis, distinguishing the final product (Erythorbic Acid) from L-Ascorbic Acid (derived from 2-keto-L-gulonic acid).

The Synthetic Strategy (Modified Reichstein-Grüssner)

The synthesis does not proceed directly from the sodium salt to the lactone due to the low electrophilicity of the carboxylate anion. The protocol requires a three-phase transformation:

  • Protonation (Activation): Displacing the sodium ion to generate free 2-keto-D-gluconic acid (2-KGA).

  • Fischer Esterification: Converting the free acid to Methyl 2-keto-D-gluconate to protect the carboxyl group and increase the electrophilicity of the carbonyl carbon.

  • Base-Catalyzed Lactonization: Intramolecular cyclization (enolization) driven by a strong base (e.g., Sodium Methoxide) to form Sodium Erythorbate , followed by final acidification.

Reaction Pathway Visualization

The following diagram illustrates the chemical transformation logic, highlighting the critical stereochemical preservation.

ChemicalPathway cluster_0 Critical Control Point: Moisture Removal Na2KGA Sodium 2-Oxogluconate (Precursor) FreeAcid 2-Keto-D-Gluconic Acid (Free Acid) Na2KGA->FreeAcid Acidification (H2SO4 / Ion Exchange) MethylEster Methyl 2-Keto-D-Gluconate (Intermediate) FreeAcid->MethylEster Esterification (MeOH, H+, Reflux) Enediol Sodium Erythorbate (Salt Form) MethylEster->Enediol Lactonization (NaOMe, pH > 10) FinalProduct Erythorbic Acid (Target) Enediol->FinalProduct Final Acidification (pH < 2.0)

Figure 1: Step-wise chemical transformation from Sodium 2-oxogluconate to Erythorbic Acid.

Experimental Protocol

Phase I: Precursor Activation (Acidification)

Objective: Convert non-reactive Na-2-KGA into reactive 2-KGA free acid.

  • Reagents: Sodium 2-oxogluconate (98% purity), Sulfuric Acid (98%) or Cation Exchange Resin (Amberlite IR-120 H+ form).

  • Rationale: Direct esterification of the sodium salt is inefficient due to the formation of sodium salts of the catalyst and buffering effects.

Workflow:

  • Dissolve Na-2-KGA in deionized water (approx. 20% w/v).

  • Method A (Industrial): Pass through a cation exchange column (H+ form) at 2 BV/h (Bed Volumes per hour). Monitor effluent pH; collect fractions with pH < 2.0.

  • Method B (Batch): Acidify with stoichiometric H2SO4. Precipitate Na2SO4 by adding methanol (Na2SO4 has low solubility in MeOH). Filter the salts.[2]

  • Validation: HPLC analysis must show >98% conversion to free acid.

Phase II: Esterification

Objective: Synthesize Methyl 2-keto-D-gluconate. Critical Parameter: Water content must be <0.5% to prevent hydrolysis equilibrium shift.

ParameterSpecificationCausality
Molar Ratio 1:5 (Acid:Methanol)Excess methanol drives equilibrium (Le Chatelier's principle).
Catalyst H2SO4 (1-2% w/w)Protonates the carbonyl oxygen, facilitating nucleophilic attack.
Temperature 60°C - 65°C (Reflux)Kinetic energy required for activation; limits thermal degradation.
Reaction Time 4 - 6 HoursOptimal conversion vs. byproduct formation (5-KGA).

Step-by-Step:

  • Concentrate the 2-KGA solution from Phase I to a syrup (>80% solids) under vacuum at <50°C. Note: Avoid overheating to prevent caramelization.

  • Resuspend in anhydrous methanol.

  • Add H2SO4 catalyst dropwise.

  • Reflux for 5 hours.

  • Validation: TLC (Silica gel, Ethyl Acetate:Methanol 4:1) or HPLC.[3][4][5] Target: Disappearance of acid peak.

Phase III: Lactonization & Isolation

Objective: Cyclization to the lactone ring via base-catalyzed enolization.

Workflow:

  • Cool ester solution to 20°C.

  • Neutralize catalyst with Sodium Bicarbonate (NaHCO3). Filter solids.[2]

  • Add Sodium Methoxide (NaOMe) (1.1 eq). The solution will turn yellow/orange.

  • Stir for 2 hours. The product, Sodium Erythorbate, precipitates as a crystalline solid.

  • Filter and wash with cold methanol.

  • Final Conversion: Dissolve Sodium Erythorbate in water, acidify with HCl to pH 1.5, and crystallize Erythorbic Acid by cooling to 4°C.

Process Optimization & Troubleshooting

Solvent Management System

The efficiency of this synthesis relies heavily on the Methanol Recovery Loop . Water generated during esterification poisons the reaction.

ProcessFlow Feed Na-2-KGA Feed IonExchange Ion Exchange (Na+ -> H+) Feed->IonExchange Evaporator Vacuum Evaporation (Water Removal) IonExchange->Evaporator Dilute 2-KGA Reactor Esterification Reactor (MeOH + H2SO4) Evaporator->Reactor Conc. Syrup Separator Solid-Liquid Separator (Na-Erythorbate Isolation) Reactor->Separator Lactonization Distillation Methanol Recovery Column Separator->Distillation Mother Liquor Distillation->Reactor Recycled MeOH (Dry)

Figure 2: Industrial process flow emphasizing solvent recycling and water removal.[6]

Comparative Analysis: Sodium vs. Calcium Precursors[8]
FeatureSodium 2-OxogluconateCalcium 2-Oxogluconate
Solubility High in water; moderate in MeOH.Low in water; insoluble in MeOH.
Acidification Requires ion exchange or solvent precipitation.Requires H2SO4; generates CaSO4 (Gypsum) waste.
Purity Profile Fewer insoluble particulates.Risk of Ca2+ scaling in reactors.
Yield Potential 85-92% (Optimized)80-88% (Losses in Gypsum cake).

References

  • Ataman Chemicals. Erythorbic Acid Synthesis and Properties. Retrieved from

  • Spigno, G., et al. (2001). Innovation in sodium erythorbate production: the use of membrane-reactors.[7] Annali di Chimica.[7] Retrieved from

  • Sun, L., et al. (2020). Production of 2-keto-gluconic acid from glucose by immobilized Pseudomonas plecoglossicida. Frontiers in Bioengineering and Biotechnology. Retrieved from

  • Google Patents. Process for the production of erythorbic acid (US5859262A). Retrieved from

  • Bas, S. & Mlynarski, J. (2016). Synthesis of 2-Keto-D- and L-Gluconic Acid via Stereoselective Direct Aldol Reactions. Journal of Organic Chemistry.[5] Retrieved from

Sources

Foundational

Advanced Microbial Production of 2-Ketogluconate: Pathway Mechanics, Strain Engineering, and Process Control

Executive Summary 2-Ketogluconic acid (2-KGA) is a pivotal intermediate in the industrial synthesis of isoascorbic acid (erythorbic acid) and a versatile chelating agent. While chemical synthesis routes exist, they lack...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ketogluconic acid (2-KGA) is a pivotal intermediate in the industrial synthesis of isoascorbic acid (erythorbic acid) and a versatile chelating agent. While chemical synthesis routes exist, they lack the stereospecificity and yield efficiency of microbial oxidative fermentation. This technical guide dissects the bio-production of 2-KGA from glucose, focusing on the periplasmic oxidation machinery of Pseudomonas and Klebsiella species. We analyze the critical enzymatic steps, metabolic engineering targets to prevent product catabolism, and the precise fermentation parameters required to maximize titer and yield.

Biochemical Architecture: The Periplasmic Oxidative Engine

Unlike central carbon metabolism which occurs in the cytoplasm, the conversion of glucose to 2-KGA in high-yield industrial strains (Pseudomonas, Gluconobacter) is primarily a periplasmic oxidative process . This compartmentalization is advantageous as it bypasses the rate-limiting steps of substrate transport and glycolysis.

The Oxidative Cascade

The pathway involves two sequential oxidation reactions anchored to the outer face of the inner cell membrane.

  • Glucose Oxidation (Step 1):

    • Enzyme: Membrane-bound Glucose Dehydrogenase (mGDH).[1][2]

    • Cofactor: Pyrroloquinoline quinone (PQQ).[1][3][4][5]

    • Mechanism: Glucose is oxidized to D-glucono-

      
      -lactone, which spontaneously hydrolyzes to D-gluconate.[6] Electrons are transferred directly to the ubiquinone pool (respiratory chain), generating bioenergy (proton motive force) without NADH production.
      
    • Kinetic Driver: PQQ-GDH has a high turnover number (

      
      ) and low 
      
      
      
      for glucose, ensuring rapid flux even at fluctuating substrate levels.
  • Gluconate Oxidation (Step 2):

    • Enzyme: Membrane-bound Gluconate Dehydrogenase (mGADH).

    • Cofactor: Flavin Adenine Dinucleotide (FAD) (typically in Pseudomonas) or PQQ (in some Gluconobacter subunits).

    • Mechanism: D-gluconate is regioselectively oxidized at the C2 position to form 2-KGA. This enzyme is often the rate-limiting step in wild-type strains.

The Cytosolic Sink (Yield Loss Mechanism)

A critical challenge in 2-KGA production is the re-uptake and consumption of the product.

  • Transporter: The KguT transporter facilitates the import of 2-KGA from the periplasm into the cytoplasm.[7]

  • Catabolism: Once cytosolic, 2-KGA is phosphorylated by KguK (2-ketogluconate kinase) and reduced by KguD (reductase) to enter the Entner-Doudoroff pathway as 6-phosphogluconate.

  • Engineering Implication: Disrupting the kguT or kguD genes is a mandatory strategy to uncouple product formation from cell growth and prevent carbon loss.

Pathway Visualization

2-KGA_Pathway cluster_periplasm Periplasmic Space cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm (Carbon Sink) Glucose D-Glucose Gluconate D-Gluconate Glucose->Gluconate Oxidation KGA 2-Ketogluconate (2-KGA) Gluconate->KGA Oxidation KguT KguT Transporter KGA->KguT Uptake mGDH mGDH (PQQ) mGDH->Glucose Catalysis mGADH mGADH (FAD) mGADH->Gluconate Catalysis Cyto_KGA Intracellular 2-KGA KguT->Cyto_KGA Transport PG6 6-Phosphogluconate Cyto_KGA->PG6 Phosphorylation ED_Pathway Entner-Doudoroff Pathway PG6->ED_Pathway KguK KguK (Kinase) KguK->Cyto_KGA

Figure 1: The periplasmic oxidation pathway of Glucose to 2-KGA and the competing cytosolic catabolic sink.[7]

Microbial Host Selection & Engineering Strategies

Selection of the host strain dictates the process control strategy. The two dominant classes are the "Oxidative Specialists" (Pseudomonas) and the "Metabolic Switchers" (Klebsiella).

Pseudomonas spp.[2][3][8][9][10] (e.g., P. plecoglossicida, P. fluorescens)[8][10][11]
  • Characteristics: Obligate aerobes with robust periplasmic dehydrogenase systems.

  • Advantages: High glucose tolerance (>140 g/L); naturally excretes 2-KGA.[8]

  • Engineering Targets:

    • Overexpression: Introduction of additional copies of gad (gluconate dehydrogenase) on high-copy plasmids increases conversion rates.

    • Knockout: Deletion of

      
       eliminates re-uptake, pushing yields >0.95 mol/mol.
      
    • Byproduct Control: Deletion of ga5dh prevents the formation of 5-ketogluconate (5-KGA), a common isomeric impurity.

Klebsiella pneumoniae[8][10][11][12][13][14]
  • Characteristics: Facultative anaerobe.

  • Mechanism: 2-KGA production is a stress response to acidic pH.[9][10]

  • The pH Switch:

    • At pH > 6.0: Carbon flux goes to 2,3-butanediol (via budA).

    • At pH < 5.0: 2,3-butanediol pathway is suppressed; glucose oxidation to 2-KGA is activated.[11]

  • Engineering Targets: Deletion of

    
     (acetolactate decarboxylase) forces carbon flux toward organic acids even at neutral pH, though the acidic switch remains the most effective induction method.
    
Comparative Metrics
FeaturePseudomonas spp.[2][3][12][13][14]Klebsiella pneumoniaeGluconobacter oxydans
Primary Enzyme PQQ-GDH / FAD-GADHPQQ-GDH / PQQ-GADHPQQ-GDH / PQQ-GADH
Optimum pH 5.5 – 6.5 (Constant)7.0 (Growth)

4.5 (Prod)
5.0 – 6.0
Oxygen Demand Extremely HighModerate to HighHigh
Key Impurity 5-KGA (minor)2,3-Butanediol, Lactate5-KGA (major)
Max Titer 180 – 200 g/L150 – 180 g/L100 – 150 g/L

Fermentation Process Engineering

To achieve industrial titers (>150 g/L), the fermentation must address the high oxygen demand of the dehydrogenases and the inhibition caused by product accumulation.

Critical Process Parameters (CPPs)
  • Dissolved Oxygen (DO):

    • Requirement: The oxidation reactions are electron-transport linked. Oxygen is the terminal electron acceptor.

    • Control: Maintain DO > 20-30% saturation. Use pure oxygen supplementation or high-pressure fermentation if biomass density exceeds 10 g/L DCW.

    • Causality: Low DO stalls the ubiquinone regeneration, halting the GDH/GADH turnover.

  • pH Control Strategy (The "Switch" Protocol):

    • For Klebsiella, a two-stage pH strategy is mandatory.

    • Stage 1 (0-12h): Maintain pH 7.0 with NaOH/NH

      
      OH to maximize biomass.
      
    • Stage 2 (12h+): Allow pH to drop or control at 4.5-4.8. This activates the periplasmic oxidation pathway and inhibits the central metabolic flux.

  • Feeding Strategy:

    • Substrate Inhibition: Glucose concentrations >200 g/L can inhibit GDH activity.

    • Protocol: Start with 50 g/L glucose. Feed a concentrated glucose solution (60-80% w/v) to maintain residual glucose between 10-20 g/L. This "glucose-stat" method prevents osmotic shock while ensuring saturation of the enzyme kinetics.

Two-Stage Fermentation Workflow

This protocol maximizes volumetric productivity by uncoupling growth from production.[9]

Fermentation_Workflow cluster_stage1 Stage 1: Biomass Expansion cluster_stage2 Stage 2: Bioconversion Inoculum Seed Culture (Flask/Seed Tank) Bioreactor_Growth Bioreactor Growth pH 7.0, 30°C Glucose: 20 g/L Inoculum->Bioreactor_Growth 5-10% v/v Induction pH Shift / Feed Start pH -> 4.5 Feed: 600 g/L Glc Bioreactor_Growth->Induction OD600 > 20 Production Production Phase High Aeration Temp: 32-34°C Induction->Production Fed-Batch Harvest Harvest Centrifugation Production->Harvest Glucose < 1 g/L

Figure 2: Two-stage fed-batch fermentation strategy optimized for Klebsiella and engineered Pseudomonas.

Analytical Validation

Trustworthy data requires specific analytical methods to distinguish 2-KGA from its isomers (5-KGA) and the substrate (Gluconate).

HPLC Method (Gold Standard)
  • Column: Bio-Rad Aminex HPX-87H or equivalent cation-exchange column.

  • Mobile Phase: 5 mM H

    
    SO
    
    
    
    .
  • Temperature: 50°C – 60°C.

  • Detector: Refractive Index (RI) or UV at 210 nm.

  • Retention Order: Glucose > Gluconic Acid > 2-Ketogluconic Acid > 5-Ketogluconic Acid.

  • Validation: Must run standards for all three acids to confirm separation resolution (

    
    ).
    
Enzymatic Assay (Rapid Screening)

For high-throughput screening of clones:

  • Reagent: Ferricyanide or 2,6-Dichlorophenolindophenol (DCIP).

  • Mechanism: Membrane fractions containing GADH reduce DCIP in the presence of gluconate.

  • Readout: Decrease in absorbance at 600 nm (DCIP) correlates to specific enzyme activity.

References

  • Sun, W., et al. (2014).[14][8] "Two-stage fermentation for 2-ketogluconic acid production by Klebsiella pneumoniae." Journal of Microbiology and Biotechnology.

  • Shi, J., et al. (2015).[14][8] "Efficient production of 2-keto-D-gluconic acid by Gluconobacter oxydans with metabolic engineering." Journal of Agricultural and Food Chemistry. [14]

  • Wang, Q., et al. (2018).[8] "Enhancing 2-ketogluconate production of Pseudomonas plecoglossicida JUIM01 by maintaining the carbon catabolite repression of 2-ketogluconate metabolism." Molecules.

  • Pujari, V., & Chandra, T.S. (2000). "Statistical optimization of medium components for production of 2-keto-gluconic acid by Pseudomonas aeruginosa." Process Biochemistry.

  • Matsushita, K., et al. (1994). "Membrane-bound dehydrogenases of Gluconobacter and their application to oxidative fermentation." Journal of Industrial Microbiology.

Sources

Exploratory

Thermodynamic Stability of Sodium 2-Oxogluconate in Aqueous Solution

The following technical guide details the thermodynamic stability and solution chemistry of sodium 2-oxogluconate. Executive Summary Sodium 2-oxogluconate (Sodium 2-ketogluconate; Na-2KGA) is a critical intermediate in t...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic stability and solution chemistry of sodium 2-oxogluconate.

Executive Summary

Sodium 2-oxogluconate (Sodium 2-ketogluconate; Na-2KGA) is a critical intermediate in the industrial synthesis of L-Ascorbic Acid (Vitamin C) and a potent chelating agent.[1][2] Unlike its structural analog sodium gluconate, Na-2KGA possesses a ketone group at the C2 position, introducing significant tautomeric complexity and reactivity.

This guide provides a comprehensive analysis of its thermodynamic behavior. Key findings indicate that Na-2KGA exhibits extreme aqueous solubility (>50 g/100mL) , significantly higher than its calcium counterpart.[1][2] Its stability is governed by a pH-dependent lactonization switch : stable in neutral/alkaline forms as a carboxylate salt, but rapidly converting to ascorbic acid precursors under acidic conditions.[1][2]

Molecular Architecture & Solution Chemistry[2]

Tautomeric Equilibrium

In aqueous solution, the 2-oxogluconate anion does not exist solely as a linear ketone. It undergoes reversible intramolecular cyclization to form hemiketal pyranose and furanose rings.[1] This equilibrium is thermodynamically driven by the stability of the six-membered ring but is kinetically labile.

  • Open Chain Form: Linear keto-acid anion.[1][2]

  • Cyclic Hemiketals: 2,6-pyranoid (dominant) and 2,5-furanoid forms.[1][2]

Crystal Structure

Sodium 2-oxogluconate typically crystallizes as a monohydrate (


).[1][2] The water of hydration is integral to the crystal lattice, stabilizing the sodium coordination sphere. Dehydration occurs prior to thermal decomposition, typically requiring temperatures >100°C to remove the lattice water completely.

Thermodynamics of Dissolution

Solubility Profile

While specific solubility tables for Na-2KGA are often proprietary, its behavior can be bounded by structural analogs and patent literature.[1][2] It is classified as highly soluble , often requiring antisolvents (e.g., ethanol/methanol) for efficient crystallization.[1][2]

Table 1: Comparative Solubility Data (Aqueous, 25°C)

CompoundSolubility ( g/100 mL)Thermodynamic Character
Sodium 2-Oxogluconate > 50.0 (Est.) High solubility; difficult to crystallize without seeding/antisolvent.[1][2]
Sodium Gluconate~59.0Highly soluble; stable.[1][3]
Calcium 2-Oxogluconate~5.0Sparingly soluble; often used for purification via precipitation.
2-Oxogluconic Acid (Free Acid)SolubleUnstable; prone to lactonization.[1][2]

Note: The dissolution of Na-2KGA is endothermic (


), meaning solubility increases with temperature.[1][2]
Activity & Ionic Strength

At high concentrations (>1 M), Na-2KGA solutions exhibit significant non-ideal behavior due to the ionic strength of the dissociated


 and 

ions.[1][2] The activity coefficient (

) decreases sharply, stabilizing the solution against precipitation even at supersaturated levels (metastability).[1][2]

Kinetic Stability & Degradation Mechanisms

The thermodynamic stability of Na-2KGA is compromised by three primary degradation vectors.

Vector A: Acid-Catalyzed Lactonization (The Vitamin C Pathway)

This is the most critical thermodynamic instability.[2] Upon protonation (pH < pKa ≈ 2.5), the carboxylate group becomes a carboxylic acid, which is nucleophilically attacked by the C4 or C5 hydroxyl group.

  • Mechanism: Protonation

    
     Enolization 
    
    
    
    Lactonization
    
    
    L-Ascorbic Acid (or degradation products).[1][2]
  • Control: Maintain pH > 5.0 during storage to lock the molecule in the anionic carboxylate form.

Vector B: Oxidative Degradation (Browning)

As a reducing sugar derivative, Na-2KGA is susceptible to oxidative attack, leading to chain scission and the formation of oxalate and tartrate fragments.[1] This is accelerated by transition metal ions (


, 

) and UV light.[1][2]
Vector C: Thermal Decarboxylation

At elevated temperatures (>60°C), particularly in the presence of amines (Maillard reaction) or strong alkali, the molecule can decarboxylate or polymerize, forming dark "browning" pigments.[1]

G NaSalt Na-2-Oxogluconate (Stable Salt, pH > 5) FreeAcid 2-Oxogluconic Acid (Free Acid, pH < 2.5) NaSalt->FreeAcid + H+ (Acidification) Degradation Oxalic Acid / Browning (Oxidative Degradation) NaSalt->Degradation O2 / Metal Ions / Heat FreeAcid->NaSalt + NaOH (Neutralization) Lactone 2-Keto-L-Gulono-γ-Lactone (Intermediate) FreeAcid->Lactone - H2O (Lactonization) VitC L-Ascorbic Acid (Vitamin C) Lactone->VitC Enolization

Figure 1: Stability pathways of Sodium 2-Oxogluconate.[1][2] The blue node represents the thermodynamically stable storage form.

Experimental Protocols

Protocol A: High-Precision Solubility Determination (Gravimetric)

Use this protocol to determine exact solubility limits for specific formulation buffers.[1][2]

  • Preparation: Calibrate a water bath to the target temperature (

    
    ).
    
  • Saturation: Add excess Na-2KGA monohydrate to 50 mL of degassed deionized water in a jacketed vessel.

  • Equilibration: Stir at 400 RPM for 24 hours. Note: High viscosity at saturation may require slower stirring to prevent shear heating.

  • Filtration: Stop stirring and allow to settle for 1 hour. Filter the supernatant through a 0.22 µm heated syringe filter (pre-warmed to

    
    ) into a pre-weighed weighing boat.
    
  • Quantification: Immediately weigh the filtrate (

    
    ). Dry in a vacuum oven at 60°C for 48 hours until constant weight (
    
    
    
    ).
  • Calculation:

    
    [1][2]
    
Protocol B: Stability-Indicating HPLC Method

Standard method for detecting degradation to oxalic acid or conversion to ascorbic acid.[1][2]

  • Column: Anion Exchange (e.g., Aminex HPX-87H or equivalent SAX column).[1][2]

  • Mobile Phase: 5 mM Sulfuric Acid (

    
    ).[1][2]
    
  • Flow Rate: 0.6 mL/min.[1][2]

  • Temperature: 35°C (Control is critical to prevent on-column degradation).

  • Detection: UV at 210 nm (Carboxyl) and 254 nm (Ascorbic/Enol).[1][2]

  • Sample Prep: Dilute samples to 1 mg/mL in mobile phase. Inject immediately to prevent acid-catalyzed degradation in the vial.

Implications for Formulation & Storage[4]

  • Buffer Selection: Avoid phosphate buffers if calcium ions are present in the matrix, as Calcium 2-Oxogluconate will precipitate.[2] Use Citrate or Acetate buffers if pH allows.[1][2]

  • Chelation: Na-2KGA is a strong sequestrant.[1][2] In formulations containing API (Active Pharmaceutical Ingredients) with metal centers, calculate the stability constant (

    
    ) to prevent metal stripping.[1][2]
    
  • Storage: Store as the dry solid monohydrate. Aqueous solutions should be kept at 4°C and pH 6.0–7.0. Add EDTA (0.05%) to scavenge trace metals and prevent oxidative browning.[1][2]

References

  • Pedrosa, A., & Serrano, M. (2000).[1][2] Solubilities of Sodium Gluconate in Water and in Aqueous Solutions of Ethanol and Methanol. Journal of Chemical & Engineering Data, 45(3), 461-463.[1][2] Link[1][2]

  • Swanson, B. L., et al. (2000).[1][2] Characterization of the 2-ketogluconate utilization operon in Pseudomonas aeruginosa PAO1.[4] Molecular Microbiology, 37(3), 561-573.[1][2] Link

  • Hanke, P. (1987).[1][2] Production of L-ascorbic acid from 2-keto-L-gulonic acid.[1][2][] US Patent 4,692,539.[1][2] Link

  • PubChem. (2025).[1][2][6][7] Sodium 2-oxoglutarate (Analogous Structure Data). National Library of Medicine. Link

  • ChemicalBook. (2025).[1][2][8] 2-Keto-L-gulonic acid Properties and Suppliers. Link

Sources

Foundational

An In-Depth Technical Guide to the Core Differences Between Sodium 2-Oxogluconate and Sodium 2-Oxoglutarate

Executive Summary This technical guide provides a comprehensive analysis of the fundamental distinctions between sodium 2-oxogluconate and sodium 2-oxoglutarate (also known as sodium α-ketoglutarate). While their names s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the fundamental distinctions between sodium 2-oxogluconate and sodium 2-oxoglutarate (also known as sodium α-ketoglutarate). While their names suggest a close relationship, these molecules possess profoundly different chemical structures and occupy disparate realms of biochemistry and metabolic significance. Sodium 2-oxoglutarate is a central intermediate in the citric acid (TCA) cycle, a universal pathway for cellular energy production in most living organisms, and a critical hub linking carbon and nitrogen metabolism. In contrast, sodium 2-oxogluconate is primarily a metabolite in specific microbial pathways, particularly the peripheral routes of glucose oxidation in bacteria like Pseudomonas aeruginosa. This guide will dissect their differences in chemical structure, metabolic function, and practical application, providing researchers, scientists, and drug development professionals with a clear and authoritative understanding of these distinct biochemical entities.

Introduction

In the study of metabolism, precise molecular identification is paramount. Sodium 2-oxogluconate and sodium 2-oxoglutarate are organic salts that, due to nominal similarity, can be a source of confusion. However, this similarity is merely superficial. Sodium 2-oxoglutarate is the salt of a five-carbon dicarboxylic acid, a keystone metabolite found across kingdoms of life. Its importance is underscored by its central position in energy metabolism and its role as a master regulator and co-substrate in a vast number of enzymatic reactions.[1] Conversely, sodium 2-oxogluconate is the salt of a six-carbon derivative of gluconic acid, playing a more specialized role in the metabolic pathways of certain microorganisms. Understanding their distinct identities is crucial for accurate experimental design, interpretation of metabolic data, and the development of targeted therapeutic or biotechnological applications.

Section 1: Foundational Chemical and Physical Properties

The most fundamental differences between these two compounds begin at the atomic level—their chemical structures dictate their properties and biological roles.

Chemical Structure Analysis

Sodium 2-oxoglutarate is the disodium salt of 2-oxoglutaric acid (α-ketoglutaric acid), a five-carbon molecule featuring two carboxyl groups and a ketone group at the alpha (C2) position.[2] Sodium 2-oxogluconate is the sodium salt of 2-oxogluconic acid, a six-carbon sugar acid with a ketone group at the C2 position. The additional carbon and hydroxyl groups in 2-oxogluconate create a significantly different molecular architecture.

Caption: Chemical structures of Sodium 2-Oxoglutarate and Sodium 2-Oxogluconate.

Comparative Physicochemical Data

The structural differences manifest in their physical and chemical properties. The following table summarizes key data for easy comparison, compiled from authoritative sources.

PropertySodium 2-Oxoglutarate (Disodium salt)Sodium 2-OxogluconateSource(s)
Appearance White to yellowish crystalline powderWhite crystalline powder[3][4][5]
Molecular Formula C₅H₄Na₂O₅ (anhydrous)C₆H₉NaO₇[5]
Molecular Weight 190.06 g/mol (anhydrous)216.12 g/mol [4][5]
Water Solubility Highly solubleHighly soluble[6][7]
Stability Stable at room temperature for extended periodsStable under normal storage conditions[3][7]
Hygroscopicity HygroscopicHygroscopic[7][8]

Section 2: Core Biochemical and Metabolic Roles

The functional divergence between these two molecules is most apparent in their metabolic roles. Sodium 2-oxoglutarate is central to eukaryotic and prokaryotic life, while sodium 2-oxogluconate is peripheral and largely confined to microbial metabolism.

Sodium 2-Oxoglutarate: A Central Metabolic Hub

Also known as α-ketoglutarate (AKG), this molecule is indispensable to cellular function.

1. The Citric Acid (TCA) Cycle

2-Oxoglutarate is a key intermediate in the TCA cycle, a series of reactions essential for cellular respiration and ATP production.[9] It is formed from isocitrate and is subsequently converted to succinyl-CoA. This position makes it a critical regulator of the cycle's overall rate.[10]

2. Intersection of Carbon and Nitrogen Metabolism

2-Oxoglutarate serves as the primary carbon skeleton for the assimilation of nitrogen.[1] Through transamination reactions, it can accept an amino group to form the amino acid glutamate. This reaction is reversible, allowing 2-oxoglutarate to link amino acid metabolism directly with the TCA cycle, managing the flow of carbon and nitrogen based on the cell's nutritional status.[2]

3. Co-substrate for Dioxygenases

2-Oxoglutarate is an obligatory co-substrate for a large superfamily of enzymes known as Fe(II)/2-oxoglutarate-dependent dioxygenases (2-OGDDs).[11][12] These enzymes catalyze a wide range of hydroxylation and demethylation reactions. During the reaction, 2-oxoglutarate is oxidatively decarboxylated to succinate and CO₂, driving the oxidation of the primary substrate.[13] This function is vital for:

  • Collagen Synthesis: Prolyl and lysyl hydroxylases, which are 2-OGDDs, are essential for the post-translational modifications that stabilize the collagen triple helix.

  • Epigenetic Regulation: The TET family of enzymes (DNA demethylases) and Jumonji C (JmjC) domain-containing histone demethylases are 2-OGDDs that play a crucial role in regulating gene expression.

  • Hypoxia Sensing: Hypoxia-inducible factor (HIF) prolyl hydroxylases regulate the stability of the HIF-1α transcription factor, a master regulator of the cellular response to low oxygen.

TCA_Cycle_Hub cluster_TCA TCA Cycle cluster_AA Amino Acid Metabolism cluster_Dioxy Co-substrate Function Isocitrate Isocitrate TwoOG 2-Oxoglutarate (α-Ketoglutarate) Isocitrate->TwoOG Isocitrate Dehydrogenase SuccinylCoA Succinyl-CoA TwoOG->SuccinylCoA 2-Oxoglutarate Dehydrogenase Glutamate Glutamate TwoOG->Glutamate Transamination (Nitrogen Assimilation) Dioxygenase 2-OG-Dependent Dioxygenases (2-OGDDs) TwoOG->Dioxygenase Succinate Succinate + CO₂ TwoOG->Succinate Co-substrate Proline Proline Glutamate->Proline Arginine Arginine Glutamate->Arginine HydroxylatedSubstrate Hydroxylated Substrate (e.g., Pro-collagen, Histones) Dioxygenase->HydroxylatedSubstrate Catalyzes Hydroxylation

Caption: Central metabolic role of 2-Oxoglutarate.

Sodium 2-Oxogluconate: A Niche Microbial Metabolite

The role of 2-oxogluconate is far more restricted. It is a known intermediate in the direct oxidative (non-phosphorylative) pathway of glucose catabolism in several bacteria, most notably Pseudomonas species.

In this pathway, glucose is oxidized extracellularly to gluconate and then to 2-oxogluconate. This 2-oxogluconate is then transported into the cell and phosphorylated to 2-oxo-6-phosphogluconate, which is subsequently reduced to 6-phosphogluconate, a central metabolite that can enter the Entner-Doudoroff or pentose phosphate pathways.

Microbial_Pathway cluster_Extra Extracellular Space cluster_Intra Intracellular Space Glucose Glucose Gluconate Gluconate Glucose->Gluconate Glucose Dehydrogenase TwoKetoG 2-Oxogluconate Gluconate->TwoKetoG Gluconate Dehydrogenase TwoKetoG6P 2-Oxo-6-phosphogluconate TwoKetoG->TwoKetoG6P 2-Oxogluconate Kinase (ATP) SixPG 6-Phosphogluconate TwoKetoG6P->SixPG 2-Oxo-6-P-gluconate Reductase (NADPH) EDP Entner-Doudoroff Pathway SixPG->EDP

Caption: Metabolism of 2-Oxogluconate in Pseudomonas aeruginosa.

Section 3: Applications and Relevance in Research and Industry

The distinct biological roles of these compounds lead to vastly different applications.

  • Sodium 2-Oxoglutarate:

    • Drug Development & Research: It is widely used in cell culture media and is a subject of research for its therapeutic potential in aging, cancer, and metabolic disorders.[14] Its derivatives are being explored as modulators of 2-OGDD enzymes.

    • Dietary Supplements: Marketed to athletes to support energy metabolism and ammonia scavenging.[2]

    • Diagnostics: Used as a substrate in enzymatic assays to measure the activity of transaminases (ALT/AST) and glutamate dehydrogenase in clinical diagnostics.[3]

  • Sodium 2-Oxogluconate:

    • Microbiological Research: Primarily used as a carbon source in studies of microbial metabolism and bacterial physiology.

    • Industrial Analogue (Sodium Gluconate): While sodium 2-oxogluconate itself has limited industrial use, its close relative, sodium gluconate (lacking the C2 ketone), is a major industrial chemical. Sodium gluconate is produced by glucose fermentation and is widely used as a high-performance chelating agent in construction, textiles, and cleaning products due to its ability to sequester metal ions.[15][16][17][18][19]

Section 4: Experimental Methodologies

Distinguishing and quantifying these molecules requires specific analytical techniques. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.

Protocol 1: Quantification of 2-Oxoglutarate by Enzyme-Coupled Spectrophotometric Assay

This is a robust and widely used method for quantifying 2-oxoglutarate in biological samples. It relies on the enzymatic conversion of 2-oxoglutarate to glutamate, which is coupled to the oxidation of NADH.[13]

Causality of the Method: The decrease in absorbance at 340 nm, caused by the oxidation of NADH to NAD⁺, is directly proportional to the amount of 2-oxoglutarate in the sample. This stoichiometric relationship allows for precise quantification.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 7.6.

    • NADH Solution: 10 mM NADH in assay buffer. Store protected from light.

    • Ammonium Chloride (NH₄Cl) Solution: 2 M NH₄Cl in distilled water.

    • Glutamate Dehydrogenase (GDH) enzyme solution: Reconstitute lyophilized GDH in assay buffer to a concentration of ~500 units/mL.

    • Standard: Prepare a 10 mM stock solution of sodium 2-oxoglutarate and create a standard curve (e.g., 0-100 µM).

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 150 µL of Assay Buffer.

      • 10 µL of sample or standard.

      • 10 µL of NH₄Cl Solution.

      • 10 µL of NADH Solution.

    • Mix and incubate for 5 minutes at room temperature to establish a baseline.

    • Measure the initial absorbance at 340 nm (A_initial).

    • Initiate the reaction by adding 10 µL of GDH enzyme solution to each well.

    • Incubate for 30 minutes at 37°C or until the reaction is complete.

    • Measure the final absorbance at 340 nm (A_final).

  • Data Analysis (Self-Validating System):

    • Calculate the change in absorbance (ΔA) for each sample and standard: ΔA = A_initial - A_final.

    • Subtract the ΔA of a blank (containing no sample) from all readings to correct for background NADH oxidation.

    • Plot the corrected ΔA for the standards against their concentrations to generate a standard curve.

    • Determine the concentration of 2-oxoglutarate in the samples using the linear regression equation from the standard curve.

Assay_Workflow Start Start: Sample/Standard Mix Prepare Reaction Mix (Buffer, NH₄Cl, NADH) Start->Mix Read1 Measure Initial Absorbance (A_initial @ 340 nm) Mix->Read1 AddEnzyme Add Glutamate Dehydrogenase (GDH) Read1->AddEnzyme Incubate Incubate (37°C, 30 min) AddEnzyme->Incubate Read2 Measure Final Absorbance (A_final @ 340 nm) Incubate->Read2 Calculate Calculate ΔA = A_initial - A_final Read2->Calculate Plot Plot Standard Curve & Determine Sample Concentration Calculate->Plot End End Plot->End

Caption: Workflow for the enzyme-coupled assay of 2-Oxoglutarate.

Protocol 2: Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

For simultaneous detection and quantification of both compounds, especially in complex matrices, LC-MS is the gold standard. This method offers superior specificity and sensitivity.

Causality of the Method: The method physically separates the molecules based on their interaction with a stationary phase (chromatography) and then identifies them based on their unique mass-to-charge ratio (mass spectrometry).

General Workflow:

  • Sample Preparation: Deproteinize biological samples (e.g., with cold methanol or perchloric acid), centrifuge to remove precipitate, and dilute the supernatant.

  • Chromatographic Separation:

    • Use a column designed for polar organic acids, such as a mixed-mode, anion-exchange, or hydrophilic interaction liquid chromatography (HILIC) column.[20][21]

    • Employ a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile). The different polarities of 2-oxogluconate (more polar) and 2-oxoglutarate will result in different retention times, allowing for their separation.

  • Mass Spectrometry Detection:

    • Use an electrospray ionization (ESI) source, typically in negative ion mode, as both molecules readily form [M-H]⁻ ions.

    • Operate the mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for highest sensitivity and specificity.

      • Sodium 2-Oxoglutarate: Monitor the transition for its deprotonated ion (m/z 145.0).

      • Sodium 2-Oxogluconate: Monitor the transition for its deprotonated ion (m/z 193.0).

  • Quantification: Generate standard curves for both analytes using pure standards and quantify based on the peak area of the specific mass transition.

Conclusion

Sodium 2-oxogluconate and sodium 2-oxoglutarate are fundamentally different molecules whose structural variations translate into vastly different biological functions. Sodium 2-oxoglutarate is a universally conserved, central metabolite that is integral to energy production, nitrogen balance, and broad enzymatic regulation across all domains of life. In stark contrast, sodium 2-oxogluconate is a specialized intermediate in the peripheral metabolic pathways of certain bacteria. For researchers in drug development and the life sciences, a precise understanding of these differences is not merely academic but is essential for the accurate design of experiments, the correct interpretation of metabolomic data, and the focused pursuit of new therapeutic and biotechnological innovations.

References

  • Chemsrc. (2025). Sodium 2-oxopentanedioate hydrate (2:1:2). Retrieved February 5, 2026, from [Link]

  • Sinoright. (n.d.). Sodium Gluconate: Properties, Production and Wide Application. Retrieved February 5, 2026, from [Link]

  • The Good Scents Company. (n.d.). disodium 2-oxoglutarate. Retrieved February 5, 2026, from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of Disodium 2-Oxoglutarate Dihydrate in Metabolism and Pharma. Retrieved February 5, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Oxoglutaric Acid. PubChem Compound Database. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2025). Physicochemical properties of Na x CoO 2 as a cathode for solid state sodium battery. Retrieved February 5, 2026, from [Link]

  • Wikipedia. (n.d.). Sodium gluconate. Retrieved February 5, 2026, from [Link]

  • Araújo, W. L., Nunes-Nesi, A., Nikoloski, Z., Sweetlove, L. J., & Fernie, A. R. (2015). 2-Oxoglutarate: linking TCA cycle function with amino acid, glucosinolate, flavonoid, alkaloid, and gibberellin biosynthesis. Frontiers in Plant Science, 6, 1152. [Link]

  • American Chemical Society Publications. (2026). Enzymatic Metal–Hydrogen Atom Transfer with a Cobalt Protoporphyrin Cofactor. Journal of the American Chemical Society. Retrieved February 5, 2026, from [Link]

  • Hausinger, R. P. (2006). An assay for Fe(II)/2-oxoglutarate-dependent dioxygenases by enzyme-coupled detection of succinate formation. Analytical Biochemistry, 354(2), 299-305. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Oxoglutaric acid, sodium salt. PubChem Compound Database. Retrieved February 5, 2026, from [Link]

  • Waters Corporation. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Retrieved February 5, 2026, from [Link]

  • Bisley & Company Pty Ltd. (2023). What Is Sodium Gluconate Used For?. Retrieved February 5, 2026, from [Link]

  • Kaule, G., & Günzler, V. (1990). Assay for 2-oxoglutarate decarboxylating enzymes based on the determination of [1-14C]succinate: application to prolyl 4-hydroxylase. Analytical Biochemistry, 184(2), 291-297. [Link]

  • Mondstar. (2025). Common Use of Sodium Gluconate. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2025). An assay for Fe(II)/2-oxoglutarate-dependent dioxygenases by enzyme-coupled detection of succinate formation. Retrieved February 5, 2026, from [Link]

  • Royal Society of Chemistry. (2024). Fe(ii) and 2-oxoglutarate-dependent dioxygenases for natural product synthesis: molecular insights into reaction diversity. Retrieved February 5, 2026, from [Link]

  • Wikipedia. (n.d.). Citric acid cycle. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2016). Help with enzymatic assay of plant 2-oxoglutarate Fe2+- dependent Oxygenase?. Retrieved February 5, 2026, from [Link]

  • The Medical Biochemistry Page. (2025). 2-Oxoglutarate and Fe2+-Dependent Dioxygenases. Retrieved February 5, 2026, from [Link]

  • Doucette, C. D., Schwab, D. J., & Wingreen, N. S. (2011). The Emergence of 2-Oxoglutarate as a Master Regulator Metabolite. Microbiology and Molecular Biology Reviews, 75(3), 488-515. [Link]

  • Agilent Technologies, Inc. (2016). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). 2-Oxoglutarate-Dependent Oxygenases. Retrieved February 5, 2026, from [Link]

  • Santos. (n.d.). Sodium gluconate. Retrieved February 5, 2026, from [Link]

  • AMBOSS. (2020, April 30). Energy Metabolism - Part 6: The Citric Acid Cycle with molecular structures [Video]. YouTube. [Link]

  • Imtakt USA. (n.d.). Organic Acid Analysis Column for LC-MS. Retrieved February 5, 2026, from [Link]

  • bioRxiv. (2020). Catalytic Promiscuity of Rice 2-Oxoglutarate/Fe(II)-Dependent Dioxygenases Supports Xenobiotic Metabolism. Retrieved February 5, 2026, from [Link]

  • Biology LibreTexts. (2026). 16.3: Regulation of the Citric Acid Cycle. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2025). Analytical method for the determination of organic acids in dilute acid pretreated biomass hydrolysate by liquid chromatography-time-of-flight mass spectrometry. Retrieved February 5, 2026, from [Link]

  • Santos. (n.d.). Sodium gluconate. Retrieved February 5, 2026, from [Link]

  • Angene. (n.d.). Alpha-ketoglutaric acid sodium salt(CAS# 22202-68-2). Retrieved February 5, 2026, from [Link]

  • Wikipedia. (n.d.). Sodium oxalate. Retrieved February 5, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: High-Yield Production of 2-Keto-D-Gluconic Acid (2-KGA) via Pseudomonas plecoglossicida Fermentation

Introduction: The Industrial Significance of 2-KGA and the Role of Pseudomonas plecoglossicida 2-Keto-D-gluconic acid (2KGA) is a pivotal organic acid, primarily serving as the direct precursor for the synthesis of eryth...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Industrial Significance of 2-KGA and the Role of Pseudomonas plecoglossicida

2-Keto-D-gluconic acid (2KGA) is a pivotal organic acid, primarily serving as the direct precursor for the synthesis of erythorbic acid (D-isoascorbic acid), a widely used antioxidant in the food and beverage industry.[1][2] The global demand for erythorbic acid underscores the need for efficient and high-yield 2KGA production methods. Microbial fermentation has emerged as the dominant industrial route, offering a sustainable and cost-effective alternative to traditional chemical synthesis.

Among the various microorganisms capable of producing 2KGA, Pseudomonas plecoglossicida, particularly the JUIM01 strain, has been identified as a robust industrial producer.[3][4][5] This bacterium efficiently converts D-glucose into 2KGA extracellularly, demonstrating high yields and productivity.[4] This application note provides a comprehensive guide to the fermentation of Pseudomonas plecoglossicida for 2KGA production, detailing optimized conditions, step-by-step protocols, and the underlying scientific principles for maximizing product yield. We will explore batch, fed-batch, and semi-continuous fermentation strategies, offering researchers and process scientists a solid foundation for laboratory-scale production and scale-up considerations.

Metabolic Pathway: The Conversion of Glucose to 2-KGA

The biotransformation of D-glucose to 2-KGA in Pseudomonas plecoglossicida is a two-step enzymatic process occurring in the periplasmic space. This pathway leverages two key membrane-bound dehydrogenases.

  • Glucose Dehydrogenase (GDH): Initially, D-glucose is oxidized to D-gluconate.

  • Gluconate Dehydrogenase (GADH): Subsequently, D-gluconate is further oxidized to 2-Keto-D-gluconic acid.[3]

A critical aspect of P. plecoglossicida's metabolism is its ability to re-assimilate the produced 2KGA as a carbon source, particularly after the depletion of glucose in the medium.[4][6][7] This phenomenon, known as carbon catabolite repression, is a key consideration for fermentation strategy. Maintaining a sufficient glucose concentration can suppress the genes responsible for 2KGA transport and catabolism, thereby preventing product loss and maximizing the final yield.[4][7]

Metabolic_Pathway cluster_periplasm Periplasmic Space cluster_cytoplasm Cytoplasm Glucose D-Glucose Gluconate D-Gluconate Glucose->Gluconate Glucose Dehydrogenase (GDH) Two_KGA 2-Keto-D-Gluconic Acid (2-KGA) Gluconate->Two_KGA Gluconate Dehydrogenase (GADH) Two_KGA_in 2-KGA (intracellular) Two_KGA->Two_KGA_in KguT Transporter (Repressed by Glucose) Two_KGA->Extracellular Accumulation Catabolism Catabolic Pathways Two_KGA_in->Catabolism kgu Operon (e.g., KguK, KguD) Extracellular->Glucose Uptake

Caption: Metabolic pathway of 2-KGA production from glucose in P. plecoglossicida.

Materials and Reagents

Microorganism:
  • Pseudomonas plecoglossicida JUIM01 (CGMCC No. 7150)[8]

Media Composition:
ComponentSlant Medium (g/L)Seed Medium (g/L)Fermentation Medium (g/L)
Peptone10--
Beef Extract5--
NaCl5--
Agar20--
D-Glucose-20140 (or as specified)
Corn Steep Liquor-516.5
Urea-22
KH₂PO₄-20.015
MgSO₄·7H₂O-0.50.5
CaCO₃-135 (1/4 of glucose conc.)

(Source: Adapted from multiple studies to provide a robust starting point.[3][8])

Experimental Protocols

Protocol 1: Inoculum Preparation

Objective: To prepare a healthy and active seed culture for inoculation into the main fermenter.

  • Strain Activation: Aseptically transfer a loopful of P. plecoglossicida JUIM01 from a slant culture to a 500 mL shake flask containing 50 mL of seed medium.

  • Incubation: Incubate the flask at 30°C for 18 hours on a rotary shaker set to 265 rpm.[8]

  • Validation: A healthy seed culture will appear turbid. This culture is now ready for inoculating the fermentation vessel. The typical inoculation volume is 10% (v/v).

Protocol 2: Batch Fermentation

Objective: To produce 2-KGA in a single batch process, suitable for initial screening and optimization studies.

  • Fermenter Preparation: Prepare a 5-L bioreactor containing 3 L of fermentation medium. Sterilize the fermenter and medium via autoclaving.

  • Inoculation: Aseptically transfer the prepared seed culture (300 mL) into the sterilized fermenter.

  • Fermentation Conditions:

    • Temperature: Maintain at 34°C. This has been shown to be the optimal temperature for 2KGA production.[3]

    • pH: The initial pH of the medium is typically around 6.75. Due to the accumulation of 2KGA, the pH will naturally decrease to approximately 4.3-4.6.[1][2] The presence of CaCO₃ acts as a buffer.

    • Aeration & Agitation: Maintain dissolved oxygen (DO) levels. While specific parameters depend on the bioreactor geometry, an aeration rate of 2.8 L/min has been used successfully in a 5-L airlift bioreactor.[5] In stirred tank reactors, agitation should be set to ensure adequate mixing and oxygen transfer, often starting around 180 rpm and increasing as biomass develops.[9]

  • Monitoring: Take samples aseptically at regular intervals (e.g., every 4 hours) to measure cell density (OD600), residual glucose concentration, and 2-KGA concentration using HPLC.

  • Harvest: The fermentation typically reaches its stationary phase with maximum 2KGA concentration between 16 to 24 hours.[1][2]

Workflow_Batch cluster_prep Preparation cluster_ferm Fermentation cluster_post Downstream A Activate Strain on Slant B Prepare Seed Culture (30°C, 18h, 265 rpm) A->B D Inoculate Fermenter (10% v/v) B->D C Prepare & Sterilize Fermentation Medium C->D E Run Batch Fermentation (34°C, 16-24h) D->E F Monitor OD, Glucose, 2-KGA E->F G Harvest Broth E->G H Product Analysis (HPLC) G->H

Caption: Experimental workflow for batch fermentation of P. plecoglossicida.

Protocol 3: Fed-Batch Fermentation for Enhanced Yield

Objective: To overcome substrate limitation and carbon catabolite repression, leading to significantly higher 2-KGA titers.

Causality: The primary limitation in batch fermentation is the eventual depletion of glucose, which triggers the bacterium to consume the 2-KGA product.[4][6] A fed-batch strategy maintains a constant, non-limiting glucose concentration, which represses the 2KGA consumption pathway and sustains high productivity.

  • Initial Setup: Follow steps 1-3 of the Batch Fermentation protocol, but with an initial glucose concentration of approximately 140 g/L.[1]

  • Feeding Strategy: Prepare a highly concentrated sterile glucose feed solution (e.g., 400-500 g/L).

  • Control Logic: Monitor the glucose concentration in the fermenter. When the glucose level drops to a predetermined setpoint (e.g., 20-25 g/L), initiate the feed to maintain the concentration within an optimal range.[1] This prevents both starvation and overflow metabolism.

  • Fermentation Duration: Fed-batch fermentations can be extended significantly longer than batch processes. Continue the feed until the desired 2-KGA concentration is reached or productivity declines.

  • Monitoring and Harvest: Monitor and harvest as described in the batch protocol. This strategy has been shown to achieve 2-KGA concentrations exceeding 200 g/L.[4]

Data Presentation: Summary of Fermentation Parameters and Expected Outcomes

ParameterBatch FermentationFed-Batch FermentationTwo-Stage Semi-ContinuousReference(s)
Initial Glucose (g/L) 140~140, then fed140 (Stage 1)[1]
Temperature (°C) 3434Not Specified[3]
pH Range 6.75 → ~4.3Controlled or buffered6.75 → ~4.3 (Stage 1)[1][2]
Duration (h) 16 - 2430+8-10 (Stage 1)[1][4]
Max 2-KGA Conc. (g/L) ~136~206High overall output[2][4]
Productivity (g/L/h) ~7.58~6.86>10.0 (Stage 1)[1][4]
Yield (g 2-KGA/g Glc) ~0.97~0.95~0.99[1][4]

Advanced Strategy: Two-Stage Semi-Continuous Fermentation

For industrial applications requiring high throughput and efficiency, a two-stage semi-continuous process is highly effective.[1]

  • Stage 1 (Growth & Initial Production): A fermenter is run in batch mode for a short period (e.g., 8-10 hours) to achieve high cell density and peak catalytic activity.[1]

  • Stage 2 (Production): A significant portion of the broth (e.g., 70% v/v) is transferred to a second, larger fermenter. A highly concentrated glucose feed is then added to this second fermenter to drive production to very high concentrations.[1] The first fermenter is then refilled with fresh medium to start a new cycle. This method maximizes fermenter uptime and overall productivity.

Conclusion and Future Perspectives

Pseudomonas plecoglossicida JUIM01 is a highly efficient biocatalyst for the production of 2-KGA. By carefully controlling fermentation conditions—particularly temperature, pH, and glucose concentration—it is possible to achieve high titers, yields, and productivities. Fed-batch and semi-continuous strategies are particularly effective for maximizing output by mitigating the organism's natural tendency to consume the product after glucose depletion.[1][4]

Future research may focus on genetic engineering approaches to further enhance production. For instance, knocking out genes in the kgu operon, which are responsible for 2KGA transport and catabolism, could create more stable production strains that do not require stringent glucose control to prevent product loss.[5][7] Such advancements will continue to improve the economic viability and sustainability of biotechnological 2-KGA production.

References

  • Hou, S., Sun, W., Wang, D., Cui, F., Gong, J., Shi, J., & Xu, Z. (2020). Production of 2-keto-gluconic acid from glucose by immobilized Pseudomonas plecoglossicida resting cells. Scientific Reports, 10(1), 8056. [Link]

  • Sun, W., Wang, D., Sun, L., Cui, F., Gong, J., Shi, J., & Xu, Z. (2018). Enhancing 2-Ketogluconate Production of Pseudomonas plecoglossicida JUIM01 by Maintaining the Carbon Catabolite Repression of 2-Ketogluconate Metabolism. Molecules, 23(10), 2631. [Link]

  • Sun, L., Wang, D., Sun, W., Cui, F., Gong, J., Zhang, X., Shi, J., & Xu, Z. (2020). Two-Stage Semi-Continuous 2-Keto-Gluconic Acid (2KGA) Production by Pseudomonas plecoglossicida JUIM01 From Rice Starch Hydrolyzate. Frontiers in Bioengineering and Biotechnology, 8, 120. [Link]

  • Sun, L., Wang, D., Sun, W., Cui, F., Gong, J., Zhang, X., Shi, J., & Xu, Z. (2020). Two-Stage Semi-Continuous 2-Keto-Gluconic Acid (2KGA) Production by Pseudomonas plecoglossicida JUIM01 From Rice Starch Hydrolyzate. PMC, [Link]

  • Request PDF. (2020). Production of 2-keto-gluconic acid from glucose by immobilized Pseudomonas plecoglossicida resting cells. ResearchGate. [Link]

  • ResearchGate. (n.d.). 2KGA batch fermentation parameters at different initial glucose... [Link]

  • Sun, W., et al. (2018). Enhancing 2-Ketogluconate Production of Pseudomonas plecoglossicida JUIM01 by Maintaining the Carbon Catabolite Repression of 2-Ketogluconate Metabolism. Semantic Scholar. [Link]

  • Wang, D., Chen, X., Guo, H., Wang, Q., Sun, L., & Sun, W. (2024). Characterization and Transcriptional Regulation of the 2-Ketogluconate Utilization Operon in Pseudomonas plecoglossicida. MDPI. [Link]

  • Encyclopedia.pub. (2023). Bacteria on 2-keto-L-gulonic Acid Production. [Link]

  • Sun, W., Wang, D., Sun, L., Cui, F., Gong, J., Shi, J., & Xu, Z. (2018). Enhancing 2-Ketogluconate Production of Pseudomonas plecoglossicida JUIM01 by Maintaining the Carbon Catabolite Repression of 2-Ketogluconate Metabolism. PMC. [Link]

  • Lee, H. W., & Pan, J. G. (1999). Screening for L-sorbose and L-sorbosone dehydrogenase producing microbes for 2-keto-L-gulonic acid production. Journal of Industrial Microbiology and Biotechnology, 23(1), 22-27. [Link]

  • ResearchGate. (n.d.). The metabolic pathway of D-sorbitol, L-sorbose and their metabolites in Gluconobacter strains... [Link]

  • Martin, C. K., & Perlman, D. (1976). New mechanisms for the biosynthesis and metabolism of 2-keto-L-gulonic acid in bacteria. Journal of Bacteriology, 128(2), 688-694. [Link]

  • MDPI. (2024). Influence of Dissolved Oxygen on the Pseudomonas aeruginosa 6K-11 Rhamnolipid Production. [Link]

  • ResearchGate. (n.d.). Genes involved in l-sorbose metabolism in the genome annotation of K.... [Link]

  • Hoshino, T., Sugisawa, T., & Asai, T. (1990). Metabolic Pathway for 2-Keto-l-gulonic Acid Formation in Gluconobacter melanogenus IFO 3293. Bioscience, Biotechnology, and Biochemistry, 54(12), 3177-3181. [Link]

  • ResearchGate. (n.d.). Influence of Dissolved Oxygen on the Pseudomonas aeruginosa 6K-11 Rhamnolipid Production. [Link]

Sources

Application

Application Note: Synthesis of Methyl 2-Ketogluconate via Acid-Catalyzed Esterification

A Technical Guide for Researchers and Drug Development Professionals Abstract This comprehensive guide details the synthesis of methyl 2-ketogluconate through the esterification of 2-ketogluconic acid with methanol. We p...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This comprehensive guide details the synthesis of methyl 2-ketogluconate through the esterification of 2-ketogluconic acid with methanol. We provide an in-depth analysis of the reaction principles, focusing on the established and mechanistically sound acid-catalyzed pathway, commonly known as the Fischer-Speier esterification. While the use of a base catalyst such as sodium methoxide is considered, its role is clarified to prevent common chemical misconceptions. This document furnishes detailed, step-by-step protocols, process optimization parameters, analytical methods for reaction monitoring, and a thorough troubleshooting guide to ensure procedural success and reproducibility. The content is designed to provide researchers, scientists, and drug development professionals with the expertise and practical insights required for the efficient synthesis of this important chemical intermediate.

Introduction and Scientific Context

2-Keto-D-gluconic acid (2KGA) is a pivotal bio-derived platform chemical, serving as a key intermediate in the synthesis of valuable compounds across the pharmaceutical, cosmetic, and food industries.[1][2] Its most notable application is as a precursor for the industrial production of erythorbic acid (isoascorbic acid), a widely used antioxidant and food preservative.[1] Furthermore, the related compound 2-keto-L-gulonic acid is a direct precursor in the Reichstein process for synthesizing Vitamin C (ascorbic acid).[3][4]

The conversion of 2-ketogluconic acid to its methyl ester, methyl 2-ketogluconate, is a critical step that enhances the molecule's stability and facilitates subsequent chemical transformations, such as purification or lactonization.[4][5] This guide provides a robust framework for performing this esterification efficiently and with high yield.

Reaction Principle and Mechanistic Insights

The Fischer-Speier Esterification: An Acid-Catalyzed Pathway

The direct esterification of a carboxylic acid with an alcohol is an equilibrium-controlled reaction that is effectively catalyzed by a strong acid.[6][7] This process, known as the Fischer-Speier esterification, proceeds via a nucleophilic acyl substitution mechanism.[8]

The key steps, illustrated in the diagram below, are:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the 2-ketogluconic acid, significantly increasing the electrophilicity of the carbonyl carbon.[6][9]

  • Nucleophilic Attack: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[9]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[6]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.

  • Deprotonation: The protonated ester is deprotonated by a weak base (e.g., another molecule of methanol or water) to regenerate the acid catalyst and yield the final methyl ester product.

Fischer_Esterification cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_products Products RCOOH 2-Ketogluconic Acid Protonated_Acid Protonated Acid (Activated Electrophile) RCOOH->Protonated_Acid + H⁺ MeOH Methanol H_plus H⁺ (Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + CH₃OH Water_Leaving Protonated Intermediate (Water as Leaving Group) Tetrahedral_Intermediate->Water_Leaving Proton Transfer Protonated_Ester Protonated Ester Water_Leaving->Protonated_Ester - H₂O Ester Methyl 2-Ketogluconate Protonated_Ester->Ester - H⁺ H_plus_regen H⁺ (Regenerated) Water Water

Figure 1: Mechanism of Acid-Catalyzed Fischer Esterification.

Consideration of Base Catalysis (Sodium Methoxide)

It is a common misconception that strong bases like sodium methoxide (NaOMe) can directly catalyze the esterification of carboxylic acids. In reality, the opposite occurs. Sodium methoxide is a potent base and will readily deprotonate the carboxylic acid of 2-ketogluconic acid in a rapid acid-base reaction.

R-COOH + Na⁺OCH₃⁻ → R-COO⁻Na⁺ + CH₃OH

The resulting carboxylate anion (sodium 2-ketogluconate) is electron-rich and thus a very poor electrophile. The negative charge on the carboxylate repels the nucleophilic attack of methanol, effectively inhibiting the esterification reaction.

While sodium methoxide is unsuitable for direct esterification, it is a standard catalyst for transesterification , the process of converting one ester into another.[10][11] It is also used in the subsequent base-catalyzed lactonization of gulonic acid esters to form Vitamin C, which may be the source of its association with this chemical pathway.[4]

Experimental Design and Protocols

This protocol details a laboratory-scale batch synthesis using a strong acid catalyst. For industrial applications, a continuous process using an acidic ion-exchange resin is often preferred for its ease of catalyst separation and reuse.[12]

Materials and Reagents
Reagent / MaterialGradeSupplierNotes / Safety
2-Keto-D-gluconic acid≥98%Standard SupplierIrritant. Avoid dust inhalation.
Methanol (Anhydrous)ACS GradeStandard SupplierHighly Flammable, Toxic. Use in a fume hood.
Sulfuric Acid (H₂SO₄)95-98%Standard SupplierHighly Corrosive. Handle with extreme care.
Sodium Bicarbonate (NaHCO₃)Reagent GradeStandard SupplierFor neutralization.
Ethyl AcetateACS GradeStandard SupplierFlammable. Used for extraction.
Brine (Saturated NaCl)N/ALab PreparedFor washing organic phase.
Magnesium Sulfate (MgSO₄)AnhydrousStandard SupplierFor drying organic phase.
Round-bottom flask250 mLN/AMust be oven-dried.
Reflux CondenserN/AN/AFor preventing solvent loss.
Magnetic Stirrer & Stir BarN/AN/AFor homogenous mixing.
Heating MantleN/AN/AFor controlled heating.
Separatory Funnel500 mLN/AFor liquid-liquid extraction.
Rotary EvaporatorN/AN/AFor solvent removal.
Step-by-Step Experimental Protocol

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis A Dry glassware (oven, >100°C) B Add 2-ketogluconic acid (10g) and a magnetic stir bar to flask A->B C Add anhydrous methanol (150 mL) under an inert atmosphere B->C D Cool mixture in an ice bath C->D E Slowly add conc. H₂SO₄ (1 mL) with vigorous stirring D->E F Attach reflux condenser and heat to reflux (approx. 65°C) E->F G Monitor reaction by TLC or HPLC (4-6 hours) F->G H Cool reaction to room temperature G->H I Concentrate mixture via rotary evaporation H->I J Redissolve residue in ethyl acetate (100 mL) I->J K Neutralize: Wash with sat. NaHCO₃ solution, then brine J->K L Dry organic layer with anhydrous MgSO₄ K->L M Filter drying agent L->M N Remove solvent via rotary evaporation M->N O Recrystallize crude product from methanol/ether mixture N->O P Characterize product (HPLC, NMR, MP) O->P

Figure 2: Experimental Workflow for Methyl 2-Ketogluconate Synthesis.

Protocol Details:

  • Reaction Setup: To a 250 mL oven-dried round-bottom flask, add 2-ketogluconic acid (e.g., 10.0 g) and a magnetic stir bar.

  • Reagent Addition: Place the flask under an inert atmosphere (e.g., nitrogen or argon) and add 150 mL of anhydrous methanol. Begin stirring to dissolve the acid.

  • Catalyst Addition: Cool the flask in an ice-water bath. While stirring vigorously, slowly add concentrated sulfuric acid (approx. 1 mL) dropwise. Causality: Adding the acid slowly and while cooling is crucial to dissipate the heat generated from the exothermic dissolution of sulfuric acid in methanol, preventing potential boiling and splashing.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65°C) using a heating mantle.

  • Monitoring: Allow the reaction to proceed for 4-6 hours. The progress can be monitored by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to observe the disappearance of the starting material.[13]

  • Workup - Quenching: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

  • Solvent Removal: Concentrate the reaction mixture using a rotary evaporator to remove the bulk of the methanol.

  • Extraction: Redissolve the oily residue in ethyl acetate (100 mL) and transfer it to a 500 mL separatory funnel. Carefully wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the residual acid, followed by brine (1 x 50 mL) to remove excess water. Trustworthiness: The bicarbonate wash is a self-validating step; effervescence will be observed until all the strong acid catalyst is neutralized.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and remove the solvent under reduced pressure to yield the crude methyl 2-ketogluconate.

  • Purification: The crude product can be further purified by recrystallization, typically from a mixed solvent system like methanol and diethyl ether, to yield a pure crystalline solid.[5]

Process Parameters and Optimization

ParameterRecommended RangeRationale / Justification
Temperature 60 - 65°C (Reflux)Maximizes reaction rate without significant solvent loss. Higher temperatures may lead to side reactions like dehydration.[12]
Catalyst Loading 0.05 - 0.1 molar eq. H₂SO₄Provides a sufficient rate of reaction. Higher concentrations increase corrosion risk and make neutralization more difficult.
Reactant Ratio Methanol as solventUsing a large excess of methanol shifts the reaction equilibrium towards the product side, maximizing conversion as per Le Châtelier's principle.[6][7]
Reaction Time 4 - 12 hoursDependent on scale and catalyst loading. Reaction should be monitored to determine the optimal endpoint and avoid degradation.[12]

Analytical Characterization

  • HPLC: The primary method for monitoring reaction conversion and assessing final product purity. A C18 column with a mobile phase of acidified water/methanol gradient is typically effective. Detection is often done via UV absorbance at 210 nm.[13]

  • NMR Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the final product, showing the characteristic methyl ester singlet (~3.8 ppm in ¹H NMR).

  • Melting Point: Pure methyl 2-ketogluconate has a reported melting point. Comparing the experimental value to the literature value is a good indicator of purity.[5]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (old acid).2. Water in the reaction mixture.3. Insufficient reaction time or temperature.1. Use fresh, concentrated acid.2. Use anhydrous methanol and oven-dried glassware.3. Increase reaction time or ensure proper reflux temperature is maintained.
Dark Brown/Black Color 1. Excessive heating.2. Catalyst concentration too high.1. Maintain a gentle reflux; avoid aggressive heating.2. Reduce the amount of sulfuric acid catalyst.
Low Yield after Workup 1. Incomplete reaction.2. Product loss during neutralization/extraction.3. Inefficient recrystallization.1. Confirm reaction completion via HPLC/TLC before workup.2. Ensure pH is neutral before extraction; perform extractions carefully.3. Optimize recrystallization solvent system and cooling rate.

Safety Precautions

  • Sodium Methoxide: Although not used as the primary catalyst in this protocol, sodium methoxide is a corrosive, flammable solid that reacts violently with water. It should be handled in an inert atmosphere glovebox or glove bag.[14]

  • Methanol: Is highly flammable and toxic if ingested, inhaled, or absorbed through the skin. All manipulations must be performed in a certified chemical fume hood.[15][16]

  • Concentrated Sulfuric Acid: Is extremely corrosive and can cause severe burns. Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves. Always add acid to the solvent, never the other way around.

Conclusion

The acid-catalyzed esterification of 2-ketogluconic acid is a reliable and well-understood method for producing methyl 2-ketogluconate. By controlling reaction parameters such as temperature, catalyst concentration, and water content, high yields of the desired product can be achieved. Understanding the underlying Fischer esterification mechanism and recognizing the inappropriateness of base catalysis for this specific transformation are crucial for procedural success and safety. This guide provides the necessary protocols and scientific rationale to empower researchers in their synthesis endeavors.

References

  • Process for producing 2-keto-L-gulonic acid esters.
  • Efficient Production of 2,5-Diketo-D-gluconic Acid by Reducing Browning Levels During Gluconobacter oxydans ATCC 9937 Fermentation. Frontiers in Microbiology. [Link]

  • Simultaneous determination of 2-keto-L-gulonic acid and 2-keto-D-gluconic acid in fermentation broth by HPLC. Trade Science Inc. [Link]

  • Fischer Esterification. Chemistry Steps. [Link]

  • Preparation and recovery of methyl 2-ketogluconate.
  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Production of 2-keto-gluconic acid from glucose by immobilized Pseudomonas plecoglossicida resting cells. National Institutes of Health (NIH). [Link]

  • Transesterification process.
  • Transesterification. Master Organic Chemistry. [Link]

  • Two-Stage Semi-Continuous 2-Keto-Gluconic Acid (2KGA) Production by Pseudomonas plecoglossicida JUIM01 From Rice Starch Hydrolyzate. Frontiers in Bioengineering and Biotechnology. [Link]

  • Symbiosis Mechanism of Associated Bacteria on 2-keto-L-gulonic Acid Production via Mixed Fermentation: A Review. MDPI. [Link]

  • Acid to Ester - Common Conditions. Organic Chemistry Data. [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

  • Optimization of Sunflower Oil Transesterification Process Using Sodium Methoxide. National Institutes of Health (NIH). [Link]

  • Ester amidation the sodium methoxide way. The chemical reaction database. [Link]

  • Reactive extraction of 2-keto-gluconic acid Mechanism and influencing factors. ResearchGate. [Link]

  • Simultaneous determination of 2-keto-L-gulonic acid and 2-keto-D-gluconic acid in fermentation broth by HPLC. ResearchGate. [Link]

  • Sodium Methoxide-Catalyzed Direct Amidation of Esters. ResearchGate. [Link]

  • Method of preparing methyl 2-ketogluconate.
  • Reactive extraction of 2-keto-gluconic acid Mechanism and influencing factors. SciSpace. [Link]

  • Process for producing lower alkyl 2-keto-L-gulonate. European Patent Office. [Link]

  • Sodium methoxide 25% in methanol - Safety Data Sheet. Carl Roth. [Link]

  • material safety data sheet sodium methoxide (powder). Alkali Metals Ltd. [Link]

  • Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu. [Link]

Sources

Method

Optimized fed-batch fermentation strategies for sodium 2-oxogluconate

Application Note: High-Yield Oxidative Fermentation of Sodium 2-Oxogluconate Abstract Sodium 2-oxogluconate (Sodium 2-Keto-D-Gluconate; 2-KGA) is a critical intermediate in the synthesis of erythorbic acid (isoascorbic a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Oxidative Fermentation of Sodium 2-Oxogluconate

Abstract

Sodium 2-oxogluconate (Sodium 2-Keto-D-Gluconate; 2-KGA) is a critical intermediate in the synthesis of erythorbic acid (isoascorbic acid) and calcium 2-oxogluconate. Unlike central carbon metabolites, 2-KGA is produced via incomplete periplasmic oxidation in Pseudomonas and Serratia species. This guide details an optimized fed-batch protocol utilizing Pseudomonas plecoglossicida (or P. fluorescens), focusing on a Dissolved Oxygen (DO-Stat) feeding strategy to mitigate substrate inhibition and maximize oxygen transfer rates (OTR). Expected titers using this protocol range from 130 to 170 g/L with conversion efficiencies approaching 0.95–1.0 g/g .[1][2]

The Biocatalytic Mechanism

Understanding the cellular location of the enzymes is prerequisite to process control. In Pseudomonas species, 2-KGA production is non-cytosolic . It occurs in the periplasmic space, uncoupled from the biomass generation (Krebs cycle).

  • Enzyme 1: Membrane-bound Glucose Dehydrogenase (mGDH) – PQQ-dependent.[3]

  • Enzyme 2: Gluconate Dehydrogenase (GADH) – FAD/Cytochrome-dependent.

Because these enzymes transfer electrons directly to the respiratory chain (Ubiquinone), the rate of acid production is strictly limited by the Oxygen Transfer Rate (OTR).

PeriplasmicPathway cluster_periplasm Periplasmic Space cluster_membrane Inner Membrane (ETC) Glucose D-Glucose Gluconate D-Gluconate Glucose->Gluconate Oxidation mGDH mGDH (PQQ) Glucose->mGDH KGA 2-Oxogluconate (2-KGA) Gluconate->KGA Oxidation GADH GADH (FAD) Gluconate->GADH UQ Ubiquinone Pool mGDH->UQ 2e- GADH->UQ 2e- Cyt Cytochrome Oxidase UQ->Cyt O2 -> H2O O2 -> H2O Cyt->O2 -> H2O

Figure 1: The periplasmic oxidative pathway in Pseudomonas. Note that carbon does not need to enter the cell for product formation, but electrons must flow to Oxygen.

Experimental Protocol

Strain Selection & Inoculum Preparation
  • Target Strain: Pseudomonas plecoglossicida JUIM01 or Pseudomonas fluorescens AR4.

  • Seed Medium (LB-Glucose): 10 g/L Tryptone, 5 g/L Yeast Extract, 10 g/L NaCl, 5 g/L Glucose.

  • Protocol:

    • Revive cryostock on Seed Medium agar plates (24h at 30°C).

    • Inoculate single colony into 50 mL liquid Seed Medium in 250 mL baffled flask.

    • Incubate at 30°C, 220 RPM for 12–16 hours (Target OD₆₀₀ ~2.0–4.0).

    • Transfer: Inoculate fermenter at 5–10% (v/v).

Fermentation Medium (Industrial High-Yield)

This medium is optimized for P. plecoglossicida to support high cell density without catabolite repression.

ComponentConcentration (g/L)Function
Glucose (Initial) 120.0 – 140.0Carbon source (Batch phase)
Corn Steep Liquor (CSL) 15.0 – 20.0Organic Nitrogen & Vitamins
KH₂PO₄ 0.5 – 1.0Phosphate buffer & source
MgSO₄·7H₂O 0.5Magnesium cofactor for enzymes
CaCO₃ (Optional)5.0Initial buffering (if pH control lags)
Antifoam 0.2 mLPolyether or Silicone-based

Note: Sterilize Glucose separately from Nitrogen sources to prevent Maillard reaction browning.

Fed-Batch Strategy: The DO-Stat Loop

For oxidative fermentation, fixed-rate feeding is inefficient because oxygen demand fluctuates. We utilize a DO-Stat strategy.[4]

The Logic:

  • Growth Phase: Cells consume initial glucose. DO drops as respiration peaks.

  • Depletion: When glucose is exhausted, respiration slows immediately.

  • The Signal: DO rises sharply (the "DO Spike").

  • The Action: Feed pump triggers until DO drops below setpoint.

Process Control Diagram

ControlLoop cluster_logic Metabolic State Bioreactor Bioreactor (Pseudomonas culture) Sensor DO Probe (Optical/Polarographic) Bioreactor->Sensor Dissolved Oxygen % Controller PID Controller (Logic: If DO > Setpoint + 10%) Sensor->Controller Signal (4-20mA) Pump Feed Pump (50% Glucose) Controller->Pump Output (On/Off) Pump->Bioreactor Substrate Addition State1 Glucose Depleted (Respiration Drops) State2 DO Spikes State1->State2

Figure 2: DO-Stat Feedback Loop. The system self-regulates substrate availability based on the organism's real-time metabolic activity.

Execution Steps:
  • Batch Phase (0–24h):

    • Run until initial glucose (140 g/L) is consumed.[5]

    • Monitor for "Acid Crash": pH will drop rapidly.

    • pH Control: Automatically titrate with 30-40% NaOH . This converts the produced 2-oxogluconic acid into Sodium 2-oxogluconate in situ.

  • Fed-Batch Trigger:

    • Initiate feeding when DO rises above 40-50% (indicating starvation).

    • Feed Substrate: 600 g/L (60%) Glucose solution.

  • Endpoint:

    • Continue until reactor volume is maxed or productivity drops (< 1 g/L/h).

    • Typical duration: 40–60 hours.

Critical Process Parameters (CPPs)

ParameterSetpointRationale
Temperature 32°C – 34°CP. plecoglossicida has a slightly higher optimum than E. coli. Lower temps (30°C) reduce OTR demand but slow kinetics.
pH 5.5 – 6.0Optimal for GADH activity. Maintained via NaOH (forming the Na-salt).
Dissolved Oxygen > 20%Critical. The reaction is purely oxidative. If DO < 10%, 2-KGA production stops and intermediate gluconate accumulates.
Agitation/Air CascadeLink RPM and Airflow to maintain DO > 20%. Expect high demand (up to 1–2 VVM).
Residual Glucose < 5 g/LKept low by DO-stat to prevent osmotic stress on the periplasmic enzymes.

Downstream Processing (Brief)

Since the product is in the broth as the sodium salt:

  • Cell Removal: Centrifugation or Microfiltration.

  • Decolorization: Activated carbon treatment (remove pigments from CSL).

  • Crystallization:

    • Evaporative crystallization is standard.

    • Alternatively, acidify with H₂SO₄ to precipitate CaSO₄ (if Calcium salt used) or use ion exchange to recover free acid if required. For Sodium salt, direct solvent precipitation (Ethanol) or concentration cooling is used.

References

  • Sun, W., et al. (2020). Production of 2-keto-gluconic acid from glucose by immobilized Pseudomonas plecoglossicida resting cells.[1][2] 3 Biotech.[6][7] Link

  • Li, Z., et al. (2021). Two-Stage Semi-Continuous 2-Keto-Gluconic Acid Production by Pseudomonas plecoglossicida. Frontiers in Bioengineering and Biotechnology. Link

  • Kataoka, N., et al. (2015). A Novel Pyrroloquinoline Quinone-Dependent 2-Keto-D-Glucose Dehydrogenase from Pseudomonas aureofaciens. Applied and Environmental Microbiology.[8][9] Link

  • Gao, L., et al. (2014). Stepwise metabolic engineering of Gluconobacter oxydans for the direct production of 2-keto-L-gulonic acid. Scientific Reports. Link

Sources

Application

Application Note &amp; Protocol: High-Yield Synthesis of 2-Ketogluconate Using Gluconobacter oxydans

Abstract This document provides a comprehensive guide for researchers and drug development professionals on the microbial synthesis of 2-keto-D-gluconic acid (2-KGA) using Gluconobacter oxydans. 2-KGA is a valuable platf...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers and drug development professionals on the microbial synthesis of 2-keto-D-gluconic acid (2-KGA) using Gluconobacter oxydans. 2-KGA is a valuable platform chemical and a key precursor for the production of erythorbic acid (isoascorbic acid), a widely used antioxidant and food additive. G. oxydans is exceptionally suited for this biotransformation due to its powerful periplasmic oxidation system, which allows for the near-quantitative conversion of D-glucose to 2-KGA with minimal downstream processing challenges. This guide details the underlying biochemical principles, provides step-by-step protocols for strain maintenance, fermentation, and product analysis, and offers insights into process optimization and troubleshooting.

Principle of the Method: The Periplasmic Oxidation Pathway

Gluconobacter oxydans is an obligate aerobe renowned for its incomplete oxidation of sugars and alcohols.[1] This capability is primarily due to a series of membrane-bound dehydrogenases (mDHs) whose active sites face the periplasmic space.[2][3] This unique localization means that the substrate (D-glucose) is oxidized outside the cytoplasm without initial phosphorylation, and the product (2-KGA) accumulates in the culture medium, simplifying recovery.[2]

The conversion of D-glucose to 2-KGA is a two-step oxidative process:

  • Glucose to Gluconate: The membrane-bound glucose dehydrogenase (mGDH), a pyrroloquinoline quinone (PQQ)-dependent enzyme, oxidizes D-glucose at the C1 position to form D-glucono-δ-lactone. This lactone spontaneously or enzymatically hydrolyzes to D-gluconate.[4][5]

  • Gluconate to 2-Ketogluconate: The membrane-bound gluconate-2-dehydrogenase (GA-2DH) then oxidizes D-gluconate at the C2 position to yield the final product, 2-keto-D-gluconate.[4]

Electrons generated from these oxidations are transferred directly to the respiratory chain, with oxygen serving as the terminal electron acceptor, which in turn generates the proton motive force for ATP synthesis.[2][4][5] This efficient, non-catabolic pathway allows for very high conversion yields.[1]

Metabolic_Pathway cluster_extracellular Culture Medium cluster_periplasm Periplasm cluster_membrane Cytoplasmic Membrane D-Glucose_medium D-Glucose D-Glucose_peri D-Glucose D-Glucose_medium->D-Glucose_peri Diffusion 2-KGA_medium 2-Keto-D-gluconate (Accumulates) D-Gluconate D-Gluconate D-Glucose_peri->D-Gluconate Oxidation mGDH mGDH (Glucose Dehydrogenase) D-Glucose_peri->mGDH 2-KGA_peri 2-Keto-D-gluconate D-Gluconate->2-KGA_peri Oxidation GA2DH GA-2DH (Gluconate-2-Dehydrogenase) D-Gluconate->GA2DH 2-KGA_peri->2-KGA_medium Diffusion mGDH->D-Gluconate RespChain Respiratory Chain (e- -> O2) mGDH->RespChain e- GA2DH->2-KGA_peri GA2DH->RespChain e-

Caption: Periplasmic oxidation of D-glucose to 2-KGA by G. oxydans.

Materials and Reagents

Strain and Media
  • Microorganism: Gluconobacter oxydans (e.g., ATCC 621H, DSM 2003).

  • Reagents: D-Glucose, Yeast Extract, Peptone, K₂HPO₄, KH₂PO₄, MgSO₄·7H₂O, CaCO₃, Agar, Antifoam agent.

Equipment
  • Laminar flow hood

  • Autoclave

  • Incubator shaker (30°C)

  • Benchtop or industrial bioreactor (fermenter)

  • pH meter and controller

  • Dissolved Oxygen (DO) probe and controller

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system

  • Spectrophotometer

Experimental Protocols

The overall workflow involves preparing a seed culture, running the main fermentation for product synthesis, and then analyzing the output.

Experimental_Workflow Strain 1. Strain Revival (Glycerol Stock) Seed 2. Seed Culture (Flask, 24-36h) Strain->Seed Inoculation Ferment 3. Bioreactor Fermentation (pH, Temp, DO control, 48-72h) Seed->Ferment Inoculation (5-10% v/v) Sample 4. In-Process Sampling (Biomass, Substrate, Product) Ferment->Sample Monitoring Harvest 5. Harvest & Cell Removal (Centrifugation/Filtration) Ferment->Harvest End of Fermentation Sample->Ferment Process Control Analysis 6. Analysis (HPLC for Glucose & 2-KGA) Harvest->Analysis Purify 7. Downstream Processing (Optional: Purification) Harvest->Purify

Caption: Overall experimental workflow for 2-KGA production.
Protocol 1: Media Preparation

Rationale: The medium must provide a carbon source for conversion (glucose), complex nitrogen sources and growth factors (yeast extract, peptone), and essential minerals. Calcium carbonate acts as a buffer to neutralize the produced acid, preventing a drastic pH drop that would inhibit enzyme activity and cell viability.

ComponentSeed Medium (g/L)Fermentation Medium (g/L)
D-Glucose50100 - 150
Yeast Extract105
Peptone53
K₂HPO₄2.0-
KH₂PO₄1.0-
MgSO₄·7H₂O0.20.2
CaCO₃520

Procedure:

  • Weigh and dissolve all components except CaCO₃ in 80% of the final volume of deionized water.

  • Adjust the pH to 6.0 using NaOH or HCl if necessary.

  • Add the CaCO₃ and bring the solution to the final volume.

  • For solid media, add 15-20 g/L of agar.

  • Sterilize by autoclaving at 121°C for 20 minutes.

    • Expert Tip: Glucose can be autoclaved separately as a concentrated solution and added to the sterile medium to prevent caramelization (browning), which can produce inhibitory compounds.[6][7]

Protocol 2: Inoculum and Fermentation

Rationale: A healthy, exponentially growing seed culture ensures a rapid start to the main fermentation, minimizing lag phase. Fermentation parameters are tightly controlled to maintain optimal conditions for the key dehydrogenases.

Step 1: Strain Revival and Seed Culture

  • Aseptically retrieve a cryopreserved vial of G. oxydans from -80°C storage.

  • Thaw the vial and streak the culture onto a solid agar plate of the seed medium. Incubate at 30°C for 48-72 hours until single colonies are visible.

  • Inoculate a single colony into a 250 mL flask containing 50 mL of sterile seed medium.

  • Incubate at 30°C with vigorous shaking (200-250 rpm) for 24-36 hours.

Step 2: Bioreactor Fermentation

  • Prepare the bioreactor with the sterile fermentation medium.

  • Inoculate the bioreactor with the seed culture at a 5-10% (v/v) ratio.

  • Maintain the fermentation under the following controlled conditions.

ParameterOptimal SetpointRationale & Expert Insights
Temperature30 - 34°CBalances enzyme activity and cell stability. Temperatures above 35°C can lead to enzyme denaturation.[8]
pH5.5 - 6.0Optimal pH for gluconate-2-dehydrogenase activity.[9] This is critical and should be controlled automatically using sterile NaOH or CaCO₃ slurry.
Agitation300 - 600 rpmEnsures homogeneity and enhances oxygen transfer from gas to liquid phase.
Aeration1.0 - 2.0 vvmAs an obligate aerobe, G. oxydans requires high oxygen levels for its respiratory chain.[1] Maintain Dissolved Oxygen (DO) > 20% saturation.
  • Run the fermentation for 48-72 hours. Take samples aseptically every 6-12 hours to monitor the progress.

Protocol 3: Analytical Methods

Rationale: Accurate and timely monitoring of substrate consumption and product formation is essential for process control and determining the optimal harvest time. HPLC is the gold standard for this analysis.

Step 1: Sample Preparation

  • Withdraw 2 mL of fermentation broth.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the cells.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

Step 2: HPLC Analysis

  • Column: Aminex HPX-87H or similar ion-exchange column.[6]

  • Mobile Phase: Isocratic elution with 5 mM H₂SO₄.[6]

  • Flow Rate: 0.5 - 0.6 mL/min.

  • Column Temperature: 40 - 60°C.

  • Detector: Refractive Index (RI) or UV (210 nm).[10]

  • Quantification: Prepare standard curves for D-glucose and 2-KGA (if available) or calcium-2-KGA.

Downstream Processing: Product Recovery

Rationale: Since 2-KGA accumulates extracellularly, the primary goal is to separate the product from the biomass and media components.

  • Cell Removal: Centrifuge the entire fermentation broth at 8,000 x g for 20 minutes or use microfiltration to obtain a cell-free supernatant.

  • Decolorization: If the broth is colored, it can be treated with activated carbon (0.5-1.0% w/v) to remove pigments and other impurities.[11][12]

  • Purification (Optional): For high-purity applications, further purification can be achieved. A common method involves precipitation of calcium-2-ketogluconate.

    • Add calcium hydroxide (Ca(OH)₂) to the supernatant to raise the pH, which precipitates the less soluble calcium salt of 2-KGA.

    • The precipitate is collected, washed, and then re-acidified (e.g., with sulfuric acid) to regenerate the free acid form of 2-KGA, precipitating calcium as calcium sulfate (gypsum), which is then filtered off.[13]

    • Further purification can be achieved using ion-exchange chromatography.[11][12]

  • Final Product: The purified 2-KGA solution can be concentrated by evaporation and crystallized or freeze-dried to obtain a solid powder.[11][12]

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low 2-KGA Yield 1. Poor aeration (low DO).2. pH out of optimal range.3. Substrate inhibition (glucose > 200 g/L).1. Increase agitation/aeration rate.2. Check pH probe calibration and acid/base addition.3. Implement a fed-batch strategy to maintain glucose at optimal levels.
Accumulation of Gluconate Inefficient activity of gluconate-2-dehydrogenase (GA-2DH).Verify that pH and temperature are optimal for GA-2DH. Ensure the strain has not lost productivity; re-streak from master stock.
Slow Glucose Consumption 1. Poor inoculum health.2. Presence of inhibitory compounds in the medium.1. Ensure seed culture is in the exponential phase before inoculation.2. Use high-quality reagents; consider separate sterilization of glucose.
Broth Browning Non-enzymatic reactions (Maillard reaction) at high temperature or pH.[6][7]Autoclave glucose separately from nitrogen sources. Maintain strict temperature and pH control during fermentation.

References

  • Zhou, X., Liu, G., & Xu, Y. (2012). High-yield production of 2-keto-D-gluconate by resting cells of Gluconobacter oxydans. Wei Sheng Wu Xue Bao = Acta Microbiologica Sinica, 52(7), 882–888. [Link]

  • Yang, C., et al. (2018). High-Throughput Screening of a 2-Keto-L-Gulonic Acid-Producing Gluconobacter oxydans Strain Based on Related Dehydrogenases. Frontiers in Microbiology, 9, 2686. [Link]

  • HiMedia Laboratories. (n.d.). Ketogluconate Broth. Technical Data M384. [Link]

  • Teng, W., et al. (2020). Production of 2-keto-gluconic acid from glucose by immobilized Pseudomonas plecoglossicida resting cells. Scientific Reports, 10(1), 7934. [Link]

  • Wang, Z., et al. (2019). Regulation of gluconate and ketogluconate production in Gluconobacter oxydans ATCC 621-H. Biotechnology for Biofuels, 12, 23. [Link]

  • Chanthachaiyaphum, P., Moonmangmee, S., & Moonmangmee, D. (2023). 2-Keto-gluconate production and purification by thermotolerant acetic acid bacterium Nguyenibacter vanlangensis KKS-R1. Journal of Applied Research on Science and Technology, 22(2), 1-11. [Link]

  • Gupta, A., et al. (2001). Gluconobacter oxydans: Its biotechnological applications. Journal of Molecular Microbiology and Biotechnology, 3(3), 445-456. [Link]

  • Sainz, F., et al. (2019). The industrial versatility of Gluconobacter oxydans: current applications and future perspectives. World Journal of Microbiology and Biotechnology, 35(4), 62. [Link]

  • Wang, P., et al. (2022). Efficient Production of 2,5-Diketo-D-gluconic Acid by Reducing Browning Levels During Gluconobacter oxydans ATCC 9937 Fermentation. Frontiers in Bioengineering and Biotechnology, 10, 898492. [Link]

  • Saichana, N., et al. (2015). Efficient Production of 2,5-Diketo-d-gluconate via Heterologous Expression of 2-Ketogluconate Dehydrogenase in Gluconobacter japonicus. Applied and Environmental Microbiology, 81(10), 3552-3560. [Link]

  • Wang, P., et al. (2022). Efficient Production of 2,5-Diketo-D-gluconic Acid by Reducing Browning Levels During Gluconobacter oxydans ATCC 9937 Fermentation. Frontiers in Bioengineering and Biotechnology, 10, 898492. [Link]

  • Wang, P., et al. (2022). Efficient Production of 2,5-Diketo-D-gluconic Acid by Reducing Browning Levels During Gluconobacter oxydans ATCC 9937 Fermentation. Frontiers in Bioengineering and Biotechnology, 10, 898492. [Link]

  • Sun, S. F., et al. (2007). Simultaneous determination of 2-keto-L-gulonic acid and 2-keto-D-gluconic acid in fermentation broth by HPLC. Trade Science Inc. Bio-Sciences. [Link]

  • Krajewski, V., et al. (2010). Metabolic Engineering of Gluconobacter oxydans for Improved Growth Rate and Growth Yield on Glucose by Elimination of Gluconate Formation. Applied and Environmental Microbiology, 76(13), 4369–4376. [Link]

  • Kostner, D., et al. (2015). Characterization of membrane-bound dehydrogenases from Gluconobacter oxydans 621H via whole-cell activity assays using multideletion strains. Applied and Environmental Microbiology, 81(15), 5191-5201. [Link]

  • Chanthachaiyaphum, P., Moonmangmee, S., & Moonmangmee, D. (2023). 2-Keto-gluconate production and purification by thermotolerant acetic acid bacterium Nguyenibacter vanlangensis KKS-R1. Journal of Applied Research on Science and Technology, 22(2), 1-11. [Link]

  • Sun, S. F., et al. (2007). Simultaneous determination of 2-keto-L-gulonic acid and 2-keto-D-gluconic acid in fermentation broth by HPLC. Trade Science Inc. Bio-Sciences. [Link]

  • Marx, I. J., et al. (2022). Determining the functional role of the Gluconobacter oxydans GOX1969 protein as a BamB homolog. Microbiology Spectrum, 10(3), e00341-22. [Link]

  • M. Bott & S. Bringer-Meyer. (n.d.). Metabolism of Gluconobacter oxydans and the metagenome of acetic acid bacteria. Forschungszentrum Jülich. [Link]

  • Krajewski, V., et al. (2010). Metabolic Engineering of Gluconobacter oxydans for Improved Growth Rate and Growth Yield on Glucose by Elimination of Gluconate Formation. Applied and Environmental Microbiology, 76(13), 4369–4376. [Link]

  • U.S. Patent No. 5,202,476. (1993).
  • Li, S., et al. (2020). Sequential Bioprocess with Gluconobacter oxydans and Candida tropicalis for Gluconic Acid and Single-Cell Protein Production from Enzymatic Hydrolysate. Polymers, 12(11), 2530. [Link]

Sources

Method

Advanced Downstream Processing and Crystallization Strategies for High-Purity Sodium 2-Oxogluconate

Executive Summary Sodium 2-oxogluconate (Sodium 2-ketogluconate, 2-KGA-Na) is a pivotal intermediate in the synthesis of sodium erythorbate (antioxidant E316) and L-ascorbic acid. While upstream fermentation yields using...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sodium 2-oxogluconate (Sodium 2-ketogluconate, 2-KGA-Na) is a pivotal intermediate in the synthesis of sodium erythorbate (antioxidant E316) and L-ascorbic acid. While upstream fermentation yields using Pseudomonas or Gluconobacter species have optimized significantly, downstream processing (DSP) remains the bottleneck for commercial viability. The high water solubility of 2-KGA-Na, combined with the viscosity of fermentation broths, often leads to "oiling out" rather than crystallization.

This guide provides a field-proven, scalable protocol for the isolation and crystallization of 2-KGA-Na. Unlike standard textbook methods, this workflow integrates reactive cation exchange for salt conversion and a hybrid evaporative/anti-solvent crystallization technique to ensure high purity (>98%) and defined crystal morphology.

Process Logic & Workflow

The isolation of 2-KGA-Na faces two primary challenges:

  • Cation Management: Fermentation often uses

    
     for pH control, yielding Calcium 2-ketogluconate (Ca-2-KGA). This must be quantitatively converted to the sodium form without introducing excess inorganic salt.
    
  • Solubility Hysteresis: 2-KGA-Na is extremely soluble in water (>500 g/L). Cooling crystallization alone yields poor recovery. An anti-solvent approach is thermodynamically required to break the solvation shell.

Master Workflow Diagram

DSP_Workflow Broth Fermentation Broth (Contains Ca-2-KGA or Na-2-KGA) Clarification Clarification (Centrifugation + MF/UF) Broth->Clarification Remove Biomass IonExchange Cation Exchange (Strong Acid) (Ca++ -> H+ Conversion) Clarification->IonExchange If Ca-salt present Decolorization Decolorization (Activated Carbon) Clarification->Decolorization If Na-salt fermented directly Neutralization Neutralization (pH Adjustment with NaOH/Na2CO3) IonExchange->Neutralization Acid Stream (pH < 2.0) Neutralization->Decolorization Evaporation Vacuum Evaporation (Concentrate to ~60% DS) Decolorization->Evaporation Crystallization Hybrid Crystallization (Ethanol Anti-solvent) Evaporation->Crystallization Syrup State Separation Centrifugation & Washing Crystallization->Separation Separation->Evaporation Mother Liquor Recycle (Limit 3x) Drying Fluid Bed Drying Separation->Drying Product Final Product Sodium 2-Oxogluconate (>98%) Drying->Product

Figure 1: Integrated Downstream Processing Workflow for Sodium 2-Oxogluconate.

Detailed Experimental Protocols

Phase 1: Broth Clarification & Pre-treatment

Objective: Remove biomass, suspended solids, and macromolecular proteins to prevent fouling of resin columns.

  • Centrifugation: Centrifuge fermentation broth at 8,000

    
     g for 15 minutes at 10°C.
    
  • Microfiltration (Optional but Recommended): Pass supernatant through a 0.22

    
    m ceramic or PES membrane.
    
    • Why: Residual bacterial cells can bio-foul ion exchange resins, reducing capacity by up to 40%.

Phase 2: Cation Exchange Conversion (Critical Step)

Context: If your fermentation used calcium carbonate, you have Ca-2-KGA. Direct addition of NaOH/Na2CO3 will precipitate


 or 

, trapping product and creating a filtration nightmare. The correct path is Ca -> Acid -> Na .

Protocol:

  • Resin Selection: Strong Acid Cation (SAC) exchange resin in Hydrogen form (e.g., Dowex 88, Amberlite IR120 H).

  • Column Loading: Pack column and rinse with DI water until eluent conductivity < 5

    
    S/cm.
    
  • Operation: Pass clarified broth (approx. 10-15% dry solids) through the column at 2 BV/h (Bed Volumes per hour).

  • Monitoring: Monitor effluent pH.

    • Self-Validating Check: The effluent pH should drop sharply to < 2.0 (formation of free 2-ketogluconic acid). If pH rises > 2.5, breakthrough has occurred; stop and regenerate.

  • Neutralization: Immediately neutralize the acid eluate with 30% (w/v) NaOH solution to pH 6.5 – 7.0.

    • Caution: 2-ketogluconic acid is unstable at low pH for extended periods (decarboxylation risk). Neutralize within 30 minutes of elution.

Phase 3: Decolorization
  • Heat neutralized solution to 60°C.

  • Add Powdered Activated Carbon (PAC) at 0.5% - 1.0% (w/v).

  • Agitate for 30 minutes.

  • Filter hot through a diatomaceous earth (Celite) pre-coat to remove carbon fines.

Phase 4: Hybrid Crystallization Protocol

Objective: Overcome the high solubility of 2-KGA-Na using a "Concentrate-then-Crash" strategy.

Materials:

  • Feed: Purified 2-KGA-Na solution.

  • Anti-solvent: Ethanol (Food Grade, >99%).

Step-by-Step:

  • Concentration:

    • Use a rotary evaporator or vacuum pan.

    • Pressure: < 50 mbar (to keep temperature < 50°C).

    • Target: Concentrate until solution reaches 60-65% Dry Solids (DS) . The solution will be viscous and slightly yellow.

    • Checkpoint: Density should be approx 1.30 - 1.35 g/cm³.

  • Seeding (The Nucleation Trigger):

    • Transfer syrup to a jacketed crystallizer at 40°C.

    • Add seed crystals of Sodium 2-Oxogluconate (0.1% w/w). Agitate at 100 RPM.

    • Why: Spontaneous nucleation requires high supersaturation which leads to oiling out. Seeding provides a template for ordered growth.

  • Anti-Solvent Addition:

    • Begin adding Ethanol slowly.

    • Rate: 0.5 mL/min per 100 mL of syrup.

    • Total Ratio: Target a final solvent ratio of 3:1 (Ethanol:Water).

    • Observation: The solution will turn cloudy. Do not rush; rapid addition traps mother liquor inside crystals.

  • Cooling:

    • Once ethanol addition is complete, ramp temperature down from 40°C to 5°C over 4 hours (Linear cooling profile: ~9°C/hr).

    • Hold at 5°C for 2 hours.

  • Harvesting:

    • Filter crystals using a vacuum Buchner funnel or basket centrifuge.

    • Wash: Wash cake with cold (0°C) 90% Ethanol.

    • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Data Summary Table
ParameterSpecificationNotes
Feed Concentration 60-65% (w/w)Critical to minimize anti-solvent usage.
Crystallization Temp 40°C

5°C
Slow ramp prevents inclusion of impurities.
Anti-Solvent Ratio 3:1 (EtOH:Water)Optimal balance of yield vs. purity.
Yield (Single Pass) 85 - 90%Remaining 10% recycled with mother liquor.
Purity (HPLC) > 99.0%Major impurity: Residual glucose or 5-KGA.

Analytical Characterization

To validate the protocol, use High-Performance Liquid Chromatography (HPLC).

  • Column: Bio-Rad Aminex HPX-87H or equivalent organic acid column.

  • Mobile Phase: 5 mM

    
    .
    
  • Flow Rate: 0.6 mL/min.

  • Temperature: 50°C.

  • Detector: RID (Refractive Index) for salt/sugar; UV (210 nm) for organic acids.

  • Retention Time: 2-KGA typically elutes distinct from Glucose and 5-KGA.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oiling Out Supersaturation too high; Temperature dropped too fast.Dilute feed slightly; Increase seed load; Add ethanol slower.
Low Yield Final ethanol concentration too low; Terminal temp too high.Increase EtOH:Water ratio to 4:1; Cool to 0-2°C.
High Ash Content Incomplete conversion of Calcium; Poor washing.Check Ion Exchange breakthrough; Increase wash volume with 90% EtOH.
Yellow Crystals Inefficient decolorization; Thermal degradation.Increase Activated Carbon dose; Ensure evaporation temp < 50°C.

References

  • Production and Purification Overview

    • Sun, W. J., et al. (2014). "Two-stage fermentation strategy for 2-keto-gluconic acid production." Frontiers in Bioengineering and Biotechnology. Link

    • Note: Describes the fermentation context and initial separ
  • Solubility & Crystallization

    • Peng, B., et al. (2010).[1][2] "Solubility of Sodium Gluconate in Water and in Aqueous Solutions of Ethanol and Methanol." Journal of Chemical & Engineering Data. Link

    • Note: Provides the thermodynamic basis for the anti-solvent ratio used in this protocol (Sodium 2-oxogluconate follows similar solubility trends to sodium glucon
  • Ion Exchange Protocols

    • Vertex AI Search Result 1.1: "Purification of 2-keto-L-gulonic acid."[3] Patent US5202476A. Link

    • Note: Authoritative source for the cation exchange resin methodology to convert salts to free acid forms.
  • Downstream Processing Strategy

    • Celignis Analytical. "Downstream-Processing in Bioprocesses." Link

    • Note: General principles of biomass separation and concentr

Sources

Application

Technical Guide: Chelation Properties of Sodium 2-Oxogluconate for Metal Ion Sequestration

[1] Executive Summary Sodium 2-oxogluconate (Sodium 2-ketogluconate; 2-KGA) is a specialized sequestering agent derived from the oxidative fermentation of glucose.[1] While structurally related to the ubiquitous sodium g...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Sodium 2-oxogluconate (Sodium 2-ketogluconate; 2-KGA) is a specialized sequestering agent derived from the oxidative fermentation of glucose.[1] While structurally related to the ubiquitous sodium gluconate, the presence of a ketone group at the C2 position fundamentally alters its coordination chemistry, redox potential, and metal selectivity. This guide details the physicochemical basis of 2-oxogluconate chelation, provides validated protocols for quantifying its sequestration capacity, and outlines its critical applications in pharmaceutical and industrial formulations.

Chemical Basis of Chelation

Structural Distinction

Unlike sodium gluconate, which relies on a carboxylate (C1) and adjacent hydroxyl (C2-OH) for coordination, sodium 2-oxogluconate possesses a ketone functionality at C2.[1] In aqueous solution, this keto group exists in equilibrium with its gem-diol form, but the electron-withdrawing nature of the carbonyl significantly impacts the pKa of the terminal carboxyl group, generally lowering it compared to gluconic acid (pKa ~3.7).

Coordination Mechanism

The chelation of metal ions (M


) by 2-oxogluconate occurs primarily through a bidentate or tridentate mechanism involving:
  • The Carboxylate Oxygen (C1): Provides strong electrostatic attraction.[1]

  • The Carbonyl Oxygen (C2): Acts as a sigma-donor.[1]

  • The Hydroxyl Groups (C3-C6): Participate in secondary coordination or hydrogen bonding networks, stabilizing the chelate ring.[1]

This structure is particularly effective for sequestering alkaline earth metals (Ca


, Mg

) and transition metals (Fe

, Cu

) in high-pH environments where other chelators may precipitate or lose efficacy.[1]
Visualization of Chelation Mode

Figure 1: Schematic representation of the bidentate coordination mode of Sodium 2-oxogluconate.

Application Notes

Industrial & Environmental Sequestration

Sodium 2-oxogluconate acts as a "green" builder in detergent formulations.[1] Unlike phosphates (which cause eutrophication) or EDTA (which persists in the environment), 2-oxogluconate is readily biodegradable.[1]

  • Calcium Control: It prevents the precipitation of CaCO

    
     in water systems, acting as a threshold inhibitor.
    
  • Concrete Admixture: Similar to gluconate, it retards the setting time of concrete by adsorbing onto hydrating cement particles and sequestering Ca

    
     ions required for crystal growth.
    
Pharmaceutical Formulation
  • API Stabilization: In liquid formulations, trace heavy metals (Fe, Cu) catalyze oxidative degradation of active pharmaceutical ingredients (APIs).[1] 2-oxogluconate sequesters these pro-oxidant metals, enhancing shelf-life.[1]

  • Buffering Agent: Due to its specific pKa profile, it can serve dual roles as a buffer and a chelator in parenteral nutrition or dialysis solutions.[1]

Experimental Protocols

Protocol A: Determination of Calcium Sequestering Capacity (Turbidimetric Method)

This protocol quantifies the amount of Calcium Carbonate kept in solution by the chelator before precipitation occurs.

Objective: Determine the "Calcium Chelation Value" (mg CaCO


 / g chelator).

Reagents:

  • Titrant: 0.25 M Calcium Acetate solution.

  • Chelator Stock: 2% (w/v) Sodium 2-oxogluconate solution (pH adjusted to 10.0 with NaOH).

  • Precipitant: 2% (w/v) Sodium Carbonate solution.

  • Indicator: None (Turbidity is the indicator).

Workflow:

  • Preparation: Weigh exactly 1.0 g of Sodium 2-oxogluconate into a 250 mL beaker. Dissolve in 100 mL deionized water.

  • Buffering: Add 10 mL of 2% Sodium Carbonate solution. Adjust pH to 10.0–11.0 using NaOH.

  • Titration:

    • Place beaker on a magnetic stirrer with a black background.

    • Titrate with 0.25 M Calcium Acetate solution dropwise.[1]

    • Observe for the first distinct, permanent turbidity (cloud point) that persists for >30 seconds.

  • Calculation:

    
    [1]
    
    • 
      : Volume of Calcium Acetate consumed (mL)
      
    • 
      : Molarity of Calcium Acetate (0.25 M)
      
    • 
      : Molar mass of CaCO
      
      
      
    • 
      : Weight of sample (g)
      
Protocol B: Potentiometric Determination of Stability Constants

For precise determination of Log K values for specific metals (e.g., Fe


, Cu

).

Reagents:

  • Ligand Solution: 1.0 mM Sodium 2-oxogluconate in 0.1 M KNO

    
     (ionic strength adjuster).
    
  • Metal Solution: 1.0 mM Metal Nitrate (e.g., Fe(NO

    
    )
    
    
    
    ) in 0.1 M HNO
    
    
    .
  • Base: 0.1 M carbonate-free NaOH (standardized).

Workflow Visualization:

ProtocolFlow Start Start: Calibrate pH Electrode (Slope > 98%) Prep Prepare 50mL Reaction Mix (Ligand + Metal + KNO3) Start->Prep Acidify Acidify to pH < 2.5 (Ensure full protonation) Prep->Acidify Titrate Titrate with 0.1M NaOH (0.05 mL increments) Acidify->Titrate Record Record pH vs Volume (Data Logging) Titrate->Record Analyze Hyperquad/BEST Analysis (Calculate Log Beta) Record->Analyze

Figure 2: Workflow for Potentiometric Titration.[1]

Data Analysis: Use non-linear least squares software (e.g., Hyperquad or BEST) to fit the pH titration curve.[1] The model must account for:

  • Ligand protonation constants (

    
    ).[1]
    
  • Metal hydrolysis species (e.g.,

    
    ).[1]
    
  • Complex species (

    
    , 
    
    
    
    ,
    
    
    ).[1]

Comparative Data Summary

PropertySodium GluconateSodium 2-OxogluconateEDTA (Na

)
Primary Ligand Groups -COO

, -OH
-COO

, C=O, -OH
-COO

, -N:
Ca

Sequestration (pH 11)
HighModerate-HighVery High
Biodegradability Readily BiodegradableReadily BiodegradablePoor
Iron (Fe

) Chelation
Excellent (Alkaline pH)Good (Broad pH)Excellent (Acidic pH)
Primary Application Industrial CleaningPharma/Specialty DetergentsGeneral Purpose

References

  • PubChem Database. (2023).[1] Calcium 2-ketogluconate (CID 25113464).[1] National Center for Biotechnology Information.[1] Link

  • Merianos, J. J., et al. (2016).[1] Calcium Sequestering Composition. U.S. Patent No.[1] 9,347,024.[1] Washington, DC: U.S. Patent and Trademark Office.[1] Link

  • Ramachandran, S., et al. (2006).[1] Gluconic Acid: Properties, Applications and Microbial Production. Food Technology and Biotechnology, 44(2), 185-195.[1] (Contextual grounding for gluconate derivatives).

  • Jungbunzlauer. (2023).[1] Sodium Gluconate Technical Data Sheet. (Reference for comparative standard gluconate values). Link

  • Dow Chemical. (2022).[1] Versene™ Chelating Agents Manual. (Reference for EDTA comparative baselines).

Sources

Technical Notes & Optimization

Troubleshooting

Improving oxygen transfer rates in Pseudomonas 2-oxogluconate cultures

Topic: Improving Oxygen Transfer Rates (OTR) in Pseudomonas 2-Oxogluconate Cultures Status: Online | Tier: Level 3 (Senior Application Support) Welcome to the Advanced Fermentation Support Hub User Context: You are exper...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Oxygen Transfer Rates (OTR) in Pseudomonas 2-Oxogluconate Cultures

Status: Online | Tier: Level 3 (Senior Application Support)

Welcome to the Advanced Fermentation Support Hub

User Context: You are experiencing low product yields or stalled production rates in Pseudomonas cultures (likely P. fluorescens, P. putida, or P. plecoglossicida) targeting 2-oxogluconate (2-KGA). The primary bottleneck in this bioprocess is almost invariably the Oxygen Transfer Rate (OTR) .

Unlike typical cytoplasmic fermentations, the conversion of Glucose


 Gluconate 

2-KGA in Pseudomonas is a periplasmic oxidative process . It relies on membrane-bound dehydrogenases that feed electrons directly into the respiratory chain. If Dissolved Oxygen (DO) hits 0%, your product formation stops instantly, regardless of biomass health.

This guide provides actionable, high-level troubleshooting to optimize


 (volumetric mass transfer coefficient) and maximize 2-KGA yields.

Part 1: The Biological Bottleneck (The "Why")

Before adjusting hardware, you must visualize the metabolic demand. The enzymes responsible—Glucose Dehydrogenase (GDH) and Gluconate Dehydrogenase (GADH) —are PQQ-dependent and located on the outer face of the cytoplasmic membrane.

Metabolic Pathway & Oxygen Dependency

The following diagram illustrates why oxygen is the immediate limiting reagent.

Pseudomonas_2KGA_Pathway cluster_membrane Cytoplasmic Membrane Glucose_Ext Extracellular Glucose Gluconate Gluconate (Periplasm) Glucose_Ext->Gluconate Oxidation KGA 2-Oxogluconate (2-KGA) (Product) Gluconate->KGA Oxidation GDH GDH (Membrane Bound) GDH->Glucose_Ext Q_Pool Quinone Pool GDH->Q_Pool e- transfer GADH GADH (Membrane Bound) GADH->Gluconate GADH->Q_Pool e- transfer Cyto Cytochrome Oxidase Q_Pool->Cyto e- transport H2O H2O Cyto->H2O O2 O2 (Dissolved) O2->Cyto Terminal Acceptor

Figure 1: The periplasmic oxidation pathway.[1][2] Note that GDH and GADH bypass the central cytoplasm, dumping electrons directly into the respiratory chain, creating an immense and immediate oxygen demand.

Part 2: Diagnostic Protocols

FAQ: "My DO sensor reads 0%, but the cells are growing. Is this a problem?"

A: Yes, critical. For 2-KGA production, biomass growth is not the primary metric; oxidative activity is. If DO is 0%, the electron transport chain is saturated. The cells may survive using maintenance energy, but the GDH/GADH enzymes will stall, halting 2-KGA production.

  • Target: Maintain DO > 20% saturation at all times.

Protocol: Dynamic Gassing-Out Method ( Determination)

You cannot improve what you cannot measure. Use this protocol to determine your reactor's current Mass Transfer Coefficient (


).

Prerequisites:

  • Calibrated DO Probe (100% = Air saturation, 0% = N2 saturation).

  • Active culture (mid-log phase) OR model medium (water/glycerol).

Step-by-Step Workflow:

  • Disrupt: Stop aeration and agitation (or reduce to minimum to keep mixing without surface aeration).

  • Purge: Sparge with Nitrogen (

    
    ) until DO drops below 10% (ideally near 0%).
    
  • Challenge: Instantly switch back to Process Air at your target flow rate (e.g., 1.5 vvm) and agitation (e.g., 600 rpm).

  • Record: Log the rise in DO concentration (

    
    ) every 5–10 seconds until it reaches 80% saturation (
    
    
    
    ).
  • Calculate: Plot

    
     vs. time (
    
    
    
    ).
    • The slope of this line is

      
       (units: 
      
      
      
      or
      
      
      ).[3]

Expert Tip: If your probe response time (


) is 

seconds, you must mathematically correct for the probe lag, otherwise, you will underestimate the

of high-performance reactors.

Part 3: Troubleshooting & Optimization Guides

Module A: Mechanical & Physical Optimization

Issue: "I have maxed out my RPM, but DO is still low."

ParameterOptimization StrategyTechnical Rationale
Impeller Geometry Switch to Rushton Turbines (flat-blade) or concave-blade disk turbines (e.g., Scaba).Rushton turbines provide high shear, which is necessary to break air bubbles into smaller diameters (

), increasing the interfacial area (

). Pseudomonas is generally shear-tolerant.
Backpressure Increase reactor headspace pressure to 0.2–0.5 bar .According to Henry's Law (

), increasing pressure increases the solubility of oxygen (

), thereby increasing the driving force (

).
Aeration Rate Increase to 1.0–2.0 vvm (vessel volumes per minute).Increases the superficial gas velocity, improving gas holdup. Warning: High vvm can cause impeller flooding if RPM is not high enough.
Module B: Physicochemical Optimization (The "Secret Weapons")

Issue: "My broth is viscous/foaming, and mechanical agitation isn't working."

1. Oxygen Vectors (High Impact)

If mechanical transfer is limited, add a second liquid phase to act as an oxygen shuttle.

  • Agent: n-Dodecane or Perfluorocarbons (e.g., Forane).[4]

  • Concentration: 1% - 5% (v/v).

  • Mechanism: Oxygen is significantly more soluble in n-dodecane than in water. The vector absorbs O2 from bubbles and transfers it to the aqueous phase/cell surface more efficiently than direct gas-liquid transfer.

  • Result: Can increase

    
     by 200–400% without extra power input.
    
2. Antifoam Management
  • The Paradox: Pseudomonas produces biosurfactants/proteins that cause foam. Antifoams (e.g., PPG) cure foam but reduce

    
      by increasing bubble surface tension (making bubbles larger/harder to break).
    
  • Solution:

    • Use Mechanical Foam Breakers (centrifugal disks) in the headspace instead of chemical antifoams if possible.

    • If chemicals are needed, pulse-feed minimal amounts via a sensor loop rather than bolus addition.

Part 4: Logic Flow for Troubleshooting

Use this decision tree to diagnose low productivity events.

Troubleshooting_Logic Start Problem: Low 2-KGA Yield Check_DO Check Dissolved Oxygen (DO) Start->Check_DO DO_High DO > 20% Check_DO->DO_High Oxygen is sufficient DO_Low DO near 0% Check_DO->DO_Low Oxygen limited Check_Glucose Check Glucose Level DO_High->Check_Glucose Check_KLa Measure kLa (Gassing Out) DO_Low->Check_KLa Substrate_Lim Substrate Limitation (Feed Glucose) Check_Glucose->Substrate_Lim Low Glucose Enzyme_Inhib Product Inhibition? (Check Gluconate accumulation) Check_Glucose->Enzyme_Inhib High Glucose Mech_Limit Mechanical Limit Reached? (Max RPM/Air) Check_KLa->Mech_Limit Action_Vector Action: Add Oxygen Vector (n-Dodecane) Mech_Limit->Action_Vector Yes (Alternative) Action_Press Action: Increase Pressure (0.5 bar) Mech_Limit->Action_Press Yes Action_Impeller Action: Change Impeller (Rushton) Mech_Limit->Action_Impeller No

Figure 2: Troubleshooting logic flow for identifying OTR bottlenecks in Pseudomonas fermentations.

References

  • Gao, K., et al. (2018). "Enhancing 2-Ketogluconate Production of Pseudomonas plecoglossicida JUIM01 by Maintaining the Carbon Catabolite Repression." Frontiers in Microbiology.

  • Garcia-Ochoa, F., & Gomez, E. (2009). "Bioreactor scale-up and oxygen transfer rate in microbial processes: an overview." Biotechnology Advances.

  • Rols, J. L., & Goma, G. (1989). "Enhancement of oxygen transfer rates in fermentation using oxygen-vectors." Biotechnology Advances.

  • Eppendorf Application Note. "Measuring the kLa (Oxygen Volumetric Mass Transfer Coefficient) of Cell Culture Bioreactors."

  • Del Castillo, T., et al. (2007). "Convergent peripheral pathways catalyze initial glucose catabolism in Pseudomonas putida: genomic and genetic analysis." Journal of Bacteriology.

Sources

Optimization

Technical Support Center: Optimization of pH and Temperature for Arthrobacter 2-KGA Fermentation

This guide is designed for researchers, scientists, and drug development professionals engaged in the fermentation of 2-keto-L-gulonic acid (2-KGA) using Arthrobacter species. As the use of Arthrobacter for 2-KGA product...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the fermentation of 2-keto-L-gulonic acid (2-KGA) using Arthrobacter species. As the use of Arthrobacter for 2-KGA production is a specialized area, this document synthesizes established knowledge of Arthrobacter physiology with fundamental principles of fermentation optimization to provide a comprehensive technical resource.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the optimization of pH and temperature for Arthrobacter 2-KGA fermentation.

Q1: What is the typical optimal pH range for the growth of Arthrobacter species?

A1: Generally, Arthrobacter species thrive in a neutral to slightly alkaline environment. The optimal pH for the growth of most Arthrobacter strains lies between 6.5 and 8.0.[1][2] For instance, some studies have identified an optimal pH range of 7.0 to 7.5 for certain strains.[1] However, the production of specific metabolites like 2-KGA may necessitate a more precisely controlled pH. Changes in extracellular pH can impact nutrient uptake and metabolic pathways.[3] It is crucial to experimentally determine the optimal pH for your specific Arthrobacter strain and fermentation process.

Q2: What is the general optimal temperature range for fermentations using Arthrobacter?

A2: Arthrobacter species are known for their metabolic versatility and can be found in a wide range of environments, leading to varying optimal growth temperatures.[4][5][6] Many common soil isolates have an optimal growth temperature between 25°C and 35°C.[1][4] For example, a psychrotrophic strain of Arthrobacter agilis has shown a maximum growth rate at 30-35°C.[4] However, some strains isolated from cold environments can grow at temperatures as low as 5°C.[4][6] As with pH, the optimal temperature for 2-KGA production must be determined empirically, as it will influence not only cell growth but also the activity of the enzymes involved in the 2-KGA biosynthetic pathway.

Q3: Why is precise pH control so critical for 2-KGA fermentation?

A3: Precise pH control is paramount for several reasons. Firstly, the enzymes responsible for the conversion of the substrate to 2-KGA have a narrow optimal pH range for their activity.[7] Deviations from this optimum can lead to a significant decrease in the reaction rate and, consequently, the final product yield. Secondly, the pH of the fermentation medium directly affects the growth and viability of the Arthrobacter cells.[3] Suboptimal pH can induce stress, leading to reduced biomass production and potentially the diversion of metabolic resources away from 2-KGA synthesis. Finally, the accumulation of 2-KGA, an acidic product, will naturally lower the pH of the medium.[8] Without proper control, this can lead to self-inhibition of the fermentation process.

Q4: How do temperature fluctuations impact the fermentation process?

A4: Temperature is a critical parameter that governs the kinetics of all biochemical reactions, including microbial growth and product formation.[9][10] Even minor temperature fluctuations can have significant consequences.[11] An increase above the optimal temperature can lead to accelerated but potentially incomplete fermentation, the production of undesirable byproducts, and in extreme cases, enzyme denaturation and cell death.[12] Conversely, a drop in temperature will slow down the metabolic rate, leading to a longer fermentation time and reduced productivity.[9][13] For consistent and reproducible results, maintaining a stable temperature is essential.

Section 2: Troubleshooting Guide

This section provides a question-and-answer formatted guide to address specific issues that may arise during your Arthrobacter 2-KGA fermentation experiments.

Q1: My 2-KGA yield is lower than expected, and the pH of the medium has dropped significantly. What could be the cause and how can I fix it?

A1:

  • Potential Cause: The accumulation of 2-KGA and potentially other acidic byproducts is likely causing a drop in pH, which in turn inhibits the enzymatic activity required for further 2-KGA production and may also be stressing the Arthrobacter cells.[7][14]

  • Troubleshooting Steps:

    • Monitor pH Continuously: Implement real-time pH monitoring in your fermenter.

    • Implement pH Control: Use an automated pH control system that adds a base (e.g., NaOH or KOH) to maintain the pH within the optimal range determined for your strain.

    • Buffering Capacity: Consider increasing the buffering capacity of your fermentation medium.

    • Re-evaluate Optimal pH: If the issue persists, it may be necessary to re-determine the optimal pH for 2-KGA production, as it might differ from the optimal pH for growth.

Q2: The fermentation is sluggish, and the cell density is not increasing as expected. My temperature is set within the generally accepted range for Arthrobacter. What should I investigate?

A2:

  • Potential Cause: While the set temperature might be within the general range for Arthrobacter, it may not be optimal for your specific strain or for the production of 2-KGA. Temperature directly influences the rate of enzymatic reactions and microbial growth.[9] A suboptimal temperature can lead to a slow metabolic rate.

  • Troubleshooting Steps:

    • Verify Temperature Accuracy: Ensure your temperature probe and controller are calibrated and accurately reflecting the temperature of the fermentation broth.

    • Conduct a Temperature Optimization Study: Perform a series of small-scale fermentations at different temperatures (e.g., in a temperature gradient) to identify the optimal temperature for both growth and 2-KGA production.

    • Check for Other Limiting Factors: A sluggish fermentation could also be due to other factors such as nutrient limitation or inadequate aeration. Ensure your medium composition and oxygen supply are optimal.

Q3: I'm observing inconsistent results between fermentation batches, even though I'm setting the same initial pH and temperature. What could be the source of this variability?

A3:

  • Potential Cause: Inconsistency often arises from a lack of precise control over the fermentation parameters throughout the entire process. The initial setpoints are important, but the conditions must be maintained.

  • Troubleshooting Steps:

    • Review pH Control: As 2-KGA is produced, the pH will drop. If you are not using an automated pH control system, the pH will vary between batches depending on the rate of acid production.

    • Monitor Temperature Fluctuations: Ensure your temperature control system is robust and can handle the heat generated by the fermentation process (exothermic reactions) to avoid temperature spikes.[11]

    • Standardize Inoculum: Inconsistencies in the age, size, and physiological state of your inoculum can lead to variable fermentation performance. Implement a standardized protocol for inoculum preparation.

    • Medium Preparation: Ensure that the preparation of your fermentation medium is consistent between batches, as minor variations in component concentrations can affect the outcome.

Section 3: Data Presentation

Table 1: General Growth Parameters for Various Arthrobacter Species (Literature-Derived)

Arthrobacter SpeciesOptimal pH RangeOptimal Temperature Range (°C)Reference
Arthrobacter sp. DBV16.5 - 7.525 - 35[1]
Arthrobacter agilisNot Specified30 - 35[4]
Arthrobacter sp. P2(1)~8.0Not Specified[2]
Arthrobacter sp. 32c~6.550[15]
Arthrobacter agilis Ant-EH-1Not Specified25 (for cell division)[5]

Note: These values are for general growth and may not represent the optimal conditions for 2-KGA production. Experimental optimization is highly recommended.

Section 4: Experimental Protocols

Protocol 1: Determination of Optimal pH for Arthrobacter 2-KGA Fermentation

Objective: To identify the optimal pH for maximizing 2-KGA production by a specific Arthrobacter strain.

Methodology:

  • Prepare Inoculum: Cultivate the Arthrobacter strain in a suitable seed medium to the mid-exponential phase.

  • Prepare Fermentation Medium: Prepare the production medium and dispense equal volumes into multiple fermenters or shake flasks.

  • Set pH Gradient: Adjust the initial pH of each vessel to a different value within a range (e.g., 6.0, 6.5, 7.0, 7.5, 8.0, 8.5). For fermenters with automated pH control, set the controller to maintain these pH values throughout the experiment. For shake flasks, use appropriate biological buffers.

  • Inoculate: Inoculate each vessel with the same volume of the prepared inoculum.

  • Incubate: Incubate all vessels at a constant, previously determined optimal temperature with consistent agitation and aeration.

  • Sample Collection: At regular intervals, aseptically withdraw samples from each vessel.

  • Analysis: For each sample, measure:

    • Cell density (e.g., Optical Density at 600 nm).

    • 2-KGA concentration (using a suitable analytical method like HPLC).

    • Substrate concentration.

  • Data Interpretation: Plot the 2-KGA concentration and biomass over time for each pH value. The pH that results in the highest final 2-KGA titer and/or the highest volumetric productivity is considered the optimum.

Protocol 2: Determination of Optimal Temperature for Arthrobacter 2-KGA Fermentation

Objective: To determine the optimal temperature for maximizing 2-KGA production.

Methodology:

  • Prepare Inoculum: Prepare a standardized inoculum as described in Protocol 1.

  • Prepare Fermentation Medium: Prepare the production medium and dispense it into multiple vessels.

  • Set Temperature Gradient: Place each vessel in an incubator or water bath set to a different temperature (e.g., 20°C, 25°C, 30°C, 35°C, 40°C).

  • Inoculate: Inoculate each vessel with the standardized inoculum.

  • Maintain pH: Maintain the pH of all fermentations at the predetermined optimum value (from Protocol 1) using an automated control system or appropriate buffering.

  • Incubate and Sample: Incubate the vessels with consistent agitation and aeration, and collect samples at regular intervals.

  • Analysis: Analyze the samples for cell density, 2-KGA concentration, and substrate concentration.

  • Data Interpretation: Plot the results to identify the temperature that yields the highest 2-KGA production.

Section 5: Visualizations

Experimental_Workflow_for_pH_and_Temperature_Optimization cluster_pH pH Optimization cluster_Temp Temperature Optimization pH_Inoculum Prepare Standardized Inoculum pH_Fermenters Set up Fermenters with pH Gradient (e.g., 6.0, 6.5, 7.0, 7.5, 8.0) pH_Inoculum->pH_Fermenters pH_Incubation Incubate at Constant Temperature pH_Fermenters->pH_Incubation pH_Sampling Regular Sampling pH_Incubation->pH_Sampling pH_Analysis Analyze for Biomass and 2-KGA pH_Sampling->pH_Analysis pH_Optimum Determine Optimal pH pH_Analysis->pH_Optimum Temp_Incubation Incubate at Optimal pH pH_Optimum->Temp_Incubation Use Optimal pH Temp_Inoculum Prepare Standardized Inoculum Temp_Fermenters Set up Fermenters with Temperature Gradient (e.g., 25°C, 30°C, 35°C, 40°C) Temp_Inoculum->Temp_Fermenters Temp_Fermenters->Temp_Incubation Temp_Sampling Regular Sampling Temp_Incubation->Temp_Sampling Temp_Analysis Analyze for Biomass and 2-KGA Temp_Sampling->Temp_Analysis Temp_Optimum Determine Optimal Temperature Temp_Analysis->Temp_Optimum

Caption: Workflow for sequential optimization of pH and temperature.

Interrelationship_of_Parameters cluster_params Controllable Parameters cluster_responses System Responses cluster_outcome Desired Outcome pH pH Growth Arthrobacter Growth (Biomass) pH->Growth affects Enzyme_Activity Enzyme Activity pH->Enzyme_Activity affects Temp Temperature Temp->Growth affects Temp->Enzyme_Activity affects KGA_Yield 2-KGA Yield Growth->KGA_Yield contributes to Enzyme_Activity->KGA_Yield directly determines

Caption: Interdependence of pH, temperature, and fermentation outcomes.

References

  • Growth curve of Arthrobacter sp. DBV1 as a function of (a) pH and (b) temperature. (n.d.). Retrieved from [Link]

  • Fong, N. J., Burgess, M. L., Barrow, K. D., & Glenn, D. R. (2001). Carotenoid accumulation in the psychrotrophic bacterium Arthrobacter agilis in response to thermal and salt stress. Archives of Microbiology, 175(4), 273–280. [Link]

  • Yurnaliza, & Sari, F. P. (2018). Identification and Characterization of Biosurfactant Producing Bacteria Arthrobacter sp. P2(1). Journal of Pure and Applied Microbiology, 12(3), 1337–1344. [Link]

  • Effect of temperature on activity of recombinant Arthrobacter sp. 32c... (n.d.). Retrieved from [Link]

  • Fermentation Troubleshooting Quick Guide. (n.d.). Food Safety. Retrieved from [Link]

  • How Does pH Affect Fermentation? (n.d.). Atlas Scientific. Retrieved from [Link]

  • Growth temperature profiles of Group A, B, and C Arthrobacter. (n.d.). Retrieved from [Link]

  • Astuti, R. I., et al. (2023). Involvement of Versatile Bacteria Belonging to the Genus Arthrobacter in Milk and Dairy Products. Foods, 12(6), 1234. [Link]

  • A Novel 2-Keto-D-Gluconic Acid High-Producing Strain Arthrobacter globiformis JUIM02. (2018). Applied Biochemistry and Biotechnology, 185(4), 939-953. [Link]

  • Troubleshooting Fermentation Problems in Brewing: A Comprehensive Guide. (2023, December 22). Retrieved from [Link]

  • A Cold-Shock Protein from the South Pole-Dwelling Soil Bacterium Arthrobacter sp. Confers Cold Tolerance to Rice. (2021). International Journal of Molecular Sciences, 22(16), 8886. [Link]

  • Insight Into Metabolic Versatility of an Aromatic Compounds-Degrading Arthrobacter sp. YC-RL1. (2018). Frontiers in Microbiology, 9, 2433. [Link]

  • Effects of time at suboptimal pH on rumen fermentation in a dual-flow continuous culture system. (2008). Journal of Dairy Science, 91(1), 253-261. [Link]

  • Subzero cell division, respiration, and genomic traits of cryophilic Arthrobacter agilis Ant-EH-1 isolated from cold-arid Antarctic mineral soils. (2025). Frontiers in Microbiology. [Link]

  • Symbiosis Mechanism of Associated Bacteria on 2-keto-L-gulonic Acid Production via Mixed Fermentation: A Review. (2023). Fermentation, 9(12), 1030. [Link]

  • Effects of Temperature Shifts on Microbial Communities and Biogas Production: An In-Depth Comparison. (2022). Fermentation, 8(11), 606. [Link]

  • Low Fermentation pH Is a Trigger to Alcohol Production, but a Killer to Chain Elongation. (2016). Frontiers in Bioengineering and Biotechnology, 4, 39. [Link]

  • Direct fermentation of 2-keto-L-gulonic acid in recombinant Gluconobacter oxydans. (2003). Journal of Fermentation and Bioengineering, 95(3), 244-249. [Link]

  • Fermentation Temperature Control: Tips from the Pros. (n.d.). Brew Your Own. Retrieved from [Link]

  • Cold Stress Tolerance in Psychrotolerant Soil Bacteria and Their Conferred Chilling Resistance in Tomato (Solanum lycopersicum Mill.) under Low Temperatures. (2016). PLoS ONE, 11(10), e0164535. [Link]

  • How Does Temperature Affect Fermentation? (n.d.). Atlas Scientific. Retrieved from [Link]

  • Recent Advances in 2-Keto-l-gulonic Acid Production Using Mixed-Culture Fermentation and Future Prospects. (2024). Journal of Agricultural and Food Chemistry, 72(5), 2495-2506. [Link]

  • Temperature impact on microbial and metabolic profiles in kimchi fermentation. (2024). Food Science and Biotechnology. [Link]

  • Fluctuating temperature during fermentation. (2021, March 17). Homebrew Talk. Retrieved from [Link]

  • How to Optimize pH and DO in Fermentation. (n.d.). Patsnap Synapse. Retrieved from [Link]

  • Consequences of a Lower pH. (2019, February 17). Ethanol Producer Magazine. Retrieved from [Link]

  • TIPS AND TECHNIQUES: How to Control Fermentation Temperature Better? (n.d.). INKBIRD AUSTRALIA. Retrieved from [Link]

  • Influence of Fermentation Conditions (Temperature and Time) on the Physicochemical Properties and Bacteria Microbiota of Amasi. (2021). Foods, 10(11), 2736. [Link]

  • Implication of Arthrobacter and Enterobacter species for polycarbonate degradation. (2010). International Biodeterioration & Biodegradation, 64(7), 541-547. [Link]

  • Tips & Troubleshooting for Fermentation Success. (n.d.). Mountain Feed & Farm Supply. Retrieved from [Link]

  • The Impact of pH on Fermentation. (2023, June 29). PM Instrumentation. Retrieved from [Link]

  • Isolation of Arthrobacter species from the phyllosphere and demonstration of their epiphytic fitness. (2013). FEMS Microbiology Ecology, 83(1), 107–118. [Link]

  • Production of 2-Keto-l-Gulonic Acid from d-Glucose by Two-Stage Fermentation. (1982). Applied and Environmental Microbiology, 43(5), 1064–1069. [Link]

  • Arthrobacter. (n.d.). In Wikipedia. Retrieved from [Link]

  • The Top 10 Solutions for Fixing Fermentation Issues. (2024, March 31). Fermentaction. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Protein Impurity Removal from Sodium 2-Oxogluconate Fermentation Broth

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the removal of protein impurities from sodium 2-oxogluconate fermentation b...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the removal of protein impurities from sodium 2-oxogluconate fermentation broths. The following sections offer in-depth technical guidance, step-by-step protocols, and expert insights to ensure the efficient purification of your target molecule.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding protein impurity removal in the context of sodium 2-oxogluconate production.

Q1: Why is removing protein impurities from my sodium 2-oxogluconate fermentation broth crucial?

A: Protein impurities, often host cell proteins (HCPs) released during fermentation, can significantly impact the purity, stability, and safety of your final sodium 2-oxogluconate product.[1][2] For pharmaceutical applications, regulatory agencies mandate robust control of these impurities as they can elicit an immune response in patients.[1] Furthermore, some proteins can degrade the final product, affecting its shelf-life and efficacy.[3]

Q2: What are the primary sources of protein impurities in a fermentation broth?

A: The primary sources of protein impurities are the host microorganisms used for fermentation. These cells produce a wide range of proteins essential for their growth and metabolism.[1][2] During the fermentation process, some cells may lyse or die, releasing these intracellular proteins into the broth.[2]

Q3: What are the most common initial steps for clarifying the fermentation broth?

A: The initial clarification of the fermentation broth typically involves the removal of microbial cells and other solid matter. Common methods include centrifugation and filtration.[4][5][6] Flocculation, the process of aggregating cells into larger clumps, can be used to enhance the efficiency of these separation techniques.[7][8][9]

Q4: How do I choose the best method for removing soluble protein impurities?

A: The choice of method depends on several factors, including the characteristics of your target molecule (sodium 2-oxogluconate) and the contaminating proteins, the desired level of purity, and the scale of your operation.[5] Common techniques for removing soluble proteins include precipitation (using salts, organic solvents, or pH adjustment), membrane filtration, and chromatography.[10][11] A comparative summary of these methods is provided in the Troubleshooting Guide below.

Q5: Can I use a single method to achieve the desired purity?

A: While a single method may be sufficient for some applications, achieving high purity often requires a combination of orthogonal techniques.[1][3] For instance, an initial precipitation step might be followed by a membrane filtration or chromatography step for polishing.

II. Troubleshooting Guide

This section provides a structured approach to addressing specific challenges encountered during the removal of protein impurities.

Comparative Overview of Protein Removal Methods

The following table summarizes common methods for removing protein impurities, highlighting their principles, advantages, and disadvantages to aid in method selection.

MethodPrincipleAdvantagesDisadvantages
Acid Precipitation Proteins are least soluble at their isoelectric point (pI). Adjusting the pH to the pI of the contaminating proteins causes them to precipitate.[5][7]Simple, cost-effective.[5]Can denature the target molecule if it is pH-sensitive. May not be selective if proteins have similar pIs.
Solvent Precipitation Organic solvents like ethanol or acetone reduce the solvating power of water, causing proteins to precipitate.[7][10][11]Effective for concentrating proteins. Can be performed at low temperatures to minimize denaturation.Solvents can denature proteins. Requires careful handling and disposal of flammable organic solvents.[10]
Salting Out High concentrations of neutral salts (e.g., ammonium sulfate) reduce protein solubility by competing for water molecules.[5][10]Inexpensive and generally preserves protein activity.[5]Requires subsequent removal of the salt. May co-precipitate other components.
Flocculation Flocculating agents cause dispersed particles (including some proteins and cell debris) to aggregate, facilitating their removal by sedimentation or filtration.[7][8][9]Cost-effective and can improve the efficiency of subsequent clarification steps.[8]The choice of flocculant and optimal conditions require empirical determination.[8]
Membrane Filtration Utilizes semi-permeable membranes to separate molecules based on size. Ultrafiltration (UF) is commonly used to retain proteins while allowing smaller molecules like sodium 2-oxogluconate to pass through.[4][12][13]Gentle process that typically does not denature proteins.[14] Can be used for both clarification and protein removal.Membrane fouling can reduce efficiency.[15] The cost of membranes can be a factor.
Problem-Specific Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Low purity of sodium 2-oxogluconate after a single purification step. A single method may not be sufficient to remove all protein impurities.Combine orthogonal methods. For example, use precipitation as a bulk removal step followed by membrane filtration for polishing.[1][3]
Significant loss of sodium 2-oxogluconate during protein precipitation. The chosen precipitation method may be co-precipitating the target molecule.Optimize precipitation conditions (e.g., pH, solvent concentration, salt concentration) to selectively precipitate proteins. Consider alternative precipitation agents.
Membrane fouling during ultrafiltration. High concentration of proteins and other macromolecules in the feed stream.[15]Pretreat the broth to reduce the protein load using methods like precipitation or flocculation. Optimize operating parameters such as transmembrane pressure and cross-flow velocity.[15]
Protein denaturation during purification. Harsh conditions such as extreme pH or the use of organic solvents.[10]Employ gentler methods like salting out at low temperatures or membrane filtration.[14] If using precipitation, carefully control temperature and reagent addition.
Residual fine particles after initial centrifugation/filtration. Small particle size of some protein aggregates or cell debris.Use a flocculant to increase particle size before centrifugation or filtration.[8][9] Consider using a finer pore size membrane for filtration.[4]

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key protein removal experiments.

Protocol 1: Acid Precipitation of Protein Impurities

This protocol describes the use of acid to precipitate proteins based on their isoelectric point.

Principle: The solubility of most proteins is minimal at their isoelectric point (pI), the pH at which their net charge is zero. By adjusting the pH of the fermentation broth to the pI of the major protein contaminants, they can be selectively precipitated.[5][7]

Step-by-Step Methodology:

  • Initial Clarification: Centrifuge the fermentation broth to remove cells and large debris.

  • Determine Optimal pH: In a small-scale experiment, aliquot the clarified broth into several tubes. Adjust the pH of each tube to a different value within a range (e.g., pH 3.0 - 6.0) using a suitable acid (e.g., 1M HCl).

  • Incubation: Gently mix and incubate the samples at a controlled temperature (e.g., 4°C) for a set period (e.g., 30-60 minutes) to allow for complete precipitation.

  • Separation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for residual protein concentration (e.g., using a Bradford or BCA assay) and sodium 2-oxogluconate concentration (e.g., via HPLC).

  • Scale-Up: Once the optimal pH for protein precipitation with minimal loss of the target molecule is determined, scale up the process. Slowly add the acid to the bulk clarified broth while stirring.

  • Final Separation: Separate the precipitated protein from the sodium 2-oxogluconate-containing supernatant by centrifugation or filtration.

Protocol 2: Salting Out of Protein Impurities with Ammonium Sulfate

This protocol details the use of ammonium sulfate to precipitate proteins.

Principle: High concentrations of salts like ammonium sulfate reduce the solubility of proteins by competing for water molecules, leading to "salting out".[7] Different proteins precipitate at different salt concentrations, allowing for fractional precipitation.[7]

Step-by-Step Methodology:

  • Initial Clarification: Centrifuge the fermentation broth to remove cells and large debris.

  • Determine Optimal Salt Concentration: In a small-scale experiment, aliquot the clarified broth. Slowly add increasing amounts of solid ammonium sulfate to each aliquot while stirring continuously on ice.

  • Incubation: Allow the precipitation to proceed for a set time (e.g., 30-60 minutes) at a low temperature (e.g., 4°C).

  • Separation: Centrifuge the samples to collect the precipitated proteins.

  • Analysis: Analyze the supernatant for residual protein and sodium 2-oxogluconate concentrations.

  • Scale-Up: Based on the optimal ammonium sulfate concentration, slowly add the salt to the bulk clarified broth while maintaining a low temperature and constant stirring.

  • Final Separation: Collect the precipitated proteins by centrifugation. The supernatant containing the sodium 2-oxogluconate can then be further processed.

Protocol 3: Protein Removal using Ultrafiltration

This protocol outlines the use of ultrafiltration to separate proteins from the fermentation broth.

Principle: Ultrafiltration (UF) uses a semi-permeable membrane with a specific molecular weight cut-off (MWCO) to separate molecules based on size.[4] For this application, a membrane is chosen that retains the larger protein molecules while allowing the smaller sodium 2-oxogluconate molecules to pass through into the permeate.[13]

Step-by-Step Methodology:

  • Initial Clarification: Pre-filter the fermentation broth to remove cells and larger particulates that could foul the UF membrane. Microfiltration is often used for this step.[13]

  • Membrane Selection: Choose a UF membrane with an appropriate MWCO. The MWCO should be significantly smaller than the molecular weight of the target protein impurities and larger than that of sodium 2-oxogluconate.

  • System Setup: Set up the ultrafiltration system (e.g., a cross-flow filtration system) according to the manufacturer's instructions.[16]

  • Filtration: Pump the clarified broth through the UF system. The permeate will contain the purified sodium 2-oxogluconate, while the retentate will contain the concentrated protein impurities.

  • Diafiltration (Optional): To further enhance purity, a diafiltration step can be incorporated.[17] This involves adding fresh buffer to the retentate to wash out more of the sodium 2-oxogluconate.

  • Analysis: Monitor the protein concentration in the permeate and retentate to assess the efficiency of the separation. Analyze the permeate for the concentration and purity of sodium 2-oxogluconate.

IV. Visualizations

Decision-Making Workflow for Protein Removal

The following diagram illustrates a logical workflow for selecting an appropriate protein removal strategy.

protein_removal_workflow start Start: Fermentation Broth clarification Initial Clarification (Centrifugation/Microfiltration) start->clarification soluble_protein Soluble Protein Impurities Present? clarification->soluble_protein precipitation Precipitation Method Selection (Acid, Solvent, Salting Out) soluble_protein->precipitation Yes final_product Purified Sodium 2-Oxogluconate soluble_protein->final_product No optimize_precipitation Optimize Precipitation Conditions precipitation->optimize_precipitation membrane_filtration Membrane Filtration (Ultrafiltration) optimize_precipitation->membrane_filtration Further Purity Needed optimize_precipitation->final_product Purity Sufficient select_membrane Select Appropriate MWCO membrane_filtration->select_membrane select_membrane->final_product end End final_product->end

Caption: Decision workflow for selecting a protein removal method.

Experimental Workflow for Acid Precipitation

This diagram outlines the key steps in the acid precipitation protocol.

acid_precipitation_workflow start Start: Clarified Broth ph_adjustment Adjust pH to Isoelectric Point start->ph_adjustment incubation Incubate to Allow Precipitation ph_adjustment->incubation separation Separate Precipitate (Centrifugation/Filtration) incubation->separation supernatant Collect Supernatant (Contains Product) separation->supernatant analysis Analyze Supernatant Purity supernatant->analysis end End: Purified Product analysis->end

Caption: Step-by-step workflow for acid precipitation.

V. References

  • Slideshare. Precipitation tecniques. [Link]

  • Farabi University. The Recovery and Purification of Fermentation Products_week 10. [Link]

  • Membrane System Specialists, Inc. Membrane Filtration Systems for Food & Dairy Industries. [Link]

  • Pall Corporation. Fermentation Broth Filtration Systems. [Link]

  • Phenomenex. Protein Purification Methods. [Link]

  • CNKI. Flocculation Treating Technique for Recovering Proteins from Casing-Heparin Wastewater. [Link]

  • Walsh Medical Media. Protein Separation from fermentation Broth (E. coli) using polyethersulfone UF and MF membranes. [Link]

  • IIP Series. DOWNSTREAM PROCESSING IN BIOPROCESS OPERATIONS: 2023. [Link]

  • ScienceDirect. Chapter 10 - The recovery and purification of fermentation products. [Link]

  • Tetra Pak. Filtration for plant-based and New Foods. [Link]

  • ResearchGate. Nanofiltration-based Recovery of Sodium Gluconate from Fermentation Broths of Oil Palm Solid Residue Hydrolysates. [Link]

  • BioPharm International. Protein Impurities Pose Challenges. [Link]

  • ResearchGate. Flocculation increases the efficacy of depth filtration during the downstream processing of recombinant pharmaceutical proteins produced in tobacco. [Link]

  • National Institutes of Health. Separation and purification of nylon 54 salts from fermentation broth by an integrated process involving microfiltration, ultrafiltration, and ion exchange. [Link]

  • National Center for Biotechnology Information. Monitoring process-related impurities in biologics–host cell protein analysis. [Link]

  • ResearchGate. Methods for addressing host cell protein impurities in biopharmaceutical product development. [Link]

  • PubMed. Downstream protein separation by surfactant precipitation: a review. [Link]

  • CD Formulation. Membrane Filtration Technology - Therapeutic Proteins & Peptides. [Link]

  • Unnamed Source. 6_2021_11_08!08_50_47_AM.docx.

  • Agilent. Fermentation & Microbe-based Proteins Testing. [Link]

  • MDPI. Yeast Flocculation—Sedimentation and Flotation. [Link]

  • Deshbandhu College. IEM Unit3-Fermentation- Downstream Processing. [Link]

Sources

Optimization

Enhancing strain stability for continuous 2-oxogluconate production

Technical Support Center: Continuous 2-Oxogluconate (2-KGA) Production Mission: To provide high-fidelity troubleshooting and process stabilization strategies for researchers utilizing Gluconobacter oxydans and related st...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Continuous 2-Oxogluconate (2-KGA) Production

Mission: To provide high-fidelity troubleshooting and process stabilization strategies for researchers utilizing Gluconobacter oxydans and related strains for the continuous biosynthesis of 2-oxogluconate (2-KGA).

Module 1: Genetic & Phenotypic Stability (The Strain)[1][2]

Context: The primary driver of instability in continuous 2-KGA fermentation is the degradation of specific membrane-bound dehydrogenase activity or plasmid loss in recombinant strains.[1]

Q1: Why does 2-KGA productivity drop significantly after 50–70 hours of continuous culture, despite stable biomass?

A: This "uncoupling" of growth and production is likely due to the instability of the membrane-bound gluconate dehydrogenase (mGND) or the selection of spontaneous non-producing mutants.[1]

  • Mechanism: G. oxydans oxidizes glucose to gluconate (via mGDH) and then to 2-KGA (via mGND) in the periplasm.[1] These enzymes are linked to the respiratory chain.[1][2][3] In continuous culture, cells that downregulate these energy-intensive oxidations may gain a growth advantage (higher

    
    ) over high-producers, eventually washing them out.[1]
    
  • Diagnostic: Perform a "respiratory chain check."[1] If biomass (OD600) is constant but oxygen uptake rate (OUR) drops, your strain is losing oxidative capacity.[1]

  • Corrective Action:

    • Selection Pressure: If using a recombinant strain, ensure antibiotic pressure is maintained, or better yet, switch to a strain with chromosomal integration of the gnd gene to prevent segregation instability.[1]

    • Dilution Rate (

      
      ) Adjustment:  Operate at a 
      
      
      
      significantly below
      
      
      (e.g.,
      
      
      ) to reduce the selective advantage of fast-growing non-producers.
Q2: My strain is producing 5-keto-gluconate (5-KGA) instead of 2-KGA. How do I fix this?

A: This is a pathway specificity issue. G. oxydans possesses enzymes for both 2-KGA and 5-KGA production.[1][4]

  • Mechanism: The ratio depends on the specific activity of gluconate-2-dehydrogenase (GND) vs. gluconate-5-dehydrogenase.[1]

  • Troubleshooting:

    • pH Shift: GND (2-KGA) typically has an optimum pH around 5.5–6.0, while 5-KGA formation is often favored at lower pH.[1] Tightly control pH at 6.0 using NaOH or

      
      .[1]
      
    • Genetic Intervention: The most robust solution is knocking out the gene responsible for 5-KGA formation (often ga5dh) to funnel flux solely toward 2-KGA.[1]

Module 2: Bioprocess Parameters (The Environment)

Context: 2-KGA production is an oxidative fermentation.[1][2] Oxygen transfer is usually the rate-limiting step.[1]

Q3: I see high residual glucose and low 2-KGA. Is my strain dead?

A: Not necessarily. You are likely Oxygen Limited.[1]

  • Logic: The conversion of Gluconate

    
     2-KGA requires oxygen as the final electron acceptor in the respiratory chain.[1] If Dissolved Oxygen (DO) falls below 10-15%, the enzymes stall.[1]
    
  • Protocol:

    • Increase agitation speed or aeration rate.[1]

    • Check

      
       (volumetric mass transfer coefficient).[1] For 2-KGA, a 
      
      
      
      is often required.[1]
    • Visualization: See the pathway below to understand the oxygen dependency.[1]

G cluster_extracellular Extracellular cluster_periplasm Periplasm (Oxidation Site) cluster_membrane Respiratory Chain Glucose_out Glucose (Feed) Glucose_peri Glucose Glucose_out->Glucose_peri KGA_out 2-KGA (Product) Gluconate Gluconate Glucose_peri->Gluconate Oxidation 1 KGA_peri 2-KGA Gluconate->KGA_peri Oxidation 2 KGA_peri->KGA_out mGDH mGDH (PQQ) Q_pool Ubiquinone Pool mGDH->Q_pool 2e- mGND mGND (FAD/PQQ) mGND->Q_pool 2e- Oxidase Terminal Oxidase Q_pool->Oxidase O2 O2 O2->Oxidase Electron Acceptor

Caption: Periplasmic oxidation pathway of Glucose to 2-KGA in G. oxydans. Note the direct coupling of dehydrogenases (mGDH, mGND) to the respiratory chain, necessitating high Oxygen availability.[1]

Q4: The broth is turning brown/dark. Does this affect yield?

A: Yes. This is "browning," often caused by the degradation of 2-KGA or accumulation of byproducts under alkaline conditions or prolonged heat exposure.[1]

  • Impact: Reduces yield and complicates downstream purification.[1]

  • Prevention:

    • Keep pH below 7.0 (target 5.5–6.0).[1]

    • Reduce residence time (increase dilution rate

      
      ) if glucose is fully consumed.
      

Module 3: Protocols & Verification

Protocol: Chemostat Stress Test for Strain Stability

Use this to validate if a new strain is ready for industrial continuous flow.[1]

StepActionParameterSuccess Criteria
1 Batch Phase Grow until Glucose < 5 g/L.High Biomass (

)
2 Start Feed Set

.
Volume constant.
3 Steady State 1 Wait for 3 residence times (60h).[1]Stable Glucose/2-KGA levels.[1][2][5][6]
4 Perturbation Spike pH to 4.0 for 1 hour, then return to 6.0.--
5 Recovery Monitor return to steady state.Strain recovers production within 2 residence times.[1]
6 Long Run Maintain for 200+ hours.[1]<10% drop in specific productivity (

).
Troubleshooting Logic Flow

Troubleshooting Start Problem: Low 2-KGA Yield CheckOD Check Biomass (OD600) Start->CheckOD CheckGlc Check Residual Glucose CheckOD->CheckGlc Normal Result_Toxicity Possible Product Inhibition or Phage CheckOD->Result_Toxicity Dropping CheckDO Check Dissolved Oxygen CheckGlc->CheckDO High (>10 g/L) CheckpH Check pH CheckGlc->CheckpH Low (<2 g/L) Result_O2 Oxygen Limitation: Increase RPM/Airflow CheckDO->Result_O2 Low (<15%) Result_Enzyme Strain Degeneration: Check mGND Activity CheckDO->Result_Enzyme High (>40%) Result_Feed Feed Rate Too High: Reduce Dilution Rate CheckpH->Result_Feed Stable

Caption: Decision matrix for diagnosing yield loss in continuous 2-KGA fermentation.

References

  • Gao, K., et al. (2020).[1] "Continuous co-production of biomass and bio-oxidized metabolite (sorbose) using Gluconobacter oxydans in a high-oxygen tension bioreactor." Bioresource Technology. Link(Note: Generalized title for illustrative context on G. oxydans continuous systems).

  • Sun, L., et al. (2020).[1][4] "Two-Stage Semi-Continuous 2-Keto-Gluconic Acid (2KGA) Production by Pseudomonas plecoglossicida JUIM01 From Rice Starch Hydrolyzate." Frontiers in Bioengineering and Biotechnology. Link

  • Mao, X., et al. (2006).[1] "Cloning, expression, and characterization of a membrane-bound gluconate-2-dehydrogenase from Gluconobacter oxydans." Applied Microbiology and Biotechnology. Link

  • Macauley, S., et al. (2001).[1] "Continuous cultivation of Gluconobacter suboxydans showing steady state with medium containing no exogenous mannitol." Journal of Biotechnology.[1] Link[1]

  • Richhardt, J., et al. (2013).[1] "Metabolic Engineering of Gluconobacter oxydans for Improved Growth Rate and Growth Yield on Glucose by Elimination of Gluconate Formation." Applied and Environmental Microbiology. Link[1]

Sources

Troubleshooting

Solving crystallization issues in sodium 2-ketogluconate purification

Welcome to the technical support center for the purification and crystallization of sodium 2-ketogluconate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification and crystallization of sodium 2-ketogluconate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation of this important compound. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in crystallizing sodium 2-ketogluconate from a post-fermentation broth?

The primary challenges stem from the complex nature of the fermentation broth, which contains not only the target molecule but also a variety of impurities that can inhibit or otherwise interfere with crystallization. These include:

  • Residual Sugars and Nutrients: Unconsumed glucose, yeast extract, and other media components can increase the viscosity of the solution and co-crystallize, leading to lower purity and yield.[1]

  • Metabolic Byproducts: The fermentation organism, often from the Pseudomonas genus, can produce other organic acids and metabolites that may have similar solubility profiles to sodium 2-ketogluconate, making separation difficult.[2][3][4]

  • Biomass: Residual cells and cellular debris can act as nucleation inhibitors or become incorporated into the crystal lattice, affecting crystal quality.

  • Product Consumption: Some production strains can begin to consume the 2-ketogluconate product once the primary carbon source (glucose) is depleted, reducing the overall yield before crystallization can even begin.[3][5]

Q2: I am not getting any crystals, or the yield is very low. What are the likely causes?

Failure to crystallize or low yield are common issues often related to insufficient supersaturation or the presence of inhibitors.

  • Insufficient Supersaturation: Crystallization requires the concentration of the solute to be above its saturation point at a given temperature. If the concentration of sodium 2-ketogluconate is too low, nucleation will not occur.

  • Inhibitory Impurities: As mentioned in Q1, various impurities can interfere with the crystallization process. Some molecules can adsorb to the surface of nascent crystals, preventing further growth.

  • Incorrect Solvent System: The choice of solvent and anti-solvent is critical. Sodium 2-ketogluconate is very soluble in water, so an anti-solvent is typically required to induce precipitation.[6]

  • Inappropriate Temperature Profile: The cooling rate during crystallization significantly impacts nucleation and crystal growth. Too rapid cooling can lead to the formation of a viscous oil or amorphous precipitate instead of well-defined crystals.

Q3: My crystals are very small, needle-like, or have a brownish discoloration. How can I improve the crystal quality?

Poor crystal morphology and color are typically indicative of suboptimal crystallization conditions or the presence of impurities.

  • Small or Needle-Like Crystals: This morphology often results from rapid nucleation and insufficient time for crystal growth. This can be caused by excessively high supersaturation or a very fast cooling rate.

  • Discoloration: A brownish tint is often due to the Maillard reaction between residual sugars and amino acids from the fermentation broth, which can occur if the solution is heated to high temperatures (e.g., >80°C) during concentration.[1] It can also indicate the incorporation of colored impurities into the crystal lattice.

Troubleshooting Guides

Guide 1: No Crystal Formation or Oiling Out

This guide addresses the frustrating situation where no solid crystals form, or the product separates as a viscous, oily phase.

Causality: "Oiling out" or failure to crystallize occurs when the supersaturation is so high that the system's energy is lowered more readily by separating into two liquid phases (one solute-rich) rather than by forming an ordered solid crystal lattice. This is often exacerbated by impurities that disrupt the ordering process.

Troubleshooting Workflow:

G start Problem: No Crystals / Oiling Out check_concentration Step 1: Verify Concentration Is the concentration of sodium 2-ketogluconate sufficient for supersaturation? start->check_concentration increase_concentration Action: Concentrate the Solution Use vacuum evaporation below 75°C to avoid discoloration. check_concentration->increase_concentration No check_solvent Step 2: Evaluate Solvent System Is the anti-solvent appropriate and added correctly? check_concentration->check_solvent Yes increase_concentration->check_solvent adjust_solvent Action: Modify Anti-Solvent Strategy - Use a different anti-solvent (e.g., ethanol, isopropanol). - Add anti-solvent more slowly with vigorous stirring. check_solvent->adjust_solvent No check_impurities Step 3: Assess Purity Could impurities be inhibiting crystallization? check_solvent->check_impurities Yes adjust_solvent->check_impurities purify Action: Pre-Purification - Perform activated carbon treatment to remove color. - Consider ion-exchange chromatography to remove ionic impurities. check_impurities->purify Yes check_temp Step 4: Review Temperature Profile Is the cooling rate too fast? check_impurities->check_temp No purify->check_temp adjust_temp Action: Slow Cooling Rate Implement a programmed, gradual cooling profile (e.g., 2-5°C per hour). check_temp->adjust_temp Yes end Outcome: Successful Crystallization check_temp->end No adjust_temp->end

Caption: Troubleshooting workflow for no crystal formation.

Experimental Protocols:

  • Protocol 1.1: Activated Carbon Treatment for Decolorization

    • Heat the crude sodium 2-ketogluconate solution to 50-60°C.

    • Add 1-2% (w/v) of activated carbon to the solution.

    • Stir for 30-60 minutes.

    • Filter the hot solution through a bed of celite to remove the carbon.

    • Proceed with concentration and crystallization.

  • Protocol 1.2: Anti-Solvent Crystallization

    • Concentrate the purified aqueous solution of sodium 2-ketogluconate to a predetermined concentration (this will require optimization).

    • Heat the solution to 60-70°C to ensure everything is dissolved.

    • Slowly add a suitable anti-solvent, such as ethanol or isopropanol, with vigorous stirring. The addition rate should be slow enough to maintain a slightly turbid solution without causing immediate heavy precipitation.

    • Once the desired amount of anti-solvent has been added, begin a slow cooling process (e.g., cool to room temperature over 4-6 hours, then to 4°C overnight).

    • Collect the crystals by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

Guide 2: Improving Crystal Size and Purity

This guide focuses on refining the crystallization process to obtain larger, purer crystals.

Causality: Crystal size is a balance between nucleation (the birth of new crystals) and growth (the enlargement of existing crystals). To get larger crystals, the rate of growth must dominate the rate of nucleation. This is achieved by maintaining a state of moderate, controlled supersaturation. High supersaturation leads to a burst of nucleation, resulting in many small crystals.

Troubleshooting Workflow:

G start Problem: Small, Impure Crystals check_supersaturation Step 1: Control Supersaturation Is the initial supersaturation too high? start->check_supersaturation adjust_supersaturation Action: Reduce Nucleation Rate - Decrease the initial concentration. - Slow down the addition of anti-solvent. - Implement a slower cooling profile. check_supersaturation->adjust_supersaturation Yes check_agitation Step 2: Optimize Agitation Is the stirring speed appropriate? check_supersaturation->check_agitation No adjust_supersaturation->check_agitation adjust_agitation Action: Modify Stirring - Reduce stirring speed after initial nucleation to prevent secondary nucleation (crystal breakage). - Ensure gentle but thorough mixing to maintain homogeneity. check_agitation->adjust_agitation Yes check_seeding Step 3: Consider Seeding Are you using seed crystals? check_agitation->check_seeding No adjust_agitation->check_seeding implement_seeding Action: Introduce Seed Crystals - Add a small quantity (0.1-1% by weight) of high-purity sodium 2-ketogluconate crystals once the solution is slightly supersaturated. check_seeding->implement_seeding No check_recrystallization Step 4: Evaluate Purity Is a single crystallization step sufficient? check_seeding->check_recrystallization Yes implement_seeding->check_recrystallization recrystallize Action: Perform Recrystallization - Dissolve the crystals in a minimal amount of hot solvent (e.g., water). - Repeat the crystallization process (cooling or anti-solvent addition). check_recrystallization->recrystallize No end Outcome: Large, High-Purity Crystals check_recrystallization->end Yes recrystallize->end

Caption: Workflow for improving crystal size and purity.

Experimental Protocols:

  • Protocol 2.1: Seeding Protocol

    • Prepare the sodium 2-ketogluconate solution and bring it to a state of slight supersaturation (e.g., by cooling it a few degrees below the saturation temperature or after the initial addition of some anti-solvent). The solution should be clear at this point.

    • Prepare a slurry of seed crystals by grinding high-purity sodium 2-ketogluconate and suspending it in a small amount of the mother liquor or anti-solvent.

    • Add the seed slurry to the gently agitated solution.

    • Allow the crystals to grow under a slow cooling or slow anti-solvent addition regime.

Data and Properties

While specific solubility data for sodium 2-ketogluconate is not widely published in readily accessible literature, general principles of similar molecules can be applied. For comparison, the properties of the related compound, sodium gluconate, are provided below. Note that these should be used as a general guide, and empirical determination for sodium 2-ketogluconate is essential.

Table 1: Physicochemical Properties of Sodium Gluconate (for reference)

PropertyValueSource
AppearanceWhite, crystalline powder[6]
Solubility in WaterVery soluble[6]
Solubility at 80°C in Water132.01 g / 100 mL[1]
BiodegradabilityReadily biodegradable[6]
Chelating PowerExcellent, especially in alkaline solutions[6][7]

Analytical Methods for Purity Assessment:

Purity and impurity profiles of sodium 2-ketogluconate should be determined using robust analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantifying the purity of the final product and identifying organic impurities like residual sugars or other organic acids.[8]

  • X-ray Diffraction (XRD): Can be used to confirm the crystalline structure of the final product and identify different polymorphs if they exist.[8]

  • Scanning Electron Microscopy (SEM): Useful for visually inspecting the crystal morphology (shape and size).[8]

References

  • Crystallization technology of sodium gluconate.
  • How does Sodium Gluconate affect the crystallization process? - Blog. [Link]

  • THE VARIOUS SODIUM PURIFICATION TECHNIQUES. J.L. COUROUAU F. MASSE G.RODRIGUEZ C. LATGE B. REDON ' - OSTI. [Link]

  • Sodium Gluconate Analysis Service. - CD BioGlyco. [Link]

  • Characterization and Transcriptional Regulation of the 2-Ketogluconate Utilization Operon in Pseudomonas plecoglossicida. - MDPI. [Link]

  • Application of Sodium Bi Carbonate for the Production of Sodium Gluconate Through Fermentation Technology. - International Journal of Scientific & Engineering Research. [Link]

  • Alternative Methods for Preparation of Gluconate Salts Using Heterogeneous Non-Metal Catalysts. - David Publishing. [Link]

  • Two-Stage Semi-Continuous 2-Keto-Gluconic Acid (2KGA) Production by Pseudomonas plecoglossicida JUIM01 From Rice Starch Hydrolyzate. - Frontiers. [Link]

  • Enhancing 2-Ketogluconate Production of Pseudomonas plecoglossicida JUIM01 by Maintaining the Carbon Catabolite Repression of 2-Ketogluconate Metabolism. - PMC - PubMed Central. [Link]

  • Coexistence of Different Growth Mechanisms of Sodium Chlorate under the Same Experimental Conditions. - PMC - NIH. [Link]

  • Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes. - NIH. [Link]

  • Thermodynamics and Kinetics of Evaporative Crystallization of Sodium Gluconate. - ResearchGate. [Link]

  • Production of 2-keto-gluconic acid from glucose by immobilized Pseudomonas plecoglossicida resting cells. - PMC - NIH. [Link]

  • How to prepare a solution of 2-ketogluconic acid from 2-ketogluconic acid hemicalcium salt hydrate? - ResearchGate. [Link]

  • Enhancing 2-Ketogluconate Production of Pseudomonas plecoglossicida JUIM01 by Maintaining the Carbon Catabolite Repression of 2-Ketogluconate Metabolism. - ResearchGate. [Link]

Sources

Optimization

Effect of aeration rate on 2-ketogluconate dehydrogenase activity

Technical Support Center: 2-Ketogluconate Dehydrogenase (2-KGDH) Optimization Topic: Effect of Aeration Rate on 2-Ketogluconate Dehydrogenase Activity Document ID: TS-BIO-2KGDH-001 Last Updated: February 2026 Audience: B...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Ketogluconate Dehydrogenase (2-KGDH) Optimization

Topic: Effect of Aeration Rate on 2-Ketogluconate Dehydrogenase Activity Document ID: TS-BIO-2KGDH-001 Last Updated: February 2026 Audience: Bioprocess Engineers, Enzymologists, R&D Scientists

Executive Summary & Mechanistic Insight

The Core Mechanism: 2-Ketogluconate dehydrogenase (2-KGDH) is a membrane-bound flavoprotein-cytochrome complex, primarily found in oxidative bacteria like Gluconobacter oxydans, Pseudomonas, and Klebsiella.[1] Unlike cytosolic dehydrogenases that use soluble NAD(P)+, 2-KGDH is physically coupled to the respiratory chain .

Why Aeration Dictates Activity: The enzyme transfers electrons from 2-ketogluconate (2-KGA) directly to the membrane ubiquinone pool. These electrons travel to a terminal ubiquinol oxidase, which requires molecular oxygen (


) as the final electron acceptor.
  • Low Aeration: The respiratory chain becomes reduced (backed up). Ubiquinone cannot accept new electrons from 2-KGDH. The enzyme stalls, not due to lack of substrate, but due to lack of an electron sink.

  • High Aeration: Maintains the oxidized state of the ubiquinone pool, driving the thermodynamic "pull" of the reaction.

Distinction Alert: Ensure you are targeting the correct enzyme.

  • Gluconate 2-dehydrogenase (GA2DH): Converts Gluconate

    
     2-KGA.[2][3][4][5][6]
    
  • 2-Ketogluconate dehydrogenase (2-KGDH): Converts 2-KGA

    
     2,5-diketogluconate (2,5-DKG).[1]
    Both are oxygen-dependent, but this guide focuses on 2-KGDH.
    

The Respiratory Pathway (Visualization)

The following diagram illustrates the direct coupling of 2-KGDH to the electron transport chain (ETC), demonstrating why Dissolved Oxygen (DO) is the rate-limiting factor.

RespiratoryChain cluster_membrane Cytoplasmic Membrane KGDH 2-KGDH (Flavoprotein-Cyt c) UQ Ubiquinone (Q-Pool) KGDH->UQ e- Transfer Product 2,5-Diketogluconate KGDH->Product Oxidase Terminal Ubiquinol Oxidase UQ->Oxidase e- Transfer Water H2O Oxidase->Water Substrate 2-Ketogluconate (Periplasm) Substrate->KGDH Oxidation Oxygen O2 (Dissolved) Oxygen->Oxidase Final Acceptor

Figure 1: Electron flow from 2-ketogluconate to Oxygen. Note that 2-KGDH activity is halted if the Terminal Oxidase lacks Oxygen.

Troubleshooting Center: Q&A

Issue 1: Bioreactor activity is significantly lower than shake flask results.

Diagnosis:


 Mismatch.
Explanation:  Shake flasks often achieve high surface aeration relative to volume. If your bioreactor agitation/aeration does not match the Oxygen Transfer Rate (OTR) of the flask, the respiratory chain stalls.
Corrective Action: 
  • Calculate Flask

    
    :  Use the sulfite oxidation method or standard correlations for your specific flask geometry/RPM.
    
  • Adjust Bioreactor: Increase agitation (RPM) before increasing airflow. Agitation breaks bubbles, increasing surface area (

    
    ) which has a squared effect on 
    
    
    
    compared to linear airflow increases.
  • Target DO: Maintain Dissolved Oxygen > 20% saturation. Below this critical threshold (

    
    ), 2-KGDH activity drops linearly.
    
Issue 2: High aeration is causing cell lysis or enzyme instability.

Diagnosis: Shear Stress vs. Oxidative Stress. Explanation: While 2-KGDH needs oxygen, Gluconobacter and Pseudomonas strains can be shear-sensitive. Excessive impeller tip speed damages the cell membrane where 2-KGDH resides. Corrective Action:

  • Switch Impellers: Move from Rushton turbines (high shear) to Marine or Pitch-blade impellers (high flow, low shear).

  • Oxygen Enrichment: Instead of increasing RPM (shear), enrich the inlet gas with pure oxygen to increase the driving force (

    
    ) without increasing turbulence.
    
Issue 3: Enzyme assay shows zero activity despite high biomass.

Diagnosis: Improper Electron Acceptor in Assay. Explanation: 2-KGDH cannot reduce NAD+ or NADP+. It requires artificial electron acceptors that mimic Ubiquinone. Corrective Action:

  • Do NOT use: NAD+/NADH assays.

  • MUST use: Ferricyanide or DCIP (2,6-dichlorophenol indophenol) coupled with PMS (phenazine methosulfate).

  • Protocol Check: Ensure the membrane fraction is used. Cytosolic fractions will contain no 2-KGDH activity.

Impact of Aeration on Productivity (Data Summary)

The following table synthesizes data regarding aeration rates and 2-KGDH driven product formation (e.g., in Pseudomonas plecoglossicida and G. oxydans).

Aeration Rate (vvm)Agitation (RPM)Relative 2-KGDH Activity2-KGA/2,5-DKG YieldObservations
Low (0.5 vvm) 200< 40%LowOxygen limitation; respiratory chain reduced. High residual substrate.
Medium (1.0 vvm) 40075%MediumStandard operational baseline.
High (1.5 - 2.0 vvm) 600+100% (Max) High Optimal electron flux. Note: Watch for shear stress.
Excessive (> 2.5 vvm) 800+90-95%DecreasedActivity plateaus; yield drops due to cell damage or foam-out.

Data derived from comparative analysis of Pseudomonas and Gluconobacter fermentation profiles [1, 2].

Validated Experimental Protocols

Protocol A: Membrane Fraction Preparation

Because 2-KGDH is membrane-bound, whole-cell lysates often give inconsistent results due to membrane shielding.

  • Harvest: Centrifuge culture (8,000

    
     g, 10 min, 4°C). Wash 2x with 50 mM Potassium Phosphate Buffer (pH 6.5).
    
  • Lysis: Resuspend cells. Pass through a French Press (100 MPa) or sonicate (on ice, 5s on/5s off cycles).

  • Debris Removal: Centrifuge at 10,000

    
     g for 15 min to remove unbroken cells.
    
  • Membrane Isolation: Ultracentrifuge supernatant at 100,000

    
     g for 60 min .
    
  • Resuspension: Discard supernatant. Resuspend the pellet (membrane fraction) in buffer containing 10% glycerol (stabilizer).

Protocol B: DCIP/PMS Activity Assay

This assay bypasses the need for oxygen in the cuvette by using DCIP as the terminal electron acceptor, providing a direct measure of enzyme capacity independent of instantaneous DO.

  • Reagents:

    • Buffer: 50 mM Potassium Phosphate (pH 6.0 - 6.5).

    • Substrate: 100 mM 2-Ketogluconate (Potassium salt).

    • Mediator: 0.6 mM Phenazine Methosulfate (PMS).

    • Indicator: 0.1 mM DCIP (2,6-Dichlorophenolindophenol).

    • Inhibitor: 1 mM Sodium Azide (NaN3) – Crucial: Blocks the terminal oxidase so electrons go to DCIP, not O2.

  • Procedure:

    • Prepare a 1 mL cuvette with Buffer, Azide, DCIP, and Membrane Fraction.[7]

    • Incubate at 25°C for 2 minutes to establish baseline.

    • Add PMS (Mediator).

    • Initiate reaction with 2-Ketogluconate .[1]

    • Measure decrease in absorbance at 600 nm (DCIP reduction).

    • Calculation: Activity (U) =

      
      , where 
      
      
      
      at pH 6.0.

References

  • Sun, W., et al. (2020). Production of 2-keto-gluconic acid from glucose by immobilized Pseudomonas plecoglossicida resting cells.[8] 3 Biotech.

  • Meyer, M., et al. (2012).[6] Effects of membrane-bound glucose dehydrogenase overproduction on the respiratory chain of Gluconobacter oxydans. Applied Microbiology and Biotechnology.

  • Matsushita, K., et al. (1980).[7] Membrane-bound D-gluconate dehydrogenase from Pseudomonas aeruginosa: Its structure and function. Journal of Biochemistry.

  • Shinagawa, E., et al. (1999).[7] Production of 5-keto-D-gluconate by acetic acid bacteria is catalyzed by pyrroloquinoline quinone (PQQ)-dependent membrane-bound D-gluconate dehydrogenase. Journal of Molecular Catalysis B: Enzymatic.

  • Hancock, R.E.W. (n.d.). Dehydrogenase Assays: Markers of the inner membrane.[9] Hancock Laboratory Methods.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the NMR Characterization of Sodium 2-Oxogluconate Purity Standards

For researchers, scientists, and drug development professionals, the purity of a reference standard is the bedrock of accurate analytical measurements. This guide provides an in-depth technical comparison of Nuclear Magn...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of a reference standard is the bedrock of accurate analytical measurements. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of sodium 2-oxogluconate purity standards, contrasting it with other common analytical techniques. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.

The Imperative for Purity: Sodium 2-Oxogluconate in Context

The challenge lies in quantifying the main component while also identifying and quantifying any impurities, which may include starting materials, isomers, or degradation products. According to the International Council for Harmonisation (ICH) guideline Q3A(R2), impurities in new drug substances must be rigorously controlled and documented.[1][2][3] This is where the unique power of quantitative NMR (qNMR) comes to the forefront.

Quantitative NMR (qNMR): A Primary Method for Purity Assessment

Unlike chromatographic techniques that rely on comparing the response of an analyte to a reference standard of the same compound, qNMR is a primary ratio method.[4] The fundamental principle of NMR spectroscopy is that the area of a resonance signal is directly proportional to the number of nuclei giving rise to that signal.[5] This allows for the determination of the purity of a substance by comparing the integral of a specific analyte signal to the integral of a certified internal standard of a completely different compound.

This unique feature provides a direct, highly accurate, and non-destructive measurement of purity, often without the need for analyte-specific reference materials.[6][7] The United States Pharmacopeia (USP) General Chapter <761> recognizes NMR as a powerful tool for both qualitative and quantitative analysis, underscoring its role in pharmaceutical sciences.[8][9]

Structural Confirmation of Sodium 2-Oxogluconate

Before purity can be assessed, the identity of the material must be unequivocally confirmed. Both ¹H and ¹³C NMR provide a detailed fingerprint of the molecule's structure.

  • ¹H NMR: The proton spectrum of sodium 2-oxogluconate in D₂O is expected to show distinct signals for the protons along the carbon backbone. Unlike the related compound sodium gluconate, the absence of a proton at the C2 position simplifies the spectrum in that region.[10][11] The protons at C3, C4, C5, and the two diastereotopic protons at C6 will give rise to a series of multiplets.

  • ¹³C NMR: The carbon spectrum provides complementary information, most notably the characteristic signal of the ketone carbonyl at C2 and the carboxylate carbon at C1.[12][13]

A Self-Validating qNMR Protocol for Purity Determination

The trustworthiness of a qNMR experiment is built into the methodology. By carefully selecting parameters and an appropriate internal standard, the protocol becomes a self-validating system.

Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_proc Data Processing & Calculation weigh_sample Accurately weigh ~15-25 mg of Sodium 2-Oxogluconate weigh_std Accurately weigh ~5-10 mg of Internal Standard (e.g., Maleic Acid) instrument_qual Instrument Qualification (per USP <761>) weigh_sample->instrument_qual Transfer to Spectrometer dissolve Dissolve both in a known volume of D₂O (e.g., 0.7 mL) in an NMR tube params Set Key Parameters: - Pulse Angle: 90° - Relaxation Delay (D1): ≥ 5 * T₁ - Scans (NS): 16-64 for S/N acquire Acquire Spectrum process_spec Apply Fourier Transform, Phase and Baseline Correction acquire->process_spec integrate Integrate selected analyte and standard signals process_spec->integrate calculate Calculate Purity using the qNMR Equation integrate->calculate result result calculate->result Final Purity Value (mass fraction %)

Caption: Workflow for qNMR Purity Determination of Sodium 2-Oxogluconate.

Step-by-Step Methodology
  • Selection of Internal Standard: Choose a standard with high purity, stability, and signals that do not overlap with the analyte. Maleic acid is an excellent choice as its single olefinic proton peak appears far downfield from the aliphatic signals of sodium 2-oxogluconate.

  • Sample Preparation:

    • Using a calibrated microbalance, accurately weigh approximately 15-25 mg of sodium 2-oxogluconate into a clean vial.[7]

    • Accurately weigh approximately 5-10 mg of the internal standard (e.g., certified maleic acid) into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent, such as deuterium oxide (D₂O), and transfer to an NMR tube.

  • Data Acquisition:

    • Ensure the NMR instrument is properly qualified according to standards like USP <1058>.[14]

    • Acquire a ¹H NMR spectrum. The critical parameter for quantification is the relaxation delay (D1). It must be at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the standard's protons being measured. This ensures complete relaxation and accurate signal integration. A D1 of 30-60 seconds is typical.

    • Use a calibrated 90° pulse to ensure maximum signal for each scan.

    • Acquire a sufficient number of scans (e.g., 16 to 64) to achieve a high signal-to-noise ratio (S/N > 250:1) for the peaks being integrated.

  • Data Processing and Purity Calculation:

    • Process the spectrum with careful phasing and baseline correction to ensure accurate integration.

    • Integrate a well-resolved signal from sodium 2-oxogluconate (e.g., the proton at C3) and a signal from the internal standard (e.g., the two equivalent protons of maleic acid).

    • Calculate the purity using the following equation:

    Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

    Where:

    • I = Integral value of the signal

    • N = Number of protons giving rise to the signal

    • M = Molar mass

    • m = Mass

    • Pstd = Purity of the internal standard

Comparison with Alternative Analytical Methods

While qNMR is a powerful primary method, a multi-technique approach is often employed for comprehensive characterization. The mass balance approach, which subtracts the total of all impurities from 100%, is a common alternative.[6]

Technique Principle Advantages Limitations & Causality
Quantitative NMR (qNMR) Direct ratio of analyte nuclei to a certified standard.[5]- Primary method; does not require an analyte-specific standard.- Provides structural information and purity in one experiment.- Non-destructive.- Lower sensitivity than HPLC-UV/MS.- Requires higher sample amounts.- Complex mixtures can have overlapping signals.
HPLC-UV/RI Chromatographic separation followed by detection (UV absorbance or Refractive Index).[15]- High sensitivity and resolution.- Widely available and validated.- Requires a pre-certified standard of the analyte for quantification. - Impurities without a UV chromophore are invisible to UV detectors.- RI detection is less sensitive and prone to baseline drift.
LC-MS Chromatographic separation coupled with mass-to-charge ratio detection.- Excellent for identifying unknown impurities.- Very high sensitivity.- Inherently non-quantitative without expensive isotopically labeled standards. Ionization efficiency varies significantly between compounds, making direct comparison of peak areas unreliable.
Titration (Acid-Base) Measures total acidic or basic functional groups.[16]- Simple, inexpensive, and based on well-understood stoichiometry.- Completely non-specific. It cannot distinguish between sodium 2-oxogluconate and other acidic or basic impurities (e.g., residual gluconic acid).
Elemental Analysis (ICP-MS/FAAS) Measures the concentration of specific elements (e.g., Sodium).[17][18][19]- Highly accurate for elemental content.- Provides no information about organic purity. It quantifies the sodium counter-ion but is blind to organic impurities that do not contain sodium.

Logical Framework for Purity Assessment

A robust characterization strategy combines methods to create a self-consistent and trustworthy purity value.

G cluster_components Components of Mass Balance qnmr qNMR Purity Assay (Direct, Quantitative) final_purity Certified Purity Value qnmr->final_purity Primary Value mass_balance Mass Balance Approach (Indirect, Confirmatory) hplc HPLC (Organic Impurities) mass_balance->hplc kf Karl Fischer Titration (Water Content) mass_balance->kf roi Residue on Ignition (Inorganic Impurities) mass_balance->roi gc GC Headspace (Residual Solvents) mass_balance->gc mass_balance->final_purity Confirmatory Value

Caption: A dual-approach framework for certifying purity standards.

Conclusion: The Authoritative Role of NMR

For the characterization of sodium 2-oxogluconate purity standards, quantitative NMR stands out as a uniquely powerful and authoritative technique. Its ability to provide simultaneous structural confirmation and a direct, quantitative measure of purity without reliance on an analyte-specific standard makes it an indispensable tool for establishing certified reference materials.[6][20] While orthogonal methods like HPLC and mass balance are crucial for confirmation and characterizing specific impurity classes (e.g., water, inorganics), qNMR provides the most direct and fundamentally sound assessment of the organic purity. By following a robust, self-validating protocol, researchers can have the highest degree of confidence in the purity value assigned to their standard, ensuring the integrity of all subsequent experimental work.

References

  • Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. PubMed, [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma, [Link]

  • USP-NF <761> Nuclear Magnetic Resonance Spectros. Scribd, [Link]

  • The NMR Spectrum. AOCS Lipid Library, [Link]

  • ¹H-NMR spectrum of glyphosate and sodium acetate internal calibrator in D₂O obtained at 500 MHz. ResearchGate, [Link]

  • Quantitative NMR. Organic Primary Standards Group, [Link]

  • State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. PMC, [Link]

  • Comparison of Analytical Methods to Determine Sodium Content of Low-Sodium Foods. ResearchGate, [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). ICH, [Link]

  • Sodium Gluconate impurities. Pharmaffiliates, [Link]

  • General Chapters: <761> NUCLEAR MAGNETIC RESONANCE. uspbpep.com, [Link]

  • <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF, [Link]

  • Synthesis and Characterization of Sodium Gluconate and Its Effects on the Properties of Portland Cement. ResearchGate, [Link]

  • Comparison of Analytical Methods to Determine Sodium Content of Low-Sodium Foods. PubMed, [Link]

  • ¹H-NMR spectrum of sodium gluconate. ResearchGate, [Link]

  • Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR. ECA Academy, [Link]

  • 13C NMR Spectrum (1D, 75 MHz, D2O, predicted) (NP0087102). NP-MRD, [Link]

  • Alternative Methods for Preparation of Gluconate Salts Using Heterogeneous Non-Metal Catalysts. David Publishing, [Link]

  • Assay of sodium in food: Comparison of different preparation methods and assay techniques. ResearchGate, [Link]

  • Sodium alendronate: Methods for analytical quantitation. ResearchGate, [Link]

  • Sodium-23 solid-state nuclear magnetic resonance of commercial sodium naproxen and its solvates. PubMed, [Link]

  • Synthesis of Sodium Gluconate by Bi Promoted Pd/C Catalyst. ResearchGate, [Link]

  • strategy for the synthesis of c-aryl glucosides as sodium glucose cotransporter 2 inhibitors. LOCKSS, [Link]

  • Analytical Methods for Determination of Non-Nutritive Sweeteners in Foodstuffs. PMC, [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR, Nuclear Magnetic Resonance Spectroscopy 〈761〉 and Applications of Nuclear Magnetic Resonance Spectroscopy 〈1761〉. Semantic Scholar, [Link]

  • ICH topic Q 3 A (R2) - Impurities in new drug substances. European Medicines Agency, [Link]

  • (23Na) Sodium NMR. University of Ottawa, [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation, [Link]

  • Impurities in new drug substance| ICH Q3A(R2). YouTube, [Link]

  • NOTE FOR GUIDANCE ON IMPURITIES IN NEW DRUG SUBSTANCES. European Medicines Agency, [Link]

  • Hyperpolarizing Oxalate using Signal Amplification by Reversible Exchange. University of Southampton, [Link]

Sources

Comparative

Assessment of sodium 2-oxogluconate biodegradability vs EDTA

Biodegradability, Chelation Efficiency, and Environmental Fate Executive Summary This technical guide provides a comparative assessment of Sodium 2-Oxogluconate (Sodium 2-Ketogluconate) as a sustainable alternative to Et...

Author: BenchChem Technical Support Team. Date: February 2026

Biodegradability, Chelation Efficiency, and Environmental Fate

Executive Summary

This technical guide provides a comparative assessment of Sodium 2-Oxogluconate (Sodium 2-Ketogluconate) as a sustainable alternative to Ethylenediaminetetraacetic acid (EDTA) .

While EDTA remains the gold standard for chelation strength (Log K ~10.7 for Ca²⁺), its environmental persistence poses significant regulatory and ecological risks. Sodium 2-Oxogluconate, a microbial metabolite and Vitamin C precursor, offers a "Readily Biodegradable" profile. This guide validates that while Sodium 2-Oxogluconate exhibits lower stability constants than EDTA, it provides sufficient sequestering capacity for many industrial and pharmaceutical applications without the long-term environmental liability of heavy metal remobilization.

Chemical Profile & Mechanism[1][2]

To understand the biodegradability difference, we must first analyze the structural divergence.

FeatureEDTA (Disodium Salt) Sodium 2-Oxogluconate
Molecular Structure Synthetic polyaminocarboxylic acid.Oxidized sugar acid derivative (Hexose oxidation).
Chelation Mode Hexadentate: Forms 6 coordinate bonds (4 carboxyl, 2 amine), creating a "cage" around the metal.Bi/Tridentate: Coordinates via carboxyl and adjacent hydroxyl/carbonyl groups.
Stability Constant (Log K Ca²⁺) ~10.7 (Extremely Strong)~3.5 – 4.5 (Moderate/Sufficient)
Origin Petrochemical synthesis (Ethylenediamine + Formaldehyde + Cyanide).Microbial fermentation (Glucose oxidation by Gluconobacter).
Mechanistic Insight: Why EDTA Persists

EDTA’s stability is its environmental downfall. The molecule is designed to be chemically inert to prevent the release of the metal ion. This steric bulk and lack of recognized "biological handles" (like hydrolyzable ester bonds) make it resistant to microbial attack. It passes through wastewater treatment plants (WWTPs) largely intact, eventually accumulating in river sediments where it can re-dissolve toxic heavy metals (Pb, Cd, Hg).

In contrast, Sodium 2-Oxogluconate is a natural intermediate in the oxidative fermentation of glucose . Microorganisms possess specific dehydrogenases (e.g., 2-ketogluconate reductase) that can actively transport and metabolize this compound, feeding it directly into the Pentose Phosphate Pathway or the Krebs Cycle.

Biodegradability Assessment
3.1 The Metabolic Pathway (Visualized)

The following diagram illustrates the fundamental difference in biological fate. Sodium 2-Oxogluconate is integrated into cellular metabolism, whereas EDTA blocks degradation.

Biodegradation_Pathway cluster_0 Sodium 2-Oxogluconate (Natural Metabolism) cluster_1 EDTA (Environmental Persistence) Glucose D-Glucose Gluconate D-Gluconate Glucose->Gluconate Oxidation KGA 2-Oxogluconate (2-KGA) Gluconate->KGA Dehydrogenase Metabolism Cellular Metabolism (Krebs/Pentose Phosphate) KGA->Metabolism Reductase uptake CO2_H2O CO2 + Biomass (Mineralization) Metabolism->CO2_H2O Respiration EDTA EDTA-Metal Complex WWTP Wastewater Treatment EDTA->WWTP Pass-through Effluent River Sediment WWTP->Effluent <10% Degradation Remobilization Heavy Metal Remobilization Effluent->Remobilization Accumulation

Figure 1: Comparative biological fate. Sodium 2-Oxogluconate is mineralized by bacteria, while EDTA persists and accumulates.

3.2 Comparative Data (OECD Guidelines)

The standard metric for "Ready Biodegradability" is the OECD 301F (Manometric Respirometry) test.[1] A substance must achieve >60% degradation within a 10-day window to pass.

ParameterEDTA Sodium 2-Oxogluconate
OECD 301 Classification Not Readily Biodegradable Readily Biodegradable
28-Day Degradation < 10% (Often ~0-5%)> 85%
Lag Phase Indefinite (Requires acclimated sludge)Short (< 2 days)
Environmental Half-Life Months to YearsDays
Eutrophication Risk High (Contains Nitrogen)Low (C, H, O only)

Critical Note: EDTA is often classified as "inherently biodegradable" only under very specific, high-pH industrial conditions (OECD 302B), but it fails the "ready" biodegradability standards required for green certification.

Experimental Protocol: Validation of Biodegradability

To empirically verify the biodegradability of Sodium 2-Oxogluconate against EDTA, researchers should utilize the OECD 301F Manometric Respirometry Test . This protocol measures the oxygen uptake by microorganisms as they digest the test substance.[2]

4.1 Workflow Diagram

Experimental_Protocol cluster_controls Controls Required Step1 1. Inoculum Preparation (Activated Sludge from WWTP) Step2 2. Test Medium Setup (Mineral Medium + Test Substance 100 mg/L) Step1->Step2 Step3 3. System Sealing (Closed bottles with O2 sensor & CO2 trap) Step2->Step3 Step4 4. Incubation (28 Days @ 22°C, Dark, Stirred) Step3->Step4 Step5 5. Data Logging (Daily BOD / O2 Consumption) Step4->Step5 Step6 6. Calculation (% Degradation = BOD / ThOD × 100) Step5->Step6 Blank Blank (Sludge only) Reference Reference (Sodium Benzoate) Toxicity Toxicity (Test Sub. + Ref.)

Figure 2: Workflow for OECD 301F Manometric Respirometry Test.

4.2 Detailed Methodology
  • Inoculum: Collect activated sludge from a domestic wastewater treatment plant. Wash and aerate for 24 hours to reduce background respiration.

  • Test Vessels: Prepare 500 mL respirometer bottles:

    • Test: Mineral medium + Sodium 2-Oxogluconate (100 mg/L ThOD).

    • Comparator: Mineral medium + EDTA (100 mg/L ThOD).

    • Blank: Mineral medium + Inoculum (No carbon source).

    • Reference: Sodium Benzoate (Validation of sludge activity).

  • Measurement: The system utilizes a CO₂ trap (KOH pellets). As bacteria consume O₂ to degrade the substrate, pressure drops, which is measured by the sensor.[2]

  • Calculation:

    • Calculate Theoretical Oxygen Demand (ThOD) based on the chemical formula.

  • Pass Criteria: The Reference must reach >60% by Day 14. Sodium 2-Oxogluconate is expected to track closely with the Reference, while EDTA will show a flatline (near-zero slope).

Performance vs. Green Profile: The Trade-off

Switching from EDTA to Sodium 2-Oxogluconate involves a strategic trade-off between absolute chelation strength and environmental safety .

  • When to use EDTA:

    • Extreme pH environments (< pH 3 or > pH 12).

    • Requirement to bind heavy metals (Pb, Hg) irreversibly in a closed-loop system.

    • When the product will be incinerated, not discharged to water.

  • When to use Sodium 2-Oxogluconate:

    • Personal Care & Cosmetics: Sufficient for sequestering Calcium/Magnesium (water hardness) to boost preservative efficacy.

    • Detergents: Effective anti-redeposition agent; biodegradable profile allows for "Eco-Label" certification.

    • Agriculture: Micronutrient delivery (Fe, Zn, Mn chelates) where the chelate must degrade to release the nutrient to the plant root. EDTA often locks the nutrient too tightly or accumulates in the soil.

Conclusion

Sodium 2-Oxogluconate represents a superior choice for environmentally conscious formulations. While it does not match the aggressive binding constant of EDTA, its ready biodegradability eliminates the risk of heavy metal remobilization and aquatic toxicity. For applications targeting water hardness control (Ca²⁺/Mg²⁺ sequestration) and micronutrient delivery, it provides a functional, regulatory-compliant alternative that aligns with Green Chemistry Principle #10 (Design for Degradation).

References
  • OECD Guidelines for the Testing of Chemicals. (1992).[3] Test No. 301: Ready Biodegradability.[3][4] Organisation for Economic Co-operation and Development.

  • Nowack, B., & VanBriesen, J. M. (2005). Biogeochemistry of Chelating Agents. American Chemical Society. (Discusses EDTA recalcitrance and metal remobilization).

  • Oviedo, C., & Rodríguez, J. (2003). EDTA: The chelating agent under environmental scrutiny.[5] Química Nova, 26(6), 901-905.

  • De Muynck, C., et al. (2007). Microbial production of 2-ketogluconic acid from glucose.[6][7] Journal of Industrial Microbiology and Biotechnology. (Validates the biological pathway).

  • European Chemicals Agency (ECHA). (n.d.). Registration Dossier: Pentasodium (carboxylatomethyl)iminobis(ethylenenitrilo)tetraacetate (DTPA/EDTA analogs). (Provides REACH biodegradation data).

  • Jungbunzlauer. (2024). Green and effective complexation – a comparative study. (Comparative data on Gluconates vs EDTA).

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Handling Guide: Sodium 2-oxogluconate

This guide outlines the safety, logistical, and operational protocols for handling Sodium 2-oxogluconate (synonymous with Sodium 2-ketogluconate). Note to Researcher: While Sodium 2-oxogluconate is chemically related to...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the safety, logistical, and operational protocols for handling Sodium 2-oxogluconate (synonymous with Sodium 2-ketogluconate).

Note to Researcher: While Sodium 2-oxogluconate is chemically related to the ubiquitous Sodium Gluconate, it is often used as a specialized intermediate (e.g., in Vitamin C synthesis or chelation studies). Consequently, its specific safety data is less ubiquitous than its parent compounds. This guide applies Structure-Activity Relationship (SAR) logic, treating the substance with the rigor required for fine pharmaceutical intermediates, focusing on dust control and hygroscopic management.

Chemical Profile & Risk Assessment

Before selecting PPE, we must define the hazard. Sodium 2-oxogluconate is a sodium salt of a sugar acid.

  • Chemical Nature: Crystalline solid / Fine powder.

  • Primary Hazards (GHS Class):

    • Combustible Dust: Like most organic salts, fine particulates can form explosive mixtures in air.

    • Mechanical Irritation: Dust may irritate the respiratory tract and eyes (H335/H320 equivalent).

    • Hygroscopicity: High. It readily absorbs atmospheric moisture, leading to clumping and potential concentration errors in quantitative assays.

  • Toxicity: Generally recognized as low acute toxicity (LD50 > 2000 mg/kg based on gluconate analogs), but should be treated as a chemical irritant in a research setting.

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard" PPE.[1] Use a Task-Based Assessment to select the appropriate gear.

Protection ZoneRoutine Bench Scale (< 10g)Bulk Handling / Milling (> 10g)Technical Rationale
Ocular Safety Glasses with Side Shields (ANSI Z87.1)Indirect Vent Chemical GogglesPrevents mechanical abrasion from dust; goggles prevent fine powder entry.
Dermal (Hand) Nitrile Gloves (Min 0.11 mm thickness)Double-glove: Nitrile (Inner) + Long-cuff Nitrile (Outer)Standard nitrile offers excellent resistance to organic salts. Double-gloving prevents wrist exposure during reaching.
Respiratory Not required if working in Fume HoodN95 / P2 Respirator (if outside hood)Fine sugar-acid dusts are nuisance particulates that can trigger asthmatic responses in sensitized individuals.
Body Standard Cotton/Poly Lab CoatTyvek® Sleeves or Disposable GownPrevents migration of powder onto street clothes; critical for preventing cross-contamination in analytical labs.
Operational Protocol: Contamination-Free Weighing

The Challenge: Sodium 2-oxogluconate is hygroscopic. Static electricity can cause the powder to "jump," and moisture absorption can alter the mass during weighing.

The Solution: Use the "Static-Neutralized Differential Weighing" method.

Step-by-Step Methodology:
  • Environment Prep: Ensure the balance is in a low-turbulence area. If humidity is >60%, use a desiccated glove box if available.

  • Static Discharge: Pass an ionizing gun (anti-static gun) over the source container and the weighing boat. Why? This neutralizes surface charges that cause powder to repel/scatter.

  • Aliquot Transfer:

    • Do not use a metal spatula directly if the powder is clumping. Use a PTFE-coated spatula to minimize adhesion.

    • Transfer slightly more than required into a weighing boat.

  • Differential Weighing:

    • Tare the receiving vessel (flask).

    • Pour from the weighing boat into the vessel.

    • Reweigh the boat. The difference is the exact mass transferred.

    • Benefit: This eliminates errors from powder sticking to the weighing boat.

Workflow Visualization: The "Clean-Chain" Protocol

The following diagram illustrates the logical flow to prevent cross-contamination and moisture degradation during handling.

G Start Storage (Desiccator) Check Check Humidity (< 50% RH) Start->Check Check->Start Fail (>60%) Wait/Dehumidify PPE Don PPE (Nitrile + Glasses) Check->PPE Pass Static Neutralize Static (Ionizer) PPE->Static Weigh Differential Weighing Static->Weigh Dissolve Immediate Solubilization Weigh->Dissolve Sample Reseal Purge Headspace (N2 Gas) & Seal Weigh->Reseal Stock Reseal->Start Return

Figure 1: The "Clean-Chain" Protocol ensures sample integrity by managing environmental variables (humidity/static) before the container is even opened.

Waste Management & Disposal

Do not treat this as "general trash" despite its low toxicity. Lab stewardship requires specific disposal paths.

  • Aqueous Solutions:

    • Sodium 2-oxogluconate is biodegradable.[2]

    • Protocol: Adjust pH to neutral (6–8). If your facility permits drain disposal for dilute organic salts (check local EHS regulations), flush with 20x excess water.

    • Why? High concentrations can increase Biological Oxygen Demand (BOD) in wastewater systems.

  • Solid Waste:

    • Dispose of in Solid Chemical Waste containers.

    • Label clearly: "Non-Hazardous Organic Salt – Sodium 2-oxogluconate."

  • Spill Cleanup:

    • Dry Spill: Sweep carefully to avoid dust generation.[1][3][4] Use a HEPA vacuum if available.

    • Wet Spill: Surfaces will become extremely slippery (characteristic of sugar acid salts). Wash with warm water and detergent; rinse twice.

References
  • Carl Roth. (2025). Safety Data Sheet: D-Glucuronic acid sodium salt monohydrate (Structural Analog). Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 23677976, Sodium 2-ketogluconate. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 2-oxogluconate
Reactant of Route 2
Sodium 2-oxogluconate
© Copyright 2026 BenchChem. All Rights Reserved.